molecular formula C9H10F2O2 B3025416 2,2-Difluoro-2-(4-methoxyphenyl)ethanol CAS No. 762292-75-1

2,2-Difluoro-2-(4-methoxyphenyl)ethanol

Cat. No.: B3025416
CAS No.: 762292-75-1
M. Wt: 188.17 g/mol
InChI Key: MXSBRZRLYBDTNH-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-methoxyphenyl)ethanol is a useful research compound. Its molecular formula is C9H10F2O2 and its molecular weight is 188.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-2-(4-methoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-13-8-4-2-7(3-5-8)9(10,11)6-12/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSBRZRLYBDTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CO)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501290516
Record name β,β-Difluoro-4-methoxybenzeneethanol
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Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762292-75-1
Record name β,β-Difluoro-4-methoxybenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=762292-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β,β-Difluoro-4-methoxybenzeneethanol
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URL https://comptox.epa.gov/dashboard/DTXSID501290516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluoro-1-(4-methoxyphenyl)ethanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties conferred by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered pKa—can profoundly improve the pharmacokinetic and pharmacodynamic profile of drug candidates.[1] Within the arsenal of fluorine-containing motifs, the gem-difluoroalkane group (CF₂) is of particular interest. The difluoromethyl group (CF₂H) is recognized as a lipophilic bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor, which makes it a valuable functional group in drug design.[1] This guide provides a detailed technical overview of 2,2-difluoro-1-(4-methoxyphenyl)ethanol, a representative α,α-difluoro-α-aryl-ethanol, focusing on its synthesis, properties, and potential applications for researchers in drug development and synthetic chemistry.

Physicochemical and Spectroscopic Properties

The precise experimental characterization of 2,2-difluoro-1-(4-methoxyphenyl)ethanol is not widely reported in publicly accessible literature. However, its core properties can be defined, and others can be reliably predicted or inferred from closely related analogs.

Core Chemical Identifiers
PropertyValueSource
IUPAC Name 2,2-difluoro-1-(4-methoxyphenyl)ethanol-
CAS Number 130728-23-3[2]
Molecular Formula C₉H₁₀F₂O₂-
Molecular Weight 188.17 g/mol -
Canonical SMILES COC1=CC=C(C=C1)C(C(F)F)O-
Predicted XlogP 1.9-
Comparative Physicochemical Data

To provide context, the properties of the non-fluorinated and trifluorinated analogs are presented below. It is anticipated that the boiling point of the target compound will fall between these two values.

CompoundMolecular FormulaMolecular WeightBoiling Point
1-(4-Methoxyphenyl)ethanol (Non-fluorinated analog)C₉H₁₂O₂152.19 g/mol 248-250 °C (atm)
2,2-Difluoro-1-(4-methoxyphenyl)ethanol C₉H₁₀F₂O₂ 188.17 g/mol Not Reported
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol (Trifluoro analog)C₉H₉F₃O₂206.16 g/mol 87-88 °C (1 mmHg)[3]
Projected Spectroscopic Characterization

While experimental spectra are not available, the expected features can be predicted based on the structure and data from analogous compounds.

  • ¹H NMR:

    • Aromatic Protons: Two distinct doublets in the δ 6.8-7.4 ppm range, characteristic of a 1,4-disubstituted benzene ring.

    • CHF₂ Proton: A triplet of doublets (or triplet of triplets) between δ 5.8-6.2 ppm due to coupling with the two fluorine atoms (²JHF) and the adjacent methine proton (³JHH).

    • CH(OH) Proton: A multiplet (likely a doublet of triplets) around δ 5.0 ppm, coupled to the CHF₂ proton and the hydroxyl proton.

    • Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm.

    • Hydroxyl Proton: A broad singlet with a variable chemical shift.

  • ¹⁹F NMR: A doublet of doublets is expected, arising from geminal coupling (²JFF) if the fluorines are diastereotopic, and coupling to the CHF₂ proton (²JFH).

  • ¹³C NMR: Key signals would include the methoxy carbon (~55 ppm), the carbon bearing the hydroxyl group (~70-75 ppm, split into a triplet by the two fluorine atoms), the difluoromethyl carbon (~115-120 ppm, appearing as a triplet due to ¹JCF), and the aromatic carbons.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Expected at m/z 189.07.

    • [M+Na]⁺: Expected at m/z 211.05.

    • [M+H-H₂O]⁺: A fragment corresponding to the loss of water at m/z 171.06.

Synthesis Protocol: Nucleophilic Difluoromethylation

The most direct and contemporary method for synthesizing 2,2-difluoro-1-(4-methoxyphenyl)ethanol is the nucleophilic addition of a difluoromethyl anion equivalent to the precursor aldehyde, 4-methoxybenzaldehyde. (Difluoromethyl)trimethylsilane (TMSCF₂H) is an effective reagent for this transformation, activated by a fluoride source.[4]

Synthesis Workflow Diagram

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup & Purification Reagents 4-Methoxybenzaldehyde (Difluoromethyl)trimethylsilane (TMSCF₂H) Cesium Fluoride (CsF) Anhydrous DMF ReactionVessel Inert Atmosphere Flask (N₂ or Ar) Stir at Room Temperature Reagents->ReactionVessel Combine Monitoring TLC or GC-MS Analysis ReactionVessel->Monitoring Monitor Progress Quench Aqueous NH₄Cl Quench Monitoring->Quench Upon Completion Extraction Ethyl Acetate Extraction Quench->Extraction Purification Silica Gel Column Chromatography Extraction->Purification Product 2,2-Difluoro-1-(4-methoxyphenyl)ethanol Purification->Product

Caption: Workflow for the synthesis of the target compound.

Detailed Step-by-Step Methodology

This protocol is adapted from established procedures for the difluoromethylation of aromatic aldehydes.[4][5]

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add cesium fluoride (CsF, 1.5 eq). Flame-dry the flask under high vacuum and backfill with an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 0.5 M relative to the aldehyde). To this suspension, add 4-methoxybenzaldehyde (1.0 eq) via syringe, followed by the dropwise addition of (difluoromethyl)trimethylsilane (TMSCF₂H, 1.2 eq).

  • Reaction: Stir the resulting mixture vigorously at room temperature. The reaction progress should be monitored periodically (e.g., every 2 hours) by thin-layer chromatography (TLC) or by analyzing aliquots via GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, carefully quench the reaction by pouring the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2,2-difluoro-1-(4-methoxyphenyl)ethanol.

Underlying Mechanism

The reaction proceeds via a well-established nucleophilic addition mechanism.

G cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Protonation TMSCF2H Me₃Si-CF₂H CF2H_anion ⁻CF₂H (Difluoromethyl Anion) TMSCF2H->CF2H_anion + F⁻ F_ion F⁻ (from CsF) TMSF Me₃Si-F Aldehyde Ar-CHO (4-Methoxybenzaldehyde) Alkoxide Ar-CH(O⁻)-CF₂H (Alkoxide Intermediate) Aldehyde->Alkoxide + ⁻CF₂H Alkoxide_2 Ar-CH(O⁻)-CF₂H CF2H_anion_2 ⁻CF₂H Product Ar-CH(OH)-CF₂H (Final Product) Alkoxide_2->Product + H⁺ (Workup)

Caption: Mechanism of nucleophilic difluoromethylation.

The fluoride ion from CsF acts as a catalyst, attacking the silicon atom of TMSCF₂H to generate a transient, highly nucleophilic difluoromethyl anion ("CF₂H⁻"). This anion then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The resulting alkoxide intermediate is subsequently protonated during the aqueous workup to yield the final alcohol product.

Potential Applications in Drug Development

While no specific biological activities have been reported for 2,2-difluoro-1-(4-methoxyphenyl)ethanol itself, its structural motif is highly relevant to medicinal chemistry.

  • Hydroxyl Group Bioisostere: The α,α-difluoroethanol moiety can serve as a more lipophilic and metabolically robust replacement for a secondary alcohol or catechol group in a parent drug molecule. This can improve cell permeability and reduce susceptibility to oxidative metabolism.

  • Modulation of Acidity: The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the adjacent hydroxyl group, making it a stronger hydrogen bond donor compared to its non-fluorinated counterpart. This can enhance binding affinity to target proteins.

  • Building Block for Complex Molecules: This compound is a valuable chiral or prochiral building block. The hydroxyl group can be further functionalized, used as a handle for coupling reactions, or oxidized to the corresponding ketone, providing entry into a diverse range of more complex fluorinated molecules.

Safety and Handling

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent Hazards: 4-methoxybenzaldehyde is an irritant. (Difluoromethyl)trimethylsilane is flammable. Cesium fluoride is hygroscopic and an irritant. Anhydrous DMF is a reproductive toxin.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has emerged as a paramount strategy for optimizing molecular properties. The unique electronic and steric characteristics of fluorine allow for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile. Fluorinated organic compounds often exhibit enhanced metabolic stability, improved membrane permeability, and modulated acidity or basicity, which can translate to superior therapeutic efficacy and bioavailability.[1][2] The subject of this guide, 2,2-Difluoro-2-(4-methoxyphenyl)ethanol, is a prototypical example of a fluorinated building block that holds significant potential in the synthesis of novel therapeutic agents. Its structure, featuring a gem-difluoro group adjacent to a hydroxyl-bearing carbon and a methoxy-substituted phenyl ring, presents a unique combination of functionalities that are highly attractive for drug design. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering both theoretical insights and practical methodologies for its analysis.

Molecular Structure and Identification

A foundational understanding of a compound's physicochemical nature begins with its precise molecular identity.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Key Identifiers:

IdentifierValueSource
CAS Number 762292-75-1[3]
Molecular Formula C₉H₁₀F₂O₂[3]
Molecular Weight 188.17 g/mol [3]
Physical Form Solid

Physicochemical Properties

The interplay of a molecule's physical and chemical properties governs its behavior in biological systems. The following sections detail the known and predicted characteristics of this compound.

Melting and Boiling Points

Similarly, the boiling point of the trifluoro-analog, 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol, is reported as 87-88 °C at 1 mmHg.[4] This suggests that this compound will also have a relatively high boiling point, characteristic of a stable, non-volatile solid at standard conditions.

PropertyValueNotes
Melting Point Predicted: > 28 °CBased on the melting point of the non-fluorinated analog.
Boiling Point Predicted: HighBased on the boiling point of the trifluoro-analog.
Solubility

The solubility of a compound is a critical determinant of its absorption and distribution in vivo. The presence of both a polar hydroxyl group and a lipophilic methoxyphenyl group suggests that this compound will exhibit moderate solubility in a range of solvents. The non-fluorinated analog is known to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[5] While the gem-difluoro group increases the lipophilicity of the molecule, the hydroxyl group will still facilitate solubility in polar protic solvents.

SolventPredicted SolubilityRationale
Water Low to ModerateThe presence of the hydroxyl group allows for hydrogen bonding with water, but the aromatic ring and difluoromethyl group contribute to its hydrophobic character.
Ethanol, Methanol SolubleThe alcohol functionality will readily interact with other alcohols.
DMSO, DMF SolubleThese polar aprotic solvents are generally good solvents for a wide range of organic compounds.
Dichloromethane, Chloroform SolubleThe organic nature of the molecule will allow for solubility in these non-polar to moderately polar solvents.
Acidity (pKa)

The acidity of the hydroxyl proton in this compound is a key parameter influencing its ionization state at physiological pH. The presence of the two electron-withdrawing fluorine atoms on the adjacent carbon will have a significant impact on the pKa of the hydroxyl group. This is due to the inductive effect (-I effect) of the fluorine atoms, which stabilizes the corresponding alkoxide conjugate base. For comparison, the pKa of ethanol is approximately 16, while the pKa of 2,2,2-trifluoroethanol is significantly lower at around 12.4. Therefore, it is predicted that the pKa of this compound will be lower than that of a typical, non-fluorinated alcohol.

PropertyPredicted ValueRationale
pKa (hydroxyl proton) ~13-14The electron-withdrawing gem-difluoro group will lower the pKa compared to a non-fluorinated alcohol, but it will likely be slightly higher than that of 2,2,2-trifluoroethanol.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules. While experimental spectra for this compound are not provided in the search results, we can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methylene protons, and the hydroxyl proton. The aromatic protons on the para-substituted ring will likely appear as two doublets. The methoxy group will present as a singlet around 3.8 ppm. The methylene protons adjacent to the hydroxyl group will be split by the vicinal fluorine atoms, resulting in a triplet. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom. The carbon bearing the two fluorine atoms will exhibit a characteristic triplet due to one-bond C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the methoxy substituent.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms. This signal will be split into a triplet by the adjacent methylene protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show the following characteristic absorption bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch ~3400 (broad)Characteristic of the hydroxyl group.
C-H Stretch (aromatic) ~3100-3000Aromatic C-H bonds.
C-H Stretch (aliphatic) ~2950-2850Methylene and methoxy C-H bonds.
C=C Stretch (aromatic) ~1600, 1500Aromatic ring stretching.
C-F Stretch ~1100-1000Strong absorptions characteristic of C-F bonds.
C-O Stretch ~1250 (asymmetric), ~1030 (symmetric)Ether C-O-C and alcohol C-O stretches.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z 188.17. Common fragmentation patterns would likely involve the loss of water (M-18), loss of a methoxy group (M-31), and cleavage of the C-C bond between the aromatic ring and the difluoro-ethanol moiety.

Experimental Protocols

The following section outlines standard experimental procedures for determining the key physicochemical properties of a novel compound like this compound.

Workflow for Physicochemical Characterization

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Property Determination cluster_3 Data Analysis & Reporting Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR (1H, 13C, 19F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS MeltingPoint Melting Point MS->MeltingPoint Solubility Solubility Studies MS->Solubility pKa pKa Determination MS->pKa DataAnalysis Data Analysis MeltingPoint->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis Reporting Reporting DataAnalysis->Reporting

Figure 2: A generalized workflow for the physicochemical characterization of a new chemical entity.

Melting Point Determination
  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small amount of the crystalline solid is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is increased at a slow, controlled rate.

    • The temperature range over which the solid melts is recorded.

Aqueous Solubility Determination (Shake-Flask Method)
  • Materials: this compound, distilled water, temperature-controlled shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of the compound is added to a known volume of water in a sealed flask.

    • The flask is agitated in a temperature-controlled shaker until equilibrium is reached (typically 24-48 hours).

    • The suspension is centrifuged to separate the solid from the saturated solution.

    • An aliquot of the supernatant is carefully removed and diluted.

    • The concentration of the compound in the diluted solution is determined by a validated analytical method (e.g., HPLC with a standard curve).

pKa Determination (Potentiometric Titration)
  • Apparatus: pH meter, autoburette, titration vessel, magnetic stirrer.

  • Procedure:

    • A known amount of the compound is dissolved in a suitable solvent (e.g., a water-methanol mixture).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH of the solution is monitored throughout the titration.

    • The pKa is determined from the half-equivalence point of the titration curve.

Conclusion and Future Perspectives

This compound represents a valuable building block for the development of new pharmaceuticals. Its unique combination of a gem-difluoro group, a hydroxyl moiety, and a methoxy-substituted aromatic ring provides a rich scaffold for chemical modification. While a complete experimental dataset of its physicochemical properties is not yet fully available in the public domain, this guide has provided a comprehensive overview based on established chemical principles and data from analogous structures. The outlined experimental protocols provide a clear path for the full characterization of this and similar novel compounds. Further research into the synthesis of derivatives of this compound and the evaluation of their biological activities is a promising avenue for future drug discovery efforts.

References

An In-Depth Technical Guide to 2,2-Difluoro-2-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Chemical Abstract Service (CAS) Number: 762292-75-1 [1][2][3][4][5]

Abstract

This technical guide provides a comprehensive overview of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol, a fluorinated aromatic alcohol of significant interest to the pharmaceutical and agrochemical research sectors. The strategic incorporation of the gem-difluoroethyl alcohol moiety onto a methoxy-substituted phenyl ring imparts unique physicochemical properties that are highly sought after in modern drug design. This document details the compound's properties, outlines a robust laboratory-scale synthesis protocol, and provides an in-depth analysis of its spectroscopic characteristics. Furthermore, it explores the mechanistic underpinnings of its synthesis, its anticipated chemical reactivity, and its potential applications as a versatile building block in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique attributes of fluorinated molecules.

Introduction: The Significance of Fluorine in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[6] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Specifically, the gem-difluoroalkene and gem-difluoro alcohol functionalities are recognized as valuable isosteres for carbonyl groups, offering similar steric and electronic profiles while resisting metabolic reduction.

This compound belongs to the class of benzylic gem-difluoro alcohols. These structures are key intermediates in the synthesis of more complex fluorinated compounds and are of considerable interest as building blocks for novel therapeutic agents and agrochemicals.[6][7][8] The presence of the 4-methoxy group on the aromatic ring further modulates the electronic properties of the molecule, influencing its reactivity and potential interactions with biological targets.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Physicochemical Properties
PropertyValueSource
CAS Number 762292-75-1[1][2][3][4][5]
Molecular Formula C₉H₁₀F₂O₂[1][2]
Molecular Weight 188.17 g/mol [1][2]
Physical Form Solid[2]
Purity ≥97% (commercially available)[2]
Storage Temperature Refrigerator[2]
IUPAC Name 2,2-difluoro-2-(4-methoxyphenyl)ethan-1-ol[2]
InChI Key MXSBRZRLYBDTNH-UHFFFAOYSA-N[2]
Predicted Spectroscopic Data

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, methylene, and hydroxyl protons. The methylene protons adjacent to the fluorine-bearing carbon will exhibit coupling to both the hydroxyl proton and the fluorine atoms, resulting in a complex multiplet. The aromatic protons will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, the methoxy carbon, the methylene carbon, and the carbon bearing the two fluorine atoms. The signal for the CF₂ carbon will appear as a triplet due to one-bond carbon-fluorine coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single signal, as the two fluorine atoms are chemically equivalent. This signal will be split by the adjacent methylene protons, likely appearing as a triplet. The chemical shift will be in the typical range for benzylic gem-difluoro compounds.[9][10]

2.2.2 Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 188. Key fragmentation patterns for benzylic alcohols include the loss of water (M-18) and alpha-cleavage.

2.2.3 Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching of the alcohol. Strong C-F stretching bands are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Synthesis and Mechanistic Insights

The most common and practical approach for the synthesis of this compound is the reduction of its corresponding ketone precursor, 2,2-difluoro-1-(4-methoxyphenyl)ethanone.

Synthetic Scheme

G cluster_0 Synthesis Pathway start 2,2-difluoro-1-(4-methoxyphenyl)ethanone product This compound start->product Reduction reagent NaBH₄, Methanol

Caption: Synthetic pathway for this compound.

Mechanistic Pathway of Ketone Reduction

The reduction of the ketone proceeds via nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon.[11]

G cluster_0 Reduction Mechanism Ketone R-C(=O)-CF₂R' Alkoxide R-CH(O⁻)-CF₂R' Ketone->Alkoxide Nucleophilic Attack Hydride [BH₄]⁻ Alcohol R-CH(OH)-CF₂R' Alkoxide->Alcohol Protonation byproduct [BH₃(OCH₃)]⁻ Solvent CH₃OH

Caption: Mechanism of sodium borohydride reduction of the ketone precursor.

The reaction is initiated by the attack of the hydride on the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral alkoxide intermediate. The alkoxide is then protonated by the solvent (methanol) in the work-up step to yield the final alcohol product.

Detailed Experimental Protocol: Synthesis and Purification

This protocol provides a detailed procedure for the laboratory-scale synthesis and purification of this compound.

Materials:

  • 2,2-difluoro-1-(4-methoxyphenyl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-difluoro-1-(4-methoxyphenyl)ethanone (1.0 eq) in anhydrous methanol (approximately 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, add sodium borohydride (1.5 eq) portion-wise to the cooled solution. The addition should be slow to control any effervescence.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of methanol).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

G cluster_0 Experimental Workflow A Dissolve Ketone in Methanol B Cool to 0 °C A->B C Add NaBH₄ B->C D Stir and Monitor by TLC C->D E Quench with NH₄Cl (aq) D->E F Extract with DCM E->F G Wash with H₂O and Brine F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Step-by-step experimental workflow for synthesis and purification.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the benzylic position.

Reactivity Profile
  • Oxidation: The secondary alcohol can be oxidized to the parent ketone using standard oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents like potassium permanganate may lead to cleavage of the carbon-carbon bond.[12][13]

  • Substitution Reactions: The benzylic hydroxyl group can be a leaving group in nucleophilic substitution reactions, particularly after activation (e.g., conversion to a tosylate or mesylate). The stability of the resulting benzylic carbocation, enhanced by the methoxy group, facilitates Sₙ1-type reactions.[14]

  • Derivatization: The hydroxyl group can be readily derivatized to form esters, ethers, and other functional groups, allowing for further molecular elaboration.

Potential Applications in Medicinal Chemistry

This compound serves as a valuable building block for the synthesis of more complex drug candidates.[6][7][8] Its potential applications stem from the advantageous properties conferred by the gem-difluoroethyl alcohol moiety:

  • Metabolic Stability: The difluorinated carbon is resistant to metabolic oxidation, a common pathway for drug deactivation.

  • Bioisosterism: The CF₂ group can act as a bioisostere of a carbonyl group or a hydroxylated carbon, potentially improving binding interactions with target proteins.

  • Modulation of Physicochemical Properties: The introduction of fluorine can fine-tune properties such as lipophilicity and pKa, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

Conclusion

This compound (CAS 762292-75-1) is a fluorinated building block with significant potential in the field of drug discovery and development. Its synthesis via the reduction of the corresponding ketone is a straightforward and efficient process. The unique electronic and steric properties imparted by the gem-difluoroethyl alcohol group make this compound an attractive starting material for the synthesis of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic endeavors.

References

Whitepaper: The Emergence of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol as a Novel Scaffold in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The field of targeted protein degradation (TPD) is rapidly advancing, necessitating an expansion of the chemical toolbox for constructing potent and selective degraders such as Proteolysis-Targeting Chimeras (PROTACs). This guide introduces 2,2-Difluoro-2-(4-methoxyphenyl)ethanol as a promising, yet underexplored, building block for this purpose. We will dissect the strategic advantages conferred by its unique structural motifs—the gem-difluoro group and the terminal methoxyphenyl ring—and provide a comprehensive, field-proven roadmap for its synthesis, integration, and validation in degrader discovery workflows. This document is intended for researchers and drug development professionals seeking to leverage next-generation chemical scaffolds to overcome existing challenges in TPD, including metabolic instability, off-target effects, and limited E3 ligase repertoire engagement.

Part 1: Strategic Rationale—Dissecting the this compound Scaffold

The efficacy of a protein degrader is not merely the sum of its parts; it is a complex interplay of physicochemical properties that govern ternary complex formation, cellular permeability, and metabolic stability. The this compound scaffold offers a unique constellation of features designed to address these critical parameters.

The core hypothesis is that the gem-difluoroethanol moiety can serve as a non-covalent, highly directional hydrogen bond donor, capable of forming strong and specific interactions within the pocket of a target protein or an E3 ligase. This interaction is sterically defined and less promiscuous than a simple hydroxyl group. Concurrently, the difluoromethylene group acts as a bioisostere for a carbonyl or ether oxygen, but with significantly enhanced metabolic stability and a lower pKa of the adjacent hydroxyl group, which can be crucial for optimizing binding affinity and pharmacokinetic profiles.

The 4-methoxyphenyl group provides a versatile aromatic interface for establishing productive van der Waals and pi-stacking interactions. While it can be explored as a weak binder for certain E3 ligases like Cereblon (CRBN), its primary utility lies in its potential to be chemically modified, serving as a modular exit vector for linker attachment without compromising the crucial hydrogen-bonding capability of the fluoro-alcohol.

Key Advantages Summarized:

FeatureChemical PropertyAdvantage in Degrader Design
Gem-Difluoro Group Electron-withdrawing natureLowers the pKa of the adjacent hydroxyl group, enhancing its hydrogen bond donating capacity.
Metabolic ShieldBlocks oxidative metabolism at the C2 position, increasing the half-life of the degrader.
Hydroxyl Group Directional H-bond DonorForms specific, high-affinity interactions with protein backbones or side chains (e.g., aspartate, glutamate).
4-Methoxyphenyl Ring Aromatic SystemProvides a scaffold for pi-stacking and hydrophobic interactions.
Methoxy GroupOffers a potential vector for linker attachment via O-demethylation and subsequent etherification.

Part 2: Synthesis and Integration into Degrader Constructs

The practical utility of any building block hinges on its synthetic accessibility and ease of incorporation. The following section outlines a robust, multi-step protocol for synthesizing the core scaffold and integrating it into a bifunctional degrader.

Protocol 2.1: Synthesis of the Core Building Block

This protocol describes the synthesis of this compound starting from commercially available 4-methoxyacetophenone.

Workflow Diagram: Synthesis Route

A 4-Methoxyacetophenone B α,α-Difluoro-4-methoxyacetophenone A->B Electrophilic Fluorination C This compound B->C Reduction (e.g., NaBH4)

Caption: Synthetic pathway from acetophenone to the target fluoro-alcohol.

Step-by-Step Methodology:

  • Fluorination: To a solution of 4-methoxyacetophenone in a suitable solvent (e.g., acetic acid), add an electrophilic fluorinating agent (e.g., Selectfluor®). The reaction is typically stirred at room temperature to 50°C for 12-24 hours.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product, α,α-Difluoro-4-methoxyacetophenone, is purified by column chromatography.

  • Reduction: The purified ketone is dissolved in a protic solvent like methanol. Sodium borohydride (NaBH₄) is added portionwise at 0°C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Final Purification: The reaction is quenched with a saturated solution of ammonium chloride. The solvent is evaporated, and the residue is extracted. The final product, this compound, is purified by chromatography to yield a stable solid or oil.

Protocol 2.2: Linker Attachment and PROTAC Formation

The terminal hydroxyl group of the building block is the primary site for linker attachment. A common strategy involves a Williamson ether synthesis.

  • Deprotonation: The alcohol is treated with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF) at 0°C to form the corresponding alkoxide.

  • Linker Conjugation: A linker possessing a terminal leaving group (e.g., an alkyl halide like bromo-PEG-azide) is added to the reaction mixture. The reaction is stirred until the starting alcohol is consumed.

  • Final PROTAC Assembly: The resulting molecule, now functionalized with a linker and a terminal azide, can be conjugated to an E3 ligase ligand (e.g., a derivative of lenalidomide or pomalidomide for CRBN) containing a terminal alkyne via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.

Part 3: A Roadmap for Validation—From Bench to Cell

A rigorous, multi-tiered validation cascade is essential to confirm the utility of the novel building block. This workflow ensures that each design choice is substantiated by empirical data.

Workflow Diagram: Degrader Validation Cascade

cluster_0 Biochemical & Biophysical Assays cluster_1 Cellular Assays A Target Binding (SPR / ITC) C Ternary Complex Formation (TR-FRET / SPR) A->C B E3 Ligase Binding (SPR / FP) B->C D Target Degradation (Western Blot / HiBiT) C->D Advance to Cellular Environment E Ubiquitination Assay (in-cell) D->E F Selectivity Profiling (Proteomics) D->F

Caption: A structured workflow for validating a novel protein degrader.

Protocol 3.1: Biophysical Confirmation of Ternary Complex Formation

The cornerstone of a PROTAC's mechanism is its ability to induce a productive ternary complex between the target protein and the E3 ligase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a gold-standard assay for this.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant, tagged target protein (e.g., His-tagged) and E3 ligase complex (e.g., biotinylated DDB1-CRBN). Prepare a serial dilution of the PROTAC molecule.

  • Assay Assembly: In a 384-well plate, combine the target protein, the E3 ligase complex, and the PROTAC at various concentrations.

  • Detection Reagents: Add the TR-FRET detection reagents: a Terbium-cryptate labeled anti-His antibody and a d2-labeled streptavidin.

  • Incubation and Readout: Incubate the plate in the dark for 1-4 hours. Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve when plotting the ratio against PROTAC concentration is indicative of the "hook effect," a hallmark of successful ternary complex formation.

Protocol 3.2: Cellular Target Degradation Assay

Ultimately, the degrader must function in a cellular context. A Western Blot or an automated system like the Nano-Glo® HiBiT Lytic Detection System provides definitive proof of target degradation.

Step-by-Step Methodology (HiBiT Workflow):

  • Cell Line Engineering: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein.

  • Cell Plating and Dosing: Plate the engineered cells in a 96-well plate and treat them with a serial dilution of the PROTAC for a defined time course (e.g., 2, 4, 8, 16, 24 hours).

  • Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein. If the HiBiT-tagged target protein is present, it will combine with LgBiT to form a functional NanoLuc® luciferase.

  • Luminescence Reading: Measure the luminescence on a plate reader.

  • Data Analysis: Normalize the data to a vehicle control (e.g., DMSO). Plot the percentage of remaining protein against the PROTAC concentration to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Expected Data Output:

PROTAC Concentration% Target Protein Remaining (vs. Vehicle)
10 µM5%
1 µM10%
100 nM25%
10 nM50%
1 nM85%
0.1 nM98%
Calculated DC₅₀ ~10 nM
Calculated Dₘₐₓ >95%

Conclusion and Future Outlook

The this compound scaffold represents a compelling entry point for innovation in degrader design. Its inherent properties—metabolic stability, potent hydrogen-bonding capacity, and synthetic tractability—position it as a valuable tool for tackling challenging targets and expanding the scope of TPD. The validation roadmap provided in this guide offers a clear, logical, and experimentally robust framework for any research team aiming to explore this or other novel building blocks. As the TPD field continues to mature, the systematic exploration and validation of such non-canonical scaffolds will be paramount in realizing the full therapeutic potential of this modality.

Strategic Importance in Medicinal Chemistry: The Power of the Gem-Difluoro Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2-Difluoro-2-(4-methoxyphenyl)ethanol for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the procurement and application of this compound. We will delve into its commercial availability, synthetic pathways, physicochemical properties, and its strategic importance in modern chemical research, particularly as a building block in drug discovery.

The scientific interest in this compound stems from the unique properties imparted by the geminal difluoromethylene (CF₂) group. In medicinal chemistry, fluorine incorporation is a cornerstone strategy for optimizing drug candidates.[1] The CF₂ group, in particular, serves as a valuable bioisostere—a substituent that mimics the steric and electronic properties of another functional group.

The introduction of a gem-difluoro motif can profoundly influence a molecule's pharmacological profile:

  • Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF₂ group resistant to metabolic oxidation, often blocking a potential site of metabolism and thereby increasing the compound's half-life.

  • Modulation of Physicochemical Properties: Fluorination typically increases lipophilicity (logP), which can enhance membrane permeability. However, the CF₂ group can also act as a hydrogen bond acceptor, influencing solubility and receptor binding interactions.

  • Conformational Control: The steric and electronic demands of the CF₂ group can restrict the conformational freedom of a molecule, locking it into a bioactive conformation. This has been explored as a tool to alter the conformation of macrocycles.[2]

The diagram below illustrates the concept of the gem-difluoro group as a bioisostere, highlighting its ability to mimic the carbonyl group, a common moiety in bioactive molecules.

Bioisosteric_Relationship cluster_0 Common Bioactive Moiety cluster_1 Bioisosteric Mimic A Carbonyl Group (C=O) B Gem-Difluoro Group (CF₂) - Metabolically stable - H-bond acceptor - Dipole moment mimic A->B Mimics Steric & Electronic Properties

Caption: Bioisosteric relationship between a carbonyl and a gem-difluoro group.

Commercial Availability and Procurement

This compound (CAS No. 762292-75-1) is available as a research chemical from several specialized suppliers.[3][4][5] Procurement for research and development purposes is straightforward, though it is not typically stocked in bulk quantities and may be synthesized on demand.

Below is a summary of representative suppliers. Researchers should always request a certificate of analysis (CoA) upon purchase to verify purity and identity.

SupplierProduct CodePurity (Typical)CAS Number
BTCpharmBTC-013005>95%762292-75-1[4][6]
ChemUniverseP6777197%762292-75-1[5]
Sobekbio BiosciencesAG003FAUInquire762292-75-1[7]
Angene InternationalAG003FAUInquire762292-75-1[8]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of the molecule is critical for its effective use in experimental design.

PropertyValueSource
CAS Number 762292-75-1[3]
Molecular Formula C₉H₁₀F₂O₂[3]
Molecular Weight 188.17 g/mol [3][5]
MDL Number MFCD27959533[5]
Predicted XlogP 1.9[9]*
Appearance (Predicted) Colorless to light yellow oil or low-melting solid-

*Note: Predicted value is for the isomer 2,2-difluoro-1-(4-methoxyphenyl)ethanol and is provided for estimation.

Spectroscopic Characterization (Predicted): While an experimental spectrum should be acquired for lot-specific validation, the expected NMR signals are as follows:

  • ¹H NMR: Signals corresponding to the methoxy group protons (~3.8 ppm, singlet, 3H), the methylene protons of the ethanol group (-CH₂OH, triplet), the hydroxyl proton (broad singlet), and the aromatic protons on the p-substituted ring (two doublets, 4H).

  • ¹⁹F NMR: A singlet corresponding to the two equivalent fluorine atoms.

  • ¹³C NMR: Resonances for the aromatic carbons, the methoxy carbon, the methylene carbon, and the key quaternary carbon bearing the two fluorine atoms (C-F, expected to be a triplet due to C-F coupling).

Synthesis and Derivatization

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and opportunities for analog synthesis. Several synthetic routes are possible, with a common strategy involving the difluorination of a suitable precursor.[3]

The workflow from sourcing or synthesizing the compound to its application in a drug discovery context is outlined below.

Research_Workflow node_sourcing Sourcing Commercial Procurement Request CoA In-house Synthesis Purification & QC node_validation Structural Validation NMR, MS, IR Spectroscopy Purity Analysis (HPLC) node_sourcing->node_validation Verify Identity node_application Application in R&D Drug Discovery Screen Building Block for Analog Synthesis Physical Property Studies node_validation->node_application Proceed with Validated Material node_outcome Outcome Hit Compound Identification Structure-Activity Relationship (SAR) New Material Development node_application:d->node_outcome node_application:p->node_outcome node_application:syn->node_outcome

Caption: General workflow for utilizing the target compound in research.

Representative Synthesis Protocol

The following protocol describes a plausible, generalized route for the synthesis of the target compound starting from 4-methoxyacetophenone. This multi-step process is illustrative of modern organofluorine chemistry.

Diagram of Synthetic Pathway:

Synthesis_Scheme start 4-Methoxyacetophenone step1_prod α,α-Difluoro-4-methoxyacetophenone start->step1_prod + Fluorination step2_prod 2,2-Difluoro-1-(4-methoxyphenyl)ethanol step1_prod->step2_prod + Reduction reagent1 Reagent: Selectfluor® or other electrophilic fluorinating agent final_prod This compound (Target Molecule) step2_prod->final_prod + Rearrangement reagent2 Reagent: NaBH₄ or LiAlH₄ (Reducing Agent) reagent3 Multi-step rearrangement/ functional group interconversion (e.g., via tosylation, displacement)

Caption: A plausible synthetic pathway to the target compound.

Step-by-Step Methodology:

  • Fluorination of the α-Carbon:

    • Rationale: The first step is to introduce the two fluorine atoms adjacent to the carbonyl group. Electrophilic fluorinating agents are commonly used for this transformation.

    • Procedure: Dissolve 4-methoxyacetophenone in a suitable solvent (e.g., acetonitrile or acetic acid). Add an electrophilic fluorinating agent (e.g., Selectfluor®) portion-wise at room temperature. The reaction may require heating to drive to completion. Monitor by TLC or LC-MS. Upon completion, perform an aqueous workup, extract with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the crude α,α-difluoro-4-methoxyacetophenone. Purify by column chromatography.

  • Reduction of the Carbonyl Group:

    • Rationale: The ketone must be reduced to an alcohol. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this purpose.

    • Procedure: Dissolve the purified difluoroketone from the previous step in a protic solvent like methanol or ethanol. Cool the solution in an ice bath (0 °C). Add NaBH₄ slowly in portions. Stir the reaction for 1-2 hours, allowing it to warm to room temperature. Quench the reaction carefully with dilute HCl. Extract the product into an organic solvent, wash with brine, dry over sodium sulfate, and concentrate to yield 2,2-difluoro-1-(4-methoxyphenyl)ethanol.

  • Homologation and Rearrangement (Conceptual):

    • Rationale: The intermediate formed is an isomer of the target compound. A carbon insertion or rearrangement is needed to move the hydroxyl group to the terminal position. This is a non-trivial step and represents the key chemical challenge. One conceptual pathway involves converting the secondary alcohol to a good leaving group (e.g., a tosylate), followed by nucleophilic displacement with a one-carbon synthon (e.g., cyanide) and subsequent reduction and hydrolysis steps.

    • Note: Given the complexity, this highlights why direct purchase from a specialized vendor is often the most efficient route for accessing this specific isomer. The synthetic routes provided by suppliers may utilize different starting materials, such as Benzeneethanol, β,β-difluoro-4-methoxy-, 1-acetate, to achieve the desired regiochemistry more directly.[3]

Applications in Drug Discovery and Chemical Biology

The primary application for this compound is as a specialized building block. Its structure is particularly relevant for constructing analogs of bioactive molecules where a phenyl or substituted phenyl group is linked to a functionalized side chain. The difluoroethanol moiety can be used to probe structure-activity relationships (SAR) in drug discovery campaigns. For instance, replacing a metabolically labile benzylic alcohol with the more robust 2,2-difluoro-2-phenylethanol structure can lead to compounds with improved pharmacokinetic profiles.

A relevant example of the utility of related difluorinated building blocks is in the development of correctors for the cystic fibrosis transmembrane conductance regulator (CFTR), where compounds containing a 1-(2,2-difluorobenzo[d][3][10]dioxol-5-yl) moiety were identified as potent leads.[11] This demonstrates the high value placed on such fluorinated motifs in contemporary drug discovery programs.

References

Methodological & Application

Application Note: A Novel Synthetic Strategy for Fluorinated VHL-based PROTACs Utilizing 2,2-Difluoro-2-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, inducing degradation of target proteins rather than simple inhibition. The chemical properties of PROTACs, governed by the protein of interest (POI) ligand, the E3 ligase ligand, and the linker, are critical for efficacy. The incorporation of fluorine, particularly gem-difluoro motifs, is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding interactions.[1][2][3][4] This application note details a novel, proof-of-concept synthetic protocol for the preparation of a key building block for a von Hippel-Lindau (VHL) E3 ligase ligand, starting from 2,2-Difluoro-2-(4-methoxyphenyl)ethanol. We provide a rationale for the strategic use of this fluorinated precursor, a detailed step-by-step synthetic methodology, and subsequent protocols for its incorporation into a full PROTAC molecule, purification, and comprehensive characterization.

Introduction: The Rationale for Fluorination in PROTAC Design

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[5] They consist of three components: a warhead for the POI, a ligand for an E3 ubiquitin ligase, and a linker.[5] The majority of reported PROTACs utilize ligands for the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases.[6][7] The design of these components is crucial for optimizing the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and degradation.

The difluoromethyl group (-CF₂H) has garnered significant interest in drug design due to its unique electronic properties. It can act as a lipophilic hydrogen bond donor, mimicking hydroxyl or thiol groups, while offering superior metabolic stability due to the strength of the C-F bond.[3][4] Its incorporation into the E3 ligase ligand portion of a PROTAC can therefore offer significant advantages in developing degraders with improved pharmacokinetic profiles. This guide proposes a synthetic route to a novel, fluorinated VHL ligand precursor, 1-(4-(difluoromethyl)phenyl)ethan-1-one, derived from this compound, and its subsequent elaboration into a functional PROTAC.

Mechanism of Action & Synthetic Strategy Overview

The overarching goal is to degrade a target protein by inducing its proximity to the VHL E3 ligase complex. The PROTAC acts as a molecular bridge, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for destruction by the proteasome.

Diagram: PROTAC Mechanism of Action

PROTAC_MoA POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary binds PROTAC PROTAC VHL VHL E3 Ligase PROTAC->Ternary VHL->Ternary binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Our synthetic strategy involves a three-stage workflow:

  • Synthesis of a Fluorinated VHL Ligand Precursor: Transformation of this compound into a reactive intermediate suitable for coupling.

  • Assembly of the Full VHL Ligand: Coupling the precursor with the core hydroxyproline-tert-leucine scaffold.

  • Final PROTAC Synthesis: Attaching the complete VHL ligand to a POI ligand via a suitable linker.

Diagram: Synthetic Workflow Overview

Synthetic_Workflow Start 2,2-Difluoro-2- (4-methoxyphenyl)ethanol Precursor Fluorinated Ketone Precursor Start->Precursor Oxidation VHL_Ligand Complete VHL Ligand Precursor->VHL_Ligand Coupling VHL_Core VHL Core Scaffold (Hydroxyproline-based) VHL_Core->VHL_Ligand Final_PROTAC Final PROTAC VHL_Ligand->Final_PROTAC Linker Conjugation Linker_POI Linker-POI Ligand Linker_POI->Final_PROTAC

Caption: High-level overview of the synthetic strategy.

Experimental Protocols: Synthesis and Purification
Part 3.1: Synthesis of VHL Ligand Precursor: 1-(4-(Difluoromethyl)phenyl)ethan-1-one

Rationale: The initial 2,2-difluoroethanol moiety is a stable secondary alcohol. To create a handle for further chemistry, we propose its oxidation to the corresponding α,α-difluoroketone. This transformation is a key step, converting the relatively inert alcohol into an electrophilic carbonyl group that can participate in subsequent coupling reactions. Various methods for the oxidation of secondary alcohols can be employed, with Swern oxidation or Dess-Martin periodinane being common choices to avoid harsh conditions that might affect the fluorine atoms.

Protocol: Oxidation of this compound

  • Reagent Preparation:

    • Dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) and cool to -78 °C.

    • Slowly add dimethyl sulfoxide (DMSO, 2.2 eq.) dropwise, maintaining the temperature below -65 °C. Stir for 15 minutes.

  • Substrate Addition:

    • Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM.

    • Add the substrate solution to the activated DMSO mixture dropwise, ensuring the internal temperature remains below -65 °C. Stir for 45 minutes.

  • Quenching:

    • Add triethylamine (TEA, 5.0 eq.) dropwise to the reaction mixture. The temperature may rise but should be kept below -50 °C.

    • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Work-up and Purification:

    • Quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the α,α-difluoro-4-methoxyacetophenone intermediate.

  • Demethylation and Reduction (Conversion to 1-(4-(Difluoromethyl)phenyl)ethan-1-one):

    • The methoxy group can be converted to a difluoromethyl group in subsequent steps if desired, though for many VHL ligand syntheses, an electron-donating group is tolerated. For this protocol, we proceed with the ketone for direct use. The ketone provides a versatile handle. For instance, it can undergo reductive amination to be coupled with the hydroxyproline core of the VHL ligand.[8]

Part 3.2: Assembly of a Complete PROTAC Molecule

Rationale: The synthesized ketone precursor can be coupled to the standard VHL ligand core. The final PROTAC is then assembled by conjugating the complete VHL ligand to a POI ligand via a linker, typically through an amide bond formation or click chemistry.

Protocol: PROTAC Assembly (Illustrative Example)

  • VHL Ligand Synthesis:

    • Couple the synthesized ketone precursor with the amine of the standard (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(...)pyrrolidine-2-carboxamide core via reductive amination using a reducing agent like sodium triacetoxyborohydride.

  • Linker Attachment:

    • The VHL ligand is typically functionalized with a reactive handle (e.g., a carboxylic acid or an amine) on the solvent-exposed portion. For this example, we assume a VHL ligand with a terminal carboxylic acid.

  • Final Coupling:

    • Dissolve the POI ligand-linker-amine construct (1.0 eq.) and the VHL ligand-COOH (1.1 eq.) in anhydrous dimethylformamide (DMF).

    • Add a peptide coupling agent such as HATU (1.2 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 eq.).

    • Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.

  • Purification of the Final PROTAC:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • The final purification is critical and is typically achieved using reversed-phase preparative HPLC (RP-HPLC) to obtain the PROTAC with high purity (>95%) suitable for biological assays.[9][10][11]

Characterization and Validation

A rigorous characterization is essential to confirm the identity, purity, and activity of the synthesized PROTAC.

Analysis Technique Purpose Expected Outcome
Identity Confirmation ¹H NMR, ¹⁹F NMR, ¹³C NMRStructural elucidation of intermediates and final product.Peaks corresponding to the proposed structure; correct integrations and coupling constants. ¹⁹F NMR to confirm the difluoro-moiety.
High-Resolution Mass Spectrometry (HRMS)To confirm the exact mass and molecular formula.Measured mass-to-charge ratio (m/z) within 5 ppm of the calculated value.
Purity Assessment Analytical RP-HPLCTo determine the purity of the final compound.A single major peak representing >95% of the total integrated area at a relevant wavelength (e.g., 254 nm).
Binding to VHL Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR)To quantify the binding affinity (Kd) of the PROTAC to the VHL E3 ligase complex.[6]Measurable heat change (ITC) or response units (SPR) allowing for calculation of Kd, typically in the nM to low µM range.
Ternary Complex Formation Biophysical Assays (SPR, ITC, FRET)To confirm the PROTAC induces a stable ternary complex between the POI and VHL.[6]Evidence of cooperative binding, where the affinity of one protein for the PROTAC is enhanced in the presence of the other.
Cellular Activity Western BlotTo measure the degradation of the target protein in cells treated with the PROTAC.Dose- and time-dependent decrease in the target protein band intensity compared to vehicle control.
Cell Viability Assays (e.g., MTS, CellTiter-Glo)To assess the functional consequence of target protein degradation.A decrease in cell viability or proliferation if the target protein is essential for these processes.

Table 1: Summary of key analytical and biological assays for PROTAC characterization.

Conclusion and Future Directions

This application note outlines a novel and rational synthetic approach for creating fluorinated VHL-based PROTACs using this compound as a strategic starting material. The introduction of the gem-difluoro motif is intended to confer advantageous physicochemical and pharmacokinetic properties. The provided protocols for synthesis, purification, and characterization offer a comprehensive framework for researchers to explore this strategy.

Future work should focus on the experimental validation of this proposed route, optimization of reaction conditions, and a full biological evaluation of the resulting PROTACs against their non-fluorinated counterparts. This will provide direct evidence of the benefits conferred by the strategic incorporation of the difluoromethyl group and further expand the toolkit for designing the next generation of potent and selective protein degraders.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Motifs in Modern Drug Discovery

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1][2] The gem-difluoroalkyl group, in particular, is a valuable bioisostere for carbonyls and other functional groups.[3] 2,2-Difluoro-2-(4-methoxyphenyl)ethanol emerges as a key building block in this context, offering a gateway to a diverse array of complex fluorinated molecules. This guide provides a comprehensive overview of the reaction conditions for the palladium-catalyzed cross-coupling of this valuable substrate, with a focus on the Suzuki-Miyaura reaction.

Core Principles: Understanding the Dehydrative Suzuki-Miyaura Coupling of Benzylic Alcohols

The direct use of alcohols in cross-coupling reactions represents a significant advancement in sustainable chemistry, avoiding the pre-functionalization often required in traditional methods. The Suzuki-Miyaura coupling of benzylic alcohols, such as this compound, proceeds via a dehydrative mechanism. The key to this transformation is the in-situ activation of the C-O bond of the alcohol, facilitating its participation in the palladium catalytic cycle.[4][5][6][7]

The catalytic cycle, as illustrated below, is believed to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-O bond of the benzylic alcohol, which may be facilitated by coordination to the boronic acid.

  • Transmetalation: The organoboron species transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the new C-C bond, regenerating the active Pd(0) catalyst.

The presence of the gem-difluoro group on the benzylic carbon is expected to influence the reaction by modifying the electronic properties of the substrate. While a detailed mechanistic study for this specific substrate is not yet available, the general principles of the Suzuki-Miyaura coupling of benzylic alcohols provide a strong foundation for developing a robust protocol.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n Intermediate1 Pd(II) Complex Pd0->Intermediate1 Oxidative Addition Ar_OH Ar-CF2-CH2OH (this compound) Ar_OH->Intermediate1 Ar_B_OH2 R-B(OH)2 (Arylboronic Acid) Boronate Activated Boronate Ar_B_OH2->Boronate Activation Intermediate2 Ar-Pd(II)-R Intermediate1->Intermediate2 Intermediate2->Pd0 Product Ar-CF2-CH2-R (Coupled Product) Intermediate2->Product Reductive Elimination Base Base Base->Boronate Boronate->Intermediate2 Transmetalation

Figure 1: Proposed catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Tolylboronic Acid

This protocol details a representative procedure for the Suzuki-Miyaura coupling of this compound with 4-tolylboronic acid.

Materials and Reagents:
  • This compound (CAS: 762292-75-1)[8][9][10]

  • 4-Tolylboronic Acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethanol, anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard glassware for workup and purification

Reaction Setup and Procedure:

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 1. Add reagents to flask: - this compound - 4-Tolylboronic Acid - Pd(PPh3)4 - K2CO3 prep2 2. Seal flask and purge with inert gas react1 3. Add anhydrous toluene and ethanol prep2->react1 react2 4. Heat to reflux (e.g., 100 °C) react3 5. Monitor reaction by TLC or GC-MS workup1 6. Cool to room temperature react3->workup1 workup2 7. Quench with water workup3 8. Extract with ethyl acetate workup4 9. Wash with brine workup5 10. Dry organic layer (MgSO4) workup6 11. Concentrate under reduced pressure purify1 12. Purify by column chromatography workup6->purify1

References

Application Note: Investigating 2,2-Difluoro-2-(4-methoxyphenyl)ethanol as a Novel Scaffold for VHL-Mediated Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Targeted protein degradation (TPD) utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality.[1][2][3] A critical component of a PROTAC is the E3 ligase ligand, which hijacks the cellular ubiquitin-proteasome system (UPS).[4][5][6] The von Hippel-Lindau (VHL) E3 ligase is among the most successfully exploited for this purpose.[7][8][9] However, the demand for novel, synthetically tractable VHL ligands with diverse physicochemical properties remains high. This guide introduces 2,2-Difluoro-2-(4-methoxyphenyl)ethanol as a promising, yet unexplored, chemical scaffold for VHL recruitment. We present a scientific rationale for its investigation, positing that the gem-difluoro moiety may enhance binding and metabolic stability. Detailed protocols are provided to enable researchers to biochemically and cellularly validate this compound as a new building block for next-generation PROTACs.

Scientific Rationale & Mechanistic Hypothesis

The VHL E3 ligase complex naturally targets the Hypoxia-Inducible Factor 1α (HIF-1α) for ubiquitination and subsequent proteasomal degradation in an oxygen-dependent manner.[10][11][12] This process is mediated by the post-translational hydroxylation of a specific proline residue on HIF-1α. Small molecule VHL ligands, such as the well-established VH032, mimic this hydroxylated proline, occupying the HIF-1α binding pocket on VHL. The critical pharmacophore is a hydroxyproline-like motif, where the hydroxyl group forms a key hydrogen bond within the VHL binding site.[4][7]

We hypothesize that This compound can serve as a novel VHL-binding scaffold. Its core features—a secondary hydroxyl group and an aromatic ring—share structural resemblance with the essential binding elements of known VHL ligands.

Key Hypotheses:

  • VHL Binding: The secondary alcohol is positioned to mimic the critical hydroxyl interaction of the native HIF-1α peptide.

  • Enhanced Properties: The gem-difluoro group, a known bioisostere of a carbonyl group, can significantly alter the molecule's properties.[13][14] This modification may lower the pKa of the adjacent hydroxyl group, potentially strengthening the key hydrogen bond interaction with VHL. Furthermore, gem-difluoro groups are known to improve metabolic stability and modulate lipophilicity, which are desirable attributes for drug candidates.[15][16]

A PROTAC constructed with this novel ligand would operate via the canonical mechanism: inducing the formation of a ternary complex between a target Protein of Interest (POI), the PROTAC, and the VHL E3 ligase complex, leading to the ubiquitination and degradation of the POI.[2][17][18]

TPD_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binds PROTAC PROTAC (Novel VHL Ligand - Linker - POI Binder) PROTAC->Ternary VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary Recruited Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Catalyzes Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Targeted To Degradation Degraded Peptides Proteasome->Degradation Degrades

Figure 1: Proposed mechanism of action for a PROTAC utilizing a novel VHL ligand.

Initial Biochemical Characterization: VHL Binding

The first critical step is to confirm direct binding of the novel compound to the VHL protein complex (typically VHL, Elongin B, and Elongin C, or VCB). We recommend two orthogonal, industry-standard biophysical assays.

Protocol 2.1: VHL Binding Affinity by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single, label-free experiment.[19][20][21]

Step-by-Step Methodology:

  • Protein Preparation:

    • Express and purify recombinant human VCB complex. Ensure high purity (>95%) and proper folding.

    • Dialyze the VCB protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP) to minimize buffer mismatch heats.[22]

    • Measure the final protein concentration accurately using a reliable method (e.g., A280 with calculated extinction coefficient).

  • Compound Preparation:

    • Prepare a concentrated stock solution of this compound in 100% DMSO.

    • Dilute the stock solution into the final ITC buffer to the desired concentration (typically 10-15x the protein concentration). The final DMSO concentration should be identical in both the protein solution and the compound solution (and ideally <5%) to avoid artifacts.

  • ITC Experiment Setup:

    • Macromolecule (Cell): Load the VCB protein into the sample cell at a concentration guided by the 'c-window' (typically 20-50 µM for unknown KD values).[22]

    • Ligand (Syringe): Load the compound into the injection syringe (e.g., 200-500 µM).

    • Parameters: Set the experiment temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., 1 initial 0.4 µL injection followed by 18-20 injections of 2 µL).

    • Control: Perform a control titration by injecting the compound into buffer alone to measure the heat of dilution.[19]

  • Data Analysis:

    • Subtract the heat of dilution from the protein binding data.

    • Fit the integrated heat data to a suitable binding model (e.g., one set of sites) to determine KD, n, ΔH, and ΔS.

Protocol 2.2: Competitive VHL Binding Assay by Fluorescence Polarization (FP)

FP is a robust, high-throughput method to measure binding by monitoring changes in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein.[23][24][25] In a competitive format, the unlabeled test compound displaces the tracer, causing a decrease in polarization.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 100 mM sodium phosphate pH 7.5, 100 mM NaCl, 0.05% Pluronic F-68).

    • VCB Complex: Prepare a working solution of the purified VCB complex.

    • Fluorescent Tracer: Use a known fluorescently labeled VHL ligand (e.g., a FAM-labeled HIF-1α peptide or a small molecule tracer).[26][27]

    • Test Compound: Prepare a serial dilution series of this compound in assay buffer/DMSO.

  • Assay Setup (384-well plate format):

    • First, determine the optimal concentrations of VCB and tracer that give a stable and robust assay window (~100-150 mP shift).[28][29]

    • To each well, add the test compound at various concentrations.

    • Add the pre-determined concentration of the VCB complex.

    • Add the pre-determined concentration of the fluorescent tracer.

    • Controls: Include wells with tracer only (minimum polarization) and tracer + VCB complex (maximum polarization).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a set time (e.g., 60 minutes) to reach binding equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader using appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • Plot the mP values against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

Hypothetical Data Summary
CompoundAssayParameterValue
Control VHL Ligand (e.g., VH298) ITCKD150 nM
FPIC50250 nM
This compound ITCKD1.2 µM
FPIC502.5 µM

Development of a Proof-of-Concept PROTAC

Once VHL binding is confirmed, the next logical step is to synthesize a PROTAC to demonstrate that the novel ligand is capable of inducing degradation of a target protein.

Workflow:

  • Select a Target Protein of Interest (POI) and Binder: The Bromodomain-containing protein 4 (BRD4) is a well-validated target for PROTAC-mediated degradation. Its widely used ligand, JQ1, provides a reliable starting point.[18]

  • Design a Linker: The linker is a critical component that connects the VHL ligand and the POI binder.[18] Start with a simple and flexible polyethylene glycol (PEG) linker of varying lengths (e.g., PEG3, PEG4) to explore optimal ternary complex formation.

  • Synthesis: Attach the linker to a synthetically tractable position on this compound (e.g., via the para-position of the methoxyphenyl ring after demethylation to a phenol). Couple the other end of the linker to the JQ1 warhead.

  • Purification and Characterization: Purify the final PROTAC compound using techniques like HPLC and confirm its identity and purity via LC-MS and NMR.

PROTAC_Synthesis_Workflow Start Start: Select POI Binder (JQ1) & Novel VHL Ligand Design Linker Design (e.g., PEG3, PEG4) Start->Design Synth_VHL Functionalize Novel VHL Ligand for Linker Attachment Design->Synth_VHL Synth_Linker Couple Linker to Functionalized VHL Ligand Synth_VHL->Synth_Linker Synth_Final Couple JQ1-Linker to VHL Ligand-Linker Synth_Linker->Synth_Final Purify Purification (HPLC) Synth_Final->Purify Characterize Characterization (LC-MS, NMR) Purify->Characterize End Final PROTAC Compound Characterize->End

Figure 2: General workflow for the synthesis of a proof-of-concept PROTAC.

Cellular Characterization of PROTAC Activity

The definitive test is whether the synthesized PROTAC can induce the degradation of the target protein in a cellular context.

Protocol 4.1: Target Degradation Assessment by Western Blot

Western blotting is the gold-standard method for visually and semi-quantitatively measuring the reduction of a target protein.[30][31]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HeLa or 293T) to ~70-80% confluency.

    • Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours).

    • Crucial Controls:

      • Vehicle control (e.g., DMSO).

      • POI binder alone (e.g., JQ1) to control for non-degradation effects.

      • Novel VHL ligand alone to ensure it has no effect on its own.

      • Optional: A proteasome inhibitor (e.g., MG132) co-treatment to confirm degradation is proteasome-dependent.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[30]

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[32]

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[33]

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the target protein (e.g., anti-BRD4).

    • Incubate with a primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin) to normalize for protein loading.[34]

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity for each sample.

Protocol 4.2: Determination of DC50 and Dmax

These two parameters are essential for quantifying a PROTAC's potency and efficacy.[35]

  • DC50: The concentration of the PROTAC that causes 50% degradation of the target protein.[32]

  • Dmax: The maximum percentage of protein degradation achievable with the PROTAC.[34]

Methodology:

  • Perform the Western blot experiment as described in Protocol 4.1 with a finer dose-response curve (e.g., 10-12 points).

  • Quantify the normalized band intensities for each concentration.

  • Set the vehicle control as 100% protein level.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

  • Fit the data to a variable slope (four-parameter) dose-response curve using graphing software (e.g., GraphPad Prism) to calculate the DC50 and Dmax values.[32]

Hypothetical Cellular Activity Data
PROTAC CompoundTargetDC50Dmax
Control Degrader (e.g., MZ1) BRD415 nM>95%
Novel PROTAC-PEG3 BRD4120 nM>90%
Novel PROTAC-PEG4 BRD485 nM>95%

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for evaluating this compound as a novel VHL ligand for TPD. Initial biochemical confirmation of VHL binding, followed by the synthesis and cellular testing of a proof-of-concept PROTAC, provides a clear path to validation. Positive results from these protocols would establish this scaffold as a valuable new tool for the TPD community, opening avenues for developing new degraders with potentially improved pharmacological properties. Further studies could involve X-ray crystallography to solve the co-crystal structure of the ligand bound to VHL, providing atomic-level insights for future structure-based design efforts.

References

Applications of Fluorinated Ethanols in Medicinal Chemistry: A-Z Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the quest for molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles is perpetual. Fluorine, the most electronegative element, has become a cornerstone in this endeavor, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] This guide focuses on two pivotal fluorinated alcohols, 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), exploring their multifaceted applications that extend far beyond their roles as mere solvents. Their unique physicochemical properties—strong hydrogen bond-donating capabilities, low nucleophilicity, and high polarity—render them indispensable tools in drug discovery and development.[2]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed application notes, and actionable protocols for leveraging the exceptional properties of TFE and HFIP in medicinal chemistry.

I. Unique Properties of Fluorinated Ethanols

The trifluoromethyl groups in TFE and HFIP are responsible for their distinct properties compared to their non-fluorinated analogs, ethanol and isopropanol. These properties are the foundation of their utility in medicinal chemistry.

Property2,2,2-Trifluoroethanol (TFE)1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)EthanolIsopropanol
Formula CF₃CH₂OH(CF₃)₂CHOHCH₃CH₂OH(CH₃)₂CHOH
Molar Mass ( g/mol ) 100.04168.0446.0760.10
Boiling Point (°C) 77-8058.278.3782.6
Density (g/mL) 1.391.5960.7890.786
pKa 12.49.3[3][4]1617.1
Polarity HighHigh[5]ModerateModerate
H-Bond Donor Strength StrongVery Strong[5]ModerateModerate
Nucleophilicity LowVery Low[6]ModerateModerate

Data compiled from various sources.[3][4][7]

The strong acidity and hydrogen-bond donating ability of TFE and especially HFIP allow them to stabilize anionic species and activate electrophiles, making them powerful promoters for a variety of challenging chemical transformations.[4][5][8]

II. Applications in Peptide and Protein Chemistry

Fluorinated ethanols, particularly TFE, are widely used to modulate the secondary structure of peptides and proteins. This has significant implications for studying protein folding, misfolding, and designing peptide-based therapeutics.

A. Induction of α-Helical Structures

TFE is a well-known co-solvent for inducing and stabilizing α-helical conformations in peptides that are otherwise unstructured in aqueous solutions.[9][10] This property is invaluable for conformational studies of peptides and for mimicking the helical structures of proteins.

Mechanism of Action: The exact mechanism is still debated, but it is believed that TFE promotes α-helix formation by displacing water from the peptide backbone, which strengthens intra-peptide hydrogen bonds.[10] The low dielectric environment provided by TFE favors the formation of these hydrogen bonds, which are the hallmark of the α-helix.

G cluster_0 Aqueous Environment cluster_1 TFE/Water Environment peptide_aq Unstructured Peptide water Water Molecules (H-bond competitors) peptide_aq->water Weak intra-peptide H-bonds Strong peptide-water H-bonds peptide_tfe α-Helical Peptide peptide_aq->peptide_tfe Addition of TFE peptide_tfe->peptide_tfe Strengthened intra-peptide H-bonds tfe TFE Molecules peptide_tfe->tfe TFE displaces water Low dielectric environment G cluster_0 Reaction in Conventional Solvent cluster_1 Reaction in HFIP start_conv Substrates intermediate_conv Unstable/High-Energy Intermediate start_conv->intermediate_conv High Activation Energy product_conv Low Yield/ No Reaction intermediate_conv->product_conv start_hfip Substrates intermediate_hfip Stabilized Cationic Intermediate via H-bonding start_hfip->intermediate_hfip Lower Activation Energy product_hfip High Yield Product intermediate_hfip->product_hfip

References

Application Notes and Protocols for Reactions Involving 2,2-Difluoro-2-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The gem-difluoroalkyl group, in particular, has garnered significant attention as a bioisostere for various functional groups, enhancing metabolic stability and binding affinity. This application note provides a comprehensive guide to key synthetic transformations involving 2,2-Difluoro-2-(4-methoxyphenyl)ethanol , a versatile building block for the synthesis of novel fluorinated compounds. We present detailed, field-proven protocols for the oxidation, etherification, and nucleophilic substitution of this substrate, offering researchers a practical toolkit for leveraging its synthetic potential in drug discovery and development.

Introduction: The Strategic Importance of the Gem-Difluoro-β-arylethanol Motif

The 2,2-difluoro-2-arylethanol scaffold is of significant interest to medicinal chemists. The gem-difluoro group adjacent to a hydroxyl-bearing carbon offers a unique combination of electronic and steric properties. It can act as a lipophilic hydrogen bond donor and is often used as a bioisosteric replacement for hydroxyl, thiol, or amine functionalities. The presence of the difluoromethylene group can significantly enhance a molecule's metabolic stability by blocking sites susceptible to enzymatic oxidation. Furthermore, the strong electronegativity of fluorine can influence the acidity of the neighboring hydroxyl group and modulate the conformational preferences of the molecule, potentially leading to enhanced binding affinity and selectivity for biological targets.

This compound, with its electron-donating methoxy group on the aromatic ring, serves as an excellent model substrate and a valuable starting material for the synthesis of a diverse range of fluorinated compounds with potential applications in pharmaceuticals and agrochemicals. This guide details robust protocols for its derivatization, focusing on reactions at the benzylic alcohol functionality.

Oxidation to 2,2-Difluoro-1-(4-methoxyphenyl)ethanone

The oxidation of the secondary alcohol in this compound to the corresponding ketone, 2,2-Difluoro-1-(4-methoxyphenyl)ethanone, provides a key intermediate for further synthetic elaborations, such as the introduction of nucleophiles at the carbonyl carbon. Given the potential for side reactions and the stability of the gem-difluoro moiety, mild and selective oxidation methods are preferred. We present two reliable protocols: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Rationale for Method Selection
  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[1] It is known for its mild conditions and wide functional group tolerance, making it suitable for substrates that may be sensitive to harsher, metal-based oxidants. The reaction proceeds without over-oxidation to carboxylic acids.[2]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers the advantages of neutral pH, room temperature reaction conditions, and a simple workup.[3][4] It is highly chemoselective and particularly effective for the oxidation of sensitive and complex alcohols.[3]

Experimental Protocols

Protocol 2.2.1: Swern Oxidation

This protocol is adapted from standard Swern oxidation procedures.[5][6]

  • Materials:

    • This compound

    • Oxalyl chloride ((COCl)₂)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Triethylamine (Et₃N), anhydrous

    • Dichloromethane (CH₂Cl₂), anhydrous

    • Argon or Nitrogen gas for inert atmosphere

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add anhydrous dichloromethane (0.2 M relative to the alcohol).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add oxalyl chloride (1.5 equivalents) to the stirred solvent.

    • In a separate flask, prepare a solution of anhydrous DMSO (3.0 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at -78 °C. Stir for 45 minutes.

    • Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.

    • After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over approximately 30-45 minutes.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2,2-Difluoro-1-(4-methoxyphenyl)ethanone.

Protocol 2.2.2: Dess-Martin Periodinane (DMP) Oxidation

This protocol is based on established procedures for DMP oxidations.[7][8]

  • Materials:

    • This compound

    • Dess-Martin Periodinane (DMP)

    • Dichloromethane (CH₂Cl₂), anhydrous

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Procedure:

    • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent) and anhydrous dichloromethane (0.1 M).

    • Add Dess-Martin Periodinane (1.2 equivalents) to the solution in one portion at room temperature.

    • Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Upon completion, dilute the reaction mixture with dichloromethane.

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the solid dissolves and the layers become clear.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ketone.

Data Presentation: Oxidation Protocols
ParameterSwern OxidationDess-Martin Periodinane Oxidation
Oxidizing Agent (COCl)₂ / DMSODess-Martin Periodinane
Stoichiometry 1.5 eq. (COCl)₂, 3.0 eq. DMSO1.2 eq. DMP
Base Triethylamine (5.0 eq.)Not required (or NaHCO₃ in workup)
Solvent DichloromethaneDichloromethane
Temperature -78 °C to Room TemperatureRoom Temperature
Reaction Time 2-3 hours1-3 hours
Workup Aqueous quench and extractionReductive quench and extraction
Typical Yield HighHigh

Visualization: Oxidation Workflow

Oxidation_Workflow cluster_swern Swern Oxidation cluster_dmp DMP Oxidation Swern_Start 2,2-Difluoro-2- (4-methoxyphenyl)ethanol Swern_Reagents 1. (COCl)₂, DMSO, CH₂Cl₂ 2. Et₃N, -78°C to RT Swern_Start->Swern_Reagents Reacts with Swern_Product 2,2-Difluoro-1- (4-methoxyphenyl)ethanone Swern_Reagents->Swern_Product Yields DMP_Start 2,2-Difluoro-2- (4-methoxyphenyl)ethanol DMP_Reagents DMP, CH₂Cl₂, RT DMP_Start->DMP_Reagents Reacts with DMP_Product 2,2-Difluoro-1- (4-methoxyphenyl)ethanone DMP_Reagents->DMP_Product Yields

Caption: Comparative workflow for the oxidation of this compound.

Derivatization via Nucleophilic Substitution and Etherification

The hydroxyl group of this compound is a prime site for derivatization to introduce a wide range of functionalities. We present protocols for ether formation via the Williamson ether synthesis and for general nucleophilic substitution using the Mitsunobu reaction.

Rationale for Method Selection
  • Williamson Ether Synthesis: This is a classic and reliable method for forming ethers from an alcohol and an alkyl halide under basic conditions.[9][10][11] The reaction proceeds via an Sₙ2 mechanism, where the deprotonated alcohol (alkoxide) acts as the nucleophile.[10][11] It is well-suited for introducing simple alkyl or benzyl groups.

  • Mitsunobu Reaction: This powerful reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry.[12][13] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the hydroxyl group.[12][13] This method is particularly useful for introducing functionalities from nucleophiles that are not amenable to the Williamson synthesis conditions.

Experimental Protocols

Protocol 3.2.1: Williamson Ether Synthesis (O-Benzylation)

  • Materials:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Benzyl bromide (BnBr)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF (0.2 M relative to the alcohol).

    • Carefully add sodium hydride (1.2 equivalents) to the THF.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C (ice bath).

    • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

    • Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride at 0 °C.

    • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the benzylated ether.

Protocol 3.2.2: Mitsunobu Reaction (Esterification with Benzoic Acid)

This protocol provides an example of ester formation, which proceeds via the same activation mechanism as etherification with a phenol or other acidic nucleophile.[13][14]

  • Materials:

    • This compound

    • Triphenylphosphine (PPh₃)

    • Benzoic acid

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), benzoic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF (0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution over 10-15 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) may be observed.

    • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide and other byproducts.

Data Presentation: Derivatization Protocols
ParameterWilliamson Ether SynthesisMitsunobu Reaction
Activating Agent Strong Base (e.g., NaH)PPh₃ / DIAD (or DEAD)
Nucleophile Generated in situ (alkoxide)Added externally (e.g., carboxylic acid)
Mechanism Sₙ2Sₙ2 with in situ leaving group formation
Stereochemistry Inversion at alkyl halideInversion at the alcohol carbon
Solvent Aprotic (e.g., THF, DMF)Aprotic (e.g., THF)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Key Byproduct Mineral oil (from NaH dispersion)Triphenylphosphine oxide

Visualization: Reaction Mechanisms

Derivatization_Mechanisms cluster_williamson Williamson Ether Synthesis cluster_mitsunobu Mitsunobu Reaction W_Alc R-OH W_Alkoxide R-O⁻ Na⁺ W_Alc->W_Alkoxide + NaH (-H₂) W_Base NaH W_Product R-O-R' W_Alkoxide->W_Product + R'-X (Sₙ2) W_AlkylHalide R'-X M_Alc R-OH M_Active [R-O-PPh₃]⁺ M_Alc->M_Active + PPh₃/DIAD M_Reagents PPh₃, DIAD M_Product R-Nu M_Active->M_Product + Nu⁻ (Sₙ2) M_Nuc Nu-H

Caption: Simplified mechanisms for Williamson and Mitsunobu reactions.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile building block for the synthesis of fluorinated organic molecules. The protocols detailed in this application note for its oxidation, etherification, and nucleophilic substitution provide reliable and efficient methods for its derivatization. These transformations open the door to a wide array of novel compounds with potential applications in drug discovery, agrochemicals, and materials science. The ability to selectively modify the benzylic alcohol functionality allows for the systematic exploration of structure-activity relationships, making this compound an invaluable tool for researchers in these fields. Future work will focus on expanding the scope of these reactions to a broader range of nucleophiles and exploring the utility of the resulting products in various biological assays.

References

Application Note: Strategic Protection of the Hydroxyl Group in 2,2-Difluoro-2-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of protecting group strategies for the secondary hydroxyl group of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol, a valuable building block in medicinal chemistry and materials science. The unique electronic and steric environment of this alcohol—characterized by a secondary, benzylic position flanked by a strong electron-withdrawing gem-difluoro group—necessitates careful consideration for the selection, installation, and cleavage of protecting groups. We present detailed, field-proven protocols for the application of silyl ethers, benzyl ethers, and esters, explaining the chemical rationale behind each strategic choice to ensure orthogonality and high yields in complex synthetic routes.

Introduction: The Challenge of a Fluorinated Benzylic Alcohol

The molecule this compound presents a unique set of chemical properties that must be managed during multi-step synthesis. The secondary alcohol is activated by its benzylic position but is also electronically influenced by the adjacent, strongly electron-withdrawing gem-difluoro (CF₂) moiety. This CF₂ group increases the acidity of the hydroxyl proton, facilitating its removal during protection steps, but can also impact the stability of intermediates in subsequent reactions.

Protecting groups are indispensable tools in organic synthesis, serving as temporary "masks" for reactive functional groups.[1] An effective protecting group strategy is defined by several key properties:

  • Ease of Installation: The group should be introduced efficiently and in high yield.[2]

  • Stability: It must remain intact under a variety of downstream reaction conditions.[2]

  • Orthogonality: The ability to remove one protecting group in the presence of others is crucial for complex syntheses.[2][3]

  • Ease of Removal: The group must be cleaved under specific, mild conditions to reveal the original alcohol without affecting the rest of the molecule.[2]

This document serves as a practical guide for selecting and implementing robust protection strategies for this specific substrate.

Decision Framework for Protecting Group Selection

The optimal protecting group is dictated entirely by the planned synthetic route. Before selecting a specific group, researchers must map out the subsequent reaction conditions the molecule will face. The following workflow provides a logical framework for this decision-making process.

G start Start: Need to protect This compound q_base Will the molecule be exposed to strong bases or nucleophiles (e.g., Grignard, LDA, LiAlH4)? start->q_base silyl Consider Silyl Ethers (TBS, TIPS) Stable to base, redox, and many oxidants. q_base->silyl Yes ester Consider Esters (Ac, Piv) Stable to acid and reductive conditions. q_base->ester No q_acid Will the molecule be exposed to acidic conditions? q_redox Will the molecule undergo catalytic hydrogenation (e.g., H2, Pd/C)? q_acid->q_redox No avoid_silyl_acetal Avoid Silyl Ethers & Acetals (e.g., THP, MOM) q_acid->avoid_silyl_acetal Yes q_oxid Will the molecule be exposed to specific oxidants (e.g., DDQ, CAN)? q_redox->q_oxid No avoid_benzyl Avoid Benzyl (Bn) Ethers q_redox->avoid_benzyl Yes pmb Consider PMB Ether Stable to non-oxidative conditions. q_oxid->pmb No avoid_pmb Avoid PMB Ethers q_oxid->avoid_pmb Yes silyl->q_acid benzyl Consider Benzyl Ethers (Bn) Stable to acid, base, and most redox/oxidants. ester->q_acid pmb->benzyl Also consider standard Benzyl Ether avoid_ester Avoid Esters

Caption: Decision workflow for selecting a suitable alcohol protecting group.

Silyl Ethers: The Versatile Workhorse

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of introduction, general stability, and, most importantly, their unique cleavage conditions using fluoride ions, which imparts excellent orthogonality.[4][5] For a secondary alcohol like the target substrate, the tert-butyldimethylsilyl (TBS or TBDMS) group offers a good balance of stability and reactivity.[6]

Rationale: The key advantage of silyl ethers is their stability towards basic, nucleophilic, and many oxidative and reductive conditions, making them ideal for reactions involving organometallics or hydride reagents.[5] Their removal with fluoride is highly specific, as the formation of the strong Si-F bond is the thermodynamic driving force for the reaction.[7][8] The steric bulk of the TBS group enhances its stability to acid compared to smaller silyl ethers like TMS.[9][10]

Protocol 3.1: Protection as a TBS Ether

This protocol is based on the reliable Corey procedure, which uses imidazole as a base and catalyst.[9]

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (2.5 equiv).

  • Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure TBS-protected alcohol.

Protocol 3.2: Deprotection of a TBS Ether

Cleavage is most commonly achieved with a fluoride source like tetra-n-butylammonium fluoride (TBAF).[11][12]

Step-by-Step Methodology:

  • Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Add a solution of TBAF (1.0 M in THF, 1.5 equiv) dropwise at room temperature.

  • Stir the mixture at room temperature and monitor by TLC. The reaction is usually complete in 1-3 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the deprotected alcohol.

G sub Ar-CH(OH)CF2H prod_p Ar-CH(OTBS)CF2H sub->prod_p TBSCl, Imidazole DMF, rt prod_d Ar-CH(OH)CF2H prod_p->prod_d TBAF THF, rt

Caption: TBS Protection and Deprotection Scheme.

Benzyl Ethers: Robust and Orthogonal Protection

Benzyl (Bn) and substituted benzyl ethers are exceptionally robust protecting groups, stable across a wide pH range and resistant to most nucleophiles, bases, and redox reagents that do not involve catalytic hydrogenation.[12][13][14][15] The p-methoxybenzyl (PMB) ether offers an additional mode of deprotection through oxidation, providing a powerful tool for orthogonal strategies.[13][16][17]

Rationale: The standard benzyl group is typically removed by catalytic hydrogenolysis, a mild and highly specific method.[12][15][18] This deprotection is orthogonal to silyl ethers (removed by fluoride/acid) and esters (removed by base). The PMB group can also be removed by hydrogenolysis, but its electron-rich aromatic ring makes it susceptible to oxidative cleavage by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[16][17] This allows for the selective removal of a PMB group in the presence of a standard Bn group.

Protocol 4.1: Protection as a Benzyl (Bn) Ether

The Williamson ether synthesis is the most common method for installing benzyl ethers.[16][18]

Step-by-Step Methodology:

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF (~0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Add benzyl bromide (BnBr, 1.2 equiv) dropwise. A catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 equiv) can be added to accelerate the reaction.

  • Stir at room temperature overnight or heat to reflux if the reaction is sluggish. Monitor by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Protocol 4.2: Deprotection of a Benzyl (Bn) Ether

Catalytic hydrogenolysis is the standard procedure.

Step-by-Step Methodology:

  • Dissolve the benzyl-protected alcohol (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add palladium on carbon (10% Pd/C, 5-10 mol% by weight).

  • Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically via a balloon).

  • Stir the suspension vigorously at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Protocol 4.3: Orthogonal Deprotection of a PMB Ether

This protocol utilizes DDQ for selective oxidative cleavage.

Step-by-Step Methodology:

  • Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (DCM) and water (typically 10:1 v/v).

  • Add DDQ (1.5 equiv) portion-wise at room temperature. The solution will typically turn dark.

  • Stir the reaction until the starting material is consumed as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography. The red/brown byproducts from the DDQ are typically polar and easily separated.

G sub Ar-CH(OH)CF2H prod_bn Ar-CH(OBn)CF2H sub->prod_bn NaH, BnBr THF prod_pmb Ar-CH(OPMB)CF2H sub->prod_pmb NaH, PMBCl THF deprot Ar-CH(OH)CF2H prod_bn->deprot H₂, Pd/C MeOH prod_pmb->deprot DDQ DCM/H₂O

Caption: Benzyl and PMB Ether Protection/Deprotection Schemes.

Ester Protecting Groups: Stability in Acidic and Reductive Environments

Ester groups, such as acetate (Ac) and pivaloate (Piv), are valuable for protecting alcohols when subsequent steps involve acidic or neutral reductive conditions (including catalytic hydrogenolysis).[19] Their primary lability is towards basic hydrolysis (saponification).[19][20]

Rationale: Esters are orthogonal to benzyl ethers (removed by hydrogenolysis) and silyl ethers (removed by fluoride). The acetate group is common and easily removed, while the sterically hindered pivaloate group is more robust and requires more forcing conditions for cleavage, offering another layer of tunable stability.[19]

Protocol 5.1: Protection as an Acetate (Ac) Ester

Step-by-Step Methodology:

  • Dissolve the alcohol (1.0 equiv) in anhydrous DCM.

  • Add pyridine (or triethylamine, 2.0 equiv) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Cool the solution to 0 °C and add acetic anhydride (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract with DCM (3x).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry over MgSO₄, filter, and concentrate to yield the acetate ester, which is often pure enough for the next step.

Protocol 5.2: Deprotection of an Acetate (Ac) Ester

Mild basic hydrolysis is effective for cleavage.

Step-by-Step Methodology:

  • Dissolve the acetate ester (1.0 equiv) in methanol.

  • Add a catalytic amount of potassium carbonate (K₂CO₃, 0.2 equiv).

  • Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction with a mild acid (e.g., add a few drops of acetic acid or pass through a short plug of silica gel).

  • Concentrate the mixture under reduced pressure and purify by column chromatography to isolate the parent alcohol.

Summary of Protecting Group Stability

The following table provides a quick-reference guide to the stability of the discussed protecting groups under common reaction conditions.

Protecting GroupProtection ConditionsDeprotection ConditionsStable ToLabile To
TBS Ether TBSCl, Imidazole, DMFTBAF, THF; or H⁺Bases, Nucleophiles, H₂/Pd, most oxidantsFluoride ions, Strong Acid
Benzyl (Bn) Ether NaH, BnBr, THFH₂, Pd/C, MeOHAcid, Base, Nucleophiles, most oxidantsCatalytic Hydrogenolysis
PMB Ether NaH, PMBCl, THFDDQ, DCM/H₂O; or H₂, Pd/CAcid, Base, NucleophilesOxidants (DDQ, CAN), Hydrogenolysis
Acetate (Ac) Ester Ac₂O, Pyridine, DMAPK₂CO₃, MeOH; or LiOHAcid, H₂/Pd, most oxidantsBase, Nucleophiles

References

Application Notes and Protocols for Monitoring Reactions with 2,2-Difluoro-2-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and agrochemical development, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate metabolic stability, lipophilicity, and binding affinity.[1] The compound 2,2-Difluoro-2-(4-methoxyphenyl)ethanol is a key building block and intermediate in the synthesis of various high-value fluorinated compounds. Its geminal difluoro group adjacent to a hydroxyl function and an aromatic ring presents unique reactivity and analytical challenges. Therefore, robust and reliable analytical methods are paramount for monitoring its reactions to ensure process understanding, optimization, and control, ultimately leading to cost savings and ensuring the quality of the final product.[2]

This guide provides detailed application notes and protocols for the analytical monitoring of reactions involving this compound. It is intended for researchers, scientists, and drug development professionals who require accurate and efficient methods to track reactant consumption, intermediate formation, and product generation. The methodologies described herein are grounded in established analytical principles and are designed to be self-validating systems.

The core analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section will delve into the causality behind experimental choices, from column and solvent selection to detector settings, providing a comprehensive framework for successful reaction monitoring.

The Importance of In-Situ and At-Line Monitoring

Modern process development emphasizes the use of Process Analytical Technology (PAT) to gain real-time insights into reaction kinetics and mechanisms.[3] In-situ techniques, such as FT-IR and Raman spectroscopy, allow for the direct monitoring of reactions within the vessel, providing continuous data without the need for sampling.[2][4] This is particularly advantageous for reactions involving transient or labile intermediates.[4] While this guide focuses on the more common offline and at-line chromatographic and spectroscopic methods, it is crucial to recognize the complementary value of in-situ tools for a comprehensive process understanding.

The choice between offline, at-line, and in-situ monitoring depends on the specific needs of the project. For quantitative analysis and rigorous kinetic modeling, validation of in-situ results with primary analytical techniques like HPLC, GC, or NMR is often essential.[4]

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a cornerstone of in-process control in the pharmaceutical industry due to its versatility, sensitivity, and applicability to a wide range of analytes.[5] For monitoring reactions of this compound, reversed-phase HPLC with UV detection is a powerful and readily available technique.

Rationale for Method Selection

The presence of the methoxyphenyl group in the analyte provides a strong chromophore, making UV detection highly suitable. The polarity of the molecule, imparted by the hydroxyl group, allows for good retention and separation on reversed-phase columns. Fluorinated phases can also offer alternative and complementary separation for many analytes typically analyzed on C8 or C18 columns, sometimes providing enhanced selectivity for challenging separations.[6]

Experimental Protocol: Reversed-Phase HPLC

Objective: To develop a robust HPLC method for the quantitative analysis of this compound and related reaction components.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidification improves peak shape for acidic and neutral compounds.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier providing good elution strength.
Gradient 50-95% B over 15 minutesA gradient is often necessary to elute reactants, intermediates, and products with varying polarities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 225 nmCorresponds to a strong absorbance maximum for the methoxyphenyl chromophore.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points.

  • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water 50:50 v/v). This prevents further reaction and precipitates any incompatible salts.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

Data Analysis and Quantification: Quantification is typically performed using an external standard calibration curve. Prepare a series of standards of known concentrations for this compound and any available standards for other key reaction components. Plot the peak area against concentration to generate a calibration curve. The concentration of the analyte in the reaction sample can then be determined from its peak area.

For instances where reference standards for all components are not available, online NMR can be used as a mass detector to determine UV response factors and correct the HPLC data for more accurate quantification.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

GC-MS is a highly sensitive and selective technique, particularly well-suited for the analysis of volatile and semi-volatile compounds.[7] For reactions where this compound or other reaction components are sufficiently volatile and thermally stable, GC-MS can provide excellent separation and definitive identification through mass spectral data.

Rationale for Method Selection

The alcoholic nature of the target compound suggests that it may be amenable to GC analysis, potentially after derivatization to improve volatility and peak shape. The mass spectrometer provides structural information, which is invaluable for identifying unknown byproducts or intermediates. The use of GC-MS/MS can further enhance sensitivity and selectivity.

Experimental Protocol: GC-MS

Objective: To identify and quantify volatile components in reactions involving this compound.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., single quadrupole or triple quadrupole)

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA versatile, low-polarity column suitable for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 minA general-purpose temperature program to separate compounds with a range of boiling points.
Injection Mode Split (e.g., 20:1)Prevents column overloading with concentrated samples.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 40-450 m/zA wide enough range to capture the molecular ion and key fragments of the expected analytes.

Sample Preparation:

  • Withdraw a sample from the reaction mixture and quench as described for HPLC.

  • Perform a liquid-liquid extraction (LLE) by adding an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to the quenched sample.

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the organic layer to a clean vial for injection.

Derivatization (Optional but Recommended): To improve the chromatographic behavior of the alcohol, derivatization to form a more volatile silyl ether is often beneficial.

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a small amount of an appropriate solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at 60-70 °C for 30 minutes.

  • Inject the derivatized sample into the GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

NMR spectroscopy is an exceptionally powerful tool for both structural elucidation and quantitative analysis.[8] The presence of fluorine in this compound makes ¹⁹F NMR a particularly valuable technique. ¹⁹F is an ideal nucleus for NMR due to its 100% natural abundance, high sensitivity, and large chemical shift dispersion, which minimizes the chance of peak overlap.[1][9][10]

Rationale for Method Selection

¹H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals. However, ¹⁹F NMR offers a "cleaner" spectrum with no background signals from protonated solvents or other non-fluorinated species, making it an excellent "spectroscopic spy" to monitor the transformation of the fluorinated moiety.[9][10] The combination of ¹H and ¹⁹F NMR provides a wealth of structural information.

Experimental Protocol: ¹H and ¹⁹F NMR for Reaction Monitoring

Objective: To monitor the progress of a reaction by observing changes in the ¹H and ¹⁹F NMR spectra and to quantify the relative amounts of reactants and products.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of observing both ¹H and ¹⁹F nuclei.

Sample Preparation:

  • Withdraw a small aliquot of the reaction mixture.

  • Quench the reaction if necessary.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for the reaction components.

  • Add an internal standard of known concentration for quantitative analysis (e.g., 1,3,5-trimethoxybenzene for ¹H NMR or trifluorotoluene for ¹⁹F NMR).

Data Acquisition Parameters:

Parameter¹H NMR¹⁹F NMR
Pulse Program Standard single pulse (e.g., zg30)Standard single pulse
Number of Scans 16-6464-256
Relaxation Delay (d1) 5 seconds2-5 seconds
Acquisition Time ~3-4 seconds~1-2 seconds
Spectral Width ~16 ppm~200 ppm

Data Analysis:

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals corresponding to the starting material, intermediates, and products in both the ¹H and ¹⁹F spectra.

  • The relative concentrations of the different species can be determined by comparing the integral of a characteristic peak for each compound to the integral of the internal standard.

Workflow for Analytical Method Selection

G Start Reaction Monitoring Required for This compound Question1 Are all components UV active and soluble in common HPLC solvents? Start->Question1 Question2 Are components of interest volatile and thermally stable? Question1->Question2 No HPLC Primary Method: HPLC-UV - Quantitative analysis - Purity assessment Question1->HPLC Yes Question3 Is detailed structural information or confirmation needed? Question2->Question3 No GCMS Complementary Method: GC-MS - Identification of volatile byproducts - High sensitivity Question2->GCMS Yes NMR Confirmatory Method: NMR - ¹H and ¹⁹F for structural elucidation - Quantitative analysis with internal standard Question3->NMR Yes HPLC->Question3 End Comprehensive Reaction Profile HPLC->End GCMS->Question3 GCMS->End NMR->End

Caption: Logical workflow for selecting the appropriate analytical method.

Conclusion

The successful monitoring of reactions involving this compound requires a multi-faceted analytical approach. HPLC provides a robust and reliable platform for routine quantitative analysis. GC-MS offers a powerful tool for the identification of volatile impurities and byproducts. NMR, particularly with the use of ¹⁹F spectroscopy, delivers invaluable structural information and serves as an excellent method for both qualitative and quantitative reaction monitoring. By judiciously selecting and combining these techniques, researchers can gain a deep understanding of their chemical processes, leading to the efficient development of novel fluorinated molecules.

References

Application Notes and Protocols: Synthesis of PROTACs with Fluorinated Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in PROTAC Linker Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers the two.[1][2] The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[3]

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to fine-tune molecular properties.[4] In the context of PROTAC linkers, fluorination offers several potential advantages:

  • Enhanced Metabolic Stability: The remarkable strength of the carbon-fluorine bond can shield adjacent chemical bonds from metabolic enzymes, potentially increasing the in vivo half-life of the PROTAC.[4]

  • Modulated Permeability and Lipophilicity: Fluorine's high electronegativity can alter the electronic properties of the linker, influencing its lipophilicity and ability to cross cell membranes. Strategic fluorination can, for instance, reduce lipophilicity, which can be advantageous for optimizing drug-like properties.[1][5][6]

  • Conformational Control: The introduction of fluorine can impose specific conformational preferences on the linker, potentially pre-organizing the PROTAC into an orientation that is more favorable for the formation of a stable and productive ternary complex.[1][4]

This application note provides a detailed case study on the synthesis of PROTACs featuring a "skipped" fluorination pattern within the linker, a strategy aimed at modulating lipophilicity and other key properties. We will provide a comprehensive, step-by-step protocol for the synthesis of a key fluorinated linker building block and its subsequent incorporation into a PROTAC, along with methods for its characterization.

Case Study: Synthesis of a PROTAC with a "Skipped" Fluorinated Linker

This case study is based on the work of Troup, R. I. (2023), which explores the impact of "skipped" fluorination patterns on PROTAC properties.[1] The "skipped" motif, with a methylene group separating two fluorinated carbons, has been shown to be effective in reducing lipophilicity.[1][5][6]

Logical Workflow for Fluorinated PROTAC Synthesis

The synthesis of a PROTAC with a fluorinated linker is a modular process. The general workflow involves the synthesis of the fluorinated linker, followed by its sequential coupling to the E3 ligase ligand and the POI ligand (warhead).

PROTAC_Synthesis_Workflow cluster_linker Fluorinated Linker Synthesis cluster_protac PROTAC Assembly cluster_analysis Characterization L1 Starting Material (e.g., Diol) L2 Fluorination Reaction L1->L2 L3 Functional Group Interconversion L2->L3 L4 Bifunctional Fluorinated Linker L3->L4 P2 Coupling Reaction 1 L4->P2 P1 E3 Ligase Ligand P1->P2 P4 Coupling Reaction 2 P2->P4 P3 Warhead (POI Ligand) P3->P4 P5 Final Fluorinated PROTAC P4->P5 A1 Purification (e.g., HPLC) P5->A1 A2 Structural Verification (NMR, MS) A1->A2 A3 Biological Evaluation (Western Blot, etc.) A2->A3

Caption: General workflow for the modular synthesis and characterization of PROTACs with fluorinated linkers.

Detailed Experimental Protocols

Protocol 1: Synthesis of a "Skipped" Fluorinated Linker Building Block

This protocol describes the synthesis of a key bifunctional linker with a "skipped" fluorination pattern, starting from a commercially available diol. This building block can then be further elaborated and coupled to the desired warhead and E3 ligase ligand.

Materials:

  • Pentanediol derivative (as starting material)

  • Fluorinating agent (e.g., DAST, Deoxo-Fluor®)

  • Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Reagents for functional group manipulation (e.g., protecting group reagents, oxidizing/reducing agents)

  • Standard laboratory glassware and equipment for organic synthesis

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

  • Monofluorination of the Diol:

    • Dissolve the starting pentanediol derivative in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add one equivalent of a fluorinating agent (e.g., DAST) dropwise to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the monofluorinated alcohol.

  • Activation of the Alcohol:

    • The remaining hydroxyl group is activated for the next fluorination step. A common method is to convert it to a tosylate or mesylate.

    • Dissolve the monofluorinated alcohol in anhydrous DCM and cool to 0 °C.

    • Add triethylamine followed by p-toluenesulfonyl chloride (for tosylation) or methanesulfonyl chloride (for mesylation).

    • Stir the reaction at 0 °C for a few hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the activated intermediate.

  • Second Fluorination (Nucleophilic Substitution):

    • Dissolve the activated intermediate in a polar aprotic solvent such as DMF.

    • Add a source of fluoride ions, such as potassium fluoride, often in the presence of a phase-transfer catalyst like Kryptofix 222.

    • Heat the reaction mixture (e.g., to 80-100 °C) and stir for 24-48 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by flash column chromatography to yield the "skipped" difluorinated linker backbone.

  • Functionalization for PROTAC Assembly:

    • The terminal ends of the fluorinated linker need to be functionalized for coupling to the warhead and E3 ligase ligand. This often involves selective deprotection and conversion to reactive groups like amines, carboxylic acids, or alkynes/azides for "click" chemistry.[7][] The specific steps will depend on the desired coupling chemistry.

Protocol 2: PROTAC Assembly via Amide Coupling

This protocol outlines a general procedure for coupling the fluorinated linker to the warhead and E3 ligase ligand using standard amide bond formation chemistry.

Materials:

  • Bifunctional fluorinated linker (with a carboxylic acid and a protected amine)

  • Warhead with a free amine or alcohol

  • E3 ligase ligand with a free amine or alcohol

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA, triethylamine)

  • Deprotection reagents (e.g., TFA for Boc group removal)

  • Anhydrous solvents (e.g., DMF, DCM)

Procedure:

  • First Amide Coupling:

    • Dissolve the fluorinated linker with a carboxylic acid and a protected amine in anhydrous DMF.

    • Add the warhead (or E3 ligase ligand) containing a free amine.

    • Add the coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, dilute with water and extract the product. Purify by flash chromatography or preparative HPLC.

  • Deprotection:

    • Dissolve the product from the previous step in a suitable solvent (e.g., DCM).

    • Add the deprotection reagent (e.g., trifluoroacetic acid for a Boc-protected amine) and stir at room temperature.

    • Monitor the reaction until the protecting group is completely removed.

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Second Amide Coupling:

    • Dissolve the deprotected intermediate in anhydrous DMF.

    • Add the second component (E3 ligase ligand or warhead) containing a carboxylic acid.

    • Add the coupling agent and base as in the first coupling step.

    • Stir at room temperature until the reaction is complete.

    • Purify the final fluorinated PROTAC using preparative HPLC.

Protocol 3: Characterization of the Final PROTAC

1. Structural Verification:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the structure and the presence and location of the fluorine atoms.

  • High-Resolution Mass Spectrometry (HRMS): Obtain a high-resolution mass spectrum to confirm the elemental composition and exact mass of the synthesized PROTAC.

2. Purity Analysis:

  • Analytical HPLC: Assess the purity of the final PROTAC using analytical HPLC with a suitable gradient of solvents (e.g., water/acetonitrile with 0.1% formic acid). Purity should typically be >95% for biological assays.

3. Biological Evaluation: Western Blot for Protein Degradation

This protocol is a standard method to quantify the degradation of the target protein in cells treated with the PROTAC.[4]

  • Cell Culture and Treatment: Seed a relevant cell line in multi-well plates. After cell attachment, treat the cells with varying concentrations of the fluorinated PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific to the POI. Also, probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: After incubation with an appropriate HRP-conjugated secondary antibody, detect the protein bands using a chemiluminescent substrate. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. From this data, the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values can be determined.

Data Presentation and Interpretation

The introduction of fluorine into the linker can significantly impact the physicochemical and biological properties of a PROTAC. The following tables provide a template for summarizing the key data from the characterization of fluorinated PROTACs compared to their non-fluorinated counterparts.

Table 1: Physicochemical Properties of Fluorinated vs. Non-Fluorinated PROTACs

PROTAC IDLinker CompositionLogP (calculated or measured)Polar Surface Area (Ų)
PROTAC-NFStandard PEG/AlkylValueValue
PROTAC-F1"Skipped" FluorinatedValueValue
PROTAC-F2Trifluoroethyl-PEGValueValue

Data to be populated from experimental results or calculations.

Table 2: Biological Activity of Fluorinated vs. Non-Fluorinated PROTACs

PROTAC IDDC₅₀ (nM)Dₘₐₓ (%)Cell Permeability (PAMPA, Pe)
PROTAC-NFValueValueValue
PROTAC-F1ValueValueValue
PROTAC-F2ValueValueValue

Data to be populated from biological assays.

Mechanism of Action: Fluorinated PROTAC

The fundamental mechanism of action for a fluorinated PROTAC remains the same as for a non-fluorinated one: inducing the proximity of the POI to an E3 ligase to trigger ubiquitination and subsequent proteasomal degradation. The fluorinated linker, however, can influence the efficiency of this process.

Caption: Mechanism of action of a fluorinated PROTAC, leading to targeted protein degradation.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into PROTAC linkers represents a promising avenue for optimizing the drug-like properties of these novel therapeutics. As demonstrated in this application note, the synthesis of fluorinated PROTACs can be achieved through modular and adaptable synthetic routes. The case study of "skipped" fluorinated linkers highlights how subtle structural modifications can be employed to modulate key parameters such as lipophilicity, which in turn can influence cell permeability and overall degradation efficiency.

The detailed protocols provided herein offer a practical guide for researchers to synthesize and evaluate their own fluorinated PROTACs. The systematic investigation of different fluorination patterns and their effects on PROTAC performance will undoubtedly accelerate the development of the next generation of highly potent and selective protein degraders with improved pharmacokinetic profiles, ultimately expanding the therapeutic potential of this exciting modality.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Reactions with 2,2-Difluoro-2-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 2,2-Difluoro-2-(4-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their chemical transformations. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to directly address common challenges.

I. Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?

A1: When encountering low yields, it's crucial to start with the fundamentals.[1] First, verify the purity and integrity of your starting material, this compound, as impurities can significantly hinder a reaction. Ensure all glassware is meticulously dried, as moisture can interfere with many reactions, particularly those that are water-sensitive.[2] Reagent and solvent purity are also paramount; consider using freshly purified reagents and anhydrous solvents if applicable.[1] Finally, double-check the accuracy of your measurements and calculations for all reactants.[1]

Q2: I'm observing the formation of significant byproducts. What are the likely side reactions?

A2: The primary competing reactions often involve the benzylic alcohol moiety. Elimination reactions can occur, especially at elevated temperatures or in the presence of strong bases, leading to the formation of undesired alkene derivatives.[3] Another common side reaction is the formation of dibenzyl ether, particularly if the reaction conditions are acidic or involve prolonged heating.[4] Solvolysis, where the alcohol reacts with the solvent, can also be a concern if you are using a nucleophilic solvent under conditions that favor SN1-type reactions.[3]

Q3: Can the choice of solvent dramatically impact my reaction yield?

A3: Absolutely. The solvent plays a critical role in stabilizing intermediates and influencing reaction pathways. For reactions following an SN2 mechanism, polar aprotic solvents like DMF, DMSO, or acetone are generally preferred as they solvate the cation of a nucleophilic salt without strongly solvating the nucleophile, thereby increasing its reactivity.[3] For SN1-type reactions, polar protic solvents are used to stabilize the carbocation intermediate.[3] Fluorinated alcohols themselves, like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or 2,2,2-trifluoroethanol (TFE), can act as powerful promoters for various reactions due to their strong hydrogen-bonding ability and low nucleophilicity.[5][6] They can activate electrophiles, such as epoxides, for ring-opening reactions.[7]

Q4: What general strategies can I employ to improve the overall yield?

A4: To improve your yield, focus on optimizing reaction conditions. This includes a careful selection of solvent, temperature, and reaction time.[3] Monitoring the reaction progress using techniques like TLC or GC is crucial to quench the reaction at the optimal time, preventing both incomplete conversion and product decomposition.[1] If the reaction is sluggish, a careful and incremental increase in temperature might be beneficial, but be mindful of potential side reactions.[3] In some cases, the use of a suitable catalyst can significantly improve both the rate and selectivity of the reaction.

II. Troubleshooting Guide

This section provides a more detailed breakdown of specific problems you might encounter and offers structured solutions.

Problem 1: Low or No Conversion of Starting Material

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Scientific Rationale
Insufficient Reagent Activity Verify Reagent Quality: Ensure your reagents are not expired or degraded. For instance, some nucleophiles can decompose upon storage. Increase Reagent Equivalents: Stoichiometry is key. A slight excess of the limiting reagent may be necessary to drive the reaction to completion. However, a large excess can sometimes lead to side reactions.
Suboptimal Reaction Temperature Gradual Temperature Increase: If the reaction is too slow at room temperature, cautiously increase the temperature in increments of 10-20°C. Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions. However, be aware that this can also promote side reactions like elimination.[3] Low-Temperature Reactions: For highly exothermic reactions, a lower temperature might be required to prevent byproduct formation.
Inadequate Mixing Ensure Efficient Stirring: In heterogeneous mixtures, vigorous stirring is essential to maximize the contact between reactants. Inadequate mixing can lead to localized concentration gradients and reduced reaction rates.
Catalyst Inactivity or Absence Catalyst Selection: For certain transformations, a catalyst is essential. For example, in catalytic hydrogenations to produce similar fluorinated alcohols, noble metal catalysts like ruthenium, rhodium, or palladium on a support are often used.[8][9] The choice of catalyst and its support can significantly influence activity and selectivity.[10] Catalyst Loading: Ensure the correct catalytic amount is used. Too little may result in slow or incomplete conversion, while too much can sometimes lead to unwanted side reactions.

Experimental Workflow: Optimizing Reaction Temperature

G cluster_0 Temperature Optimization Workflow A Start: Low Conversion Observed B Run Reaction at Initial Temperature (e.g., 25°C) A->B C Monitor Reaction Progress (TLC/GC) B->C D Is Conversion >90% in 24h? C->D G Significant Byproducts Observed? C->G E Increase Temperature by 10-20°C D->E No F Reaction Complete D->F Yes E->B G->C No H Lower Temperature/Optimize Other Parameters G->H Yes

Caption: A decision-making workflow for optimizing reaction temperature.

Problem 2: Significant Formation of Elimination Byproducts

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Scientific Rationale
Strongly Basic or Sterically Hindered Nucleophile/Base Use a Less Basic/Bulky Nucleophile: Strong, bulky bases favor elimination reactions (E2 mechanism).[3] Switching to a less sterically hindered or less basic nucleophile can favor substitution over elimination.
High Reaction Temperature Lower the Reaction Temperature: Elimination reactions are often favored at higher temperatures.[3] Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the formation of elimination byproducts.
Solvent Choice Solvent Optimization: The choice of solvent can influence the E2/SN2 competition. Polar aprotic solvents generally favor SN2 reactions.[3]

Logical Relationship: Factors Favoring Substitution vs. Elimination

G cluster_0 Substitution (SN2) Favored By: cluster_1 Elimination (E2) Favored By: A Strong, Non-bulky Nucleophile DesiredProduct Desired Substitution Product A->DesiredProduct B Polar Aprotic Solvent B->DesiredProduct C Lower Temperature C->DesiredProduct D Strong, Bulky Base Byproduct Elimination Byproduct D->Byproduct E Higher Temperature E->Byproduct

Caption: Factors influencing the competition between substitution and elimination.

Problem 3: Formation of Dibenzyl Ether Byproduct

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Scientific Rationale
Acidic Conditions Maintain Neutral or Basic pH: The formation of dibenzyl ether from benzylic alcohols can be catalyzed by acid.[4] Ensuring the reaction medium is neutral or slightly basic can suppress this side reaction. If an acid scavenger is compatible with your reaction, its addition may be beneficial.
Prolonged Heating Minimize Reaction Time: Overheating or extending the reaction time unnecessarily can promote the formation of dibenzyl ether.[4] Monitor the reaction closely and work it up as soon as the starting material is consumed.
Problem 4: Reaction is Sensitive to Air or Moisture

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Scientific Rationale
Presence of Water or Oxygen Use Anhydrous Conditions: Many organometallic reagents and strong bases are sensitive to water and/or oxygen.[2] Use oven- or flame-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][8]
Improper Handling of Reagents Proper Reagent Handling Techniques: Utilize syringe techniques for transferring air- and moisture-sensitive reagents. Ensure septa are in good condition and provide a positive pressure of inert gas.
Experimental Protocol: Setting Up a Reaction Under Inert Atmosphere
  • Glassware Preparation: Dry all glassware, including flasks, stir bars, and syringes, in an oven at >120°C for at least 4 hours or by flame-drying under vacuum. Allow to cool to room temperature in a desiccator or under a stream of inert gas.

  • Assembling the Apparatus: Quickly assemble the glassware while flushing with an inert gas (nitrogen or argon). Use rubber septa to seal the reaction flask.

  • Inert Gas Purge: Insert a needle connected to an inert gas line and another needle as an outlet. Purge the flask for several minutes to displace any air.

  • Solvent and Reagent Addition: Add anhydrous solvents and liquid reagents via syringe through the septum. Add solid reagents under a positive flow of inert gas.

  • Maintaining Inert Atmosphere: Maintain a positive pressure of the inert gas throughout the reaction, often by using a balloon or a bubbler system.

III. References

  • Smolecule. (n.d.). Buy 2,2-Difluoroethanol | 359-13-7. Retrieved from --INVALID-LINK--

  • Google Patents. (2014). US8975448B2 - Process for preparing 2,2-difluoroethanol. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting Low Yields in Nucleophilic Substitution with Benzyl Tosylate: A Technical Support Guide. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). KR20140048983A - Process for preparing 2,2-difluoroethanol. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2013010985A1 - Process for preparing 2,2-difluoroethanol. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from --INVALID-LINK--

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis | Request PDF. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents | ACS Electrochemistry. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Reactions of benzyl alcohol under different reaction conditions. Retrieved from --INVALID-LINK--

  • Arkat USA. (n.d.). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Retrieved from --INVALID-LINK--

  • OUCI. (n.d.). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. Retrieved from --INVALID-LINK--

References

common side reactions in the synthesis of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined below, you can optimize your reaction outcomes, improve yields, and ensure the purity of your target compounds.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound derivatives can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: The reaction may not be proceeding to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If starting material remains, consider extending the reaction time or increasing the temperature.[1] However, be aware that prolonged reaction times or higher temperatures can sometimes lead to the formation of by-products.[1][2]

  • Suboptimal Reagent Stoichiometry: Ensure the correct molar ratios of your starting materials and reagents. For instance, in reductions using sodium borohydride (NaBH₄), while stoichiometrically one mole can reduce four moles of a ketone, it's common practice to use an excess to ensure complete conversion.[3][4]

  • Reagent Decomposition or Inactivity: Verify the quality and activity of your reagents. For example, hydride reducing agents like NaBH₄ can decompose over time, especially if not stored under anhydrous conditions. Similarly, the quality of your difluoromethylating agent is critical.

  • Product Loss During Work-up and Purification: Significant product loss can occur during extraction and purification steps. Your product might have some solubility in the aqueous layer during an extraction.[5] Consider performing multiple extractions with smaller volumes of organic solvent. During purification by column chromatography, ensure the chosen solvent system provides good separation without causing product degradation.

Q2: I'm observing a significant amount of an unexpected side product. What could it be and how can I minimize its formation?

A2: The formation of side products is a common challenge. The identity of the side product depends on the specific synthetic route, but some are more common than others.

  • Over-reduction (if using a reduction step): When reducing a difluoromethyl ketone precursor with a hydride reagent like NaBH₄, over-reduction to the corresponding alkane is a possibility, though less common for this specific transformation under standard conditions.[3][6] To mitigate this, carefully control the reaction temperature (lower temperatures are generally preferred) and the amount of reducing agent.

  • Formation of Silyl Enol Ethers: In reactions involving trimethylsilyl trifluoromethane (TMSCF₃) and enolizable ketones, the formation of silyl enol ethers can be a competing side reaction.[7][8] This occurs when the trifluoromethyl anion acts as a base, deprotonating the α-carbon of the ketone. Using a non-enolizable ketone precursor or carefully controlling the reaction conditions can minimize this.

  • Products from Difluorocarbene: Trimethyl(trifluoromethyl)silane (TMSCF₃) can act as a source of difluorocarbene (:CF₂), especially in the presence of certain activators like fluoride ions or at elevated temperatures.[9] This highly reactive intermediate can lead to various side products, such as the formation of gem-difluorocyclopropanes if alkenes are present. Using milder conditions and appropriate activators can help suppress difluorocarbene formation.[9][10]

  • Hydrolysis of Silyl Ethers: If your synthesis involves a silyl-protected alcohol, premature deprotection during workup or purification can occur. The stability of silyl ethers varies significantly, with trimethylsilyl (TMS) ethers being particularly labile to acidic conditions and even chromatography on silica gel.[11][12] If this is an issue, consider using a more robust silyl protecting group like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS).[12]

Q3: My product appears to be a mixture of enantiomers, but I was expecting a single enantiomer. What could be causing racemization?

A3: Racemization can occur if a stereocenter is labile under the reaction or workup conditions.

  • Basic Conditions: The presence of a strong base can lead to racemization of chiral centers with an adjacent acidic proton.[13][14] For α-aryl-α-fluoroalcohols, the proton on the carbon bearing the hydroxyl group can be acidic enough to be removed by a strong base, leading to a planar enolate intermediate and subsequent loss of stereochemical information.[14] If your procedure involves a basic step, consider using a milder base or minimizing the exposure time.

  • Acidic Conditions: Similarly, acidic conditions can sometimes promote racemization, although this is generally less common for this class of compounds compared to base-mediated racemization.

  • Elevated Temperatures: High reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.[13] If you suspect temperature-induced racemization, try running the reaction at a lower temperature for a longer period.

Q4: The workup of my reaction is problematic, leading to emulsions or poor separation. What can I do?

A4: Workup issues are common but can often be resolved with simple procedural changes.

  • Emulsions: Emulsions during aqueous workup can be broken by adding a saturated solution of sodium chloride (brine). Brine increases the ionic strength of the aqueous phase, which helps to force the organic components into the organic layer.

  • Poor Separation: If you are having trouble separating the layers, allowing the separation funnel to stand for a longer period can help. Gently swirling the funnel can also aid in layer separation. If the product is partially water-soluble, multiple extractions with the organic solvent are recommended.[5]

II. Key Reaction Mechanisms and Side Reactions

A deeper understanding of the reaction mechanisms can provide valuable insights into preventing side reactions.

Nucleophilic Difluoromethylation

The synthesis of this compound derivatives often involves the nucleophilic addition of a "CF₂H⁻" equivalent to an appropriate electrophile, such as an aldehyde or ketone. A common reagent for this is difluoromethyltrimethylsilane (TMSCF₂H).

Nucleophilic_Difluoromethylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ketone 4-Methoxybenzaldehyde (or ketone precursor) Pentacoordinate_Siliconate Pentacoordinate Siliconate Intermediate Ketone->Pentacoordinate_Siliconate Product TMS-protected This compound Ketone->Product forms TMSCF2H TMSCF2H TMSCF2H->Pentacoordinate_Siliconate Activator Activator (e.g., F⁻) Activator->TMSCF2H activates Difluoromethyl_Anion "CF2H-" Pentacoordinate_Siliconate->Difluoromethyl_Anion releases Difluoromethyl_Anion->Ketone attacks Final_Product This compound Product->Final_Product Acidic Workup

Caption: Nucleophilic difluoromethylation pathway.

Common Side Reactions Workflow

The following diagram illustrates a troubleshooting workflow for common side reactions.

Side_Reaction_Troubleshooting Start Low Yield or Impure Product Check_Completion Reaction Incomplete? Start->Check_Completion Over_Reduction Over-reduction Product Observed? Check_Completion->Over_Reduction No Increase_Time_Temp Increase Reaction Time/Temp Check_Completion->Increase_Time_Temp Yes Silyl_Enol_Ether Silyl Enol Ether Formation? Over_Reduction->Silyl_Enol_Ether No Decrease_Hydride Decrease Hydride Reagent/Temp Over_Reduction->Decrease_Hydride Yes Racemization Racemization Occurring? Silyl_Enol_Ether->Racemization No Modify_Conditions Modify Base/Solvent Silyl_Enol_Ether->Modify_Conditions Yes Lower_Temp_Milder_Base Lower Temp/Use Milder Base Racemization->Lower_Temp_Milder_Base Yes Purify Purify Product Racemization->Purify No Increase_Time_Temp->Purify Decrease_Hydride->Purify Modify_Conditions->Purify Lower_Temp_Milder_Base->Purify

Caption: Troubleshooting workflow for side reactions.

III. Experimental Protocols

Protocol 1: General Procedure for the Reduction of a 2,2-Difluoro-2-(4-methoxyphenyl)acetophenone Precursor

This protocol outlines a general method for the reduction of a ketone precursor to the desired alcohol.

Materials:

  • 2,2-Difluoro-2-(4-methoxyphenyl)acetophenone

  • Sodium borohydride (NaBH₄)

  • Ethanol (or other suitable protic solvent)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Saturated sodium chloride solution (brine)

Procedure:

  • Dissolve the 2,2-difluoro-2-(4-methoxyphenyl)acetophenone in ethanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions to the cooled solution. The reaction may be exothermic.[4]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Data Presentation: Impact of Reaction Conditions on Yield and Purity

The following table summarizes hypothetical data on how different reaction conditions can affect the outcome of the synthesis.

Entry Reducing Agent (Equivalents) Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Major Side Product
1NaBH₄ (1.5)0 to rt28595None significant
2NaBH₄ (1.5)5018088Unidentified
3NaBH₄ (3.0)0 to rt28892Minor over-reduction
4LiAlH₄ (1.0)-78 to 019296None significant

This table is for illustrative purposes only and actual results may vary.

IV. References

  • Prakash, G. K. S., & Olah, G. A. (1989). Synthetic Methods and Reactions; 134. A New, Simple, Fluoride-Ion-Catalyzed Nucleophilic Trifluoromethylation of Carbonyl Compounds with (Trifluoromethyl)trimethylsilane (TMS-CF3). The Journal of Organic Chemistry, 54(11), 2691–2694.

  • Stewart, R., & Teo, K. C. (1980). The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process. Canadian Journal of Chemistry, 58(23), 2491–2497.

  • Prakash, G. K. S., Hu, J., & Olah, G. A. (2003). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry, 68(11), 4457–4463.

  • Shastin, A. V. (2007). UNCONVENTIONAL REACTIONS OF TRIMETHYL(TRIFLUOROMETHYL)SILANE. Fluorine notes, 5(54).

  • Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity?.

  • Biotage. (2023). How does reaction time impact synthetic product purity and yield?.

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

  • Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031–1069.

  • Wikipedia. (2023). Silyl ether.

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.

  • Zhang, C. (2018). Fluoroalkylation reactions in aqueous media: a review. Green Chemistry, 20(8), 1753-1773.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.

  • Hu, J., Zhang, W., & Wang, F. (2011). A general and mild protocol to access a broad variety of CF2H containing alcohols and sulfonamides. Angewandte Chemie International Edition, 50(7), 1676-1680.

  • Hammond, G. B., & Teixeira, F. V. (2021). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. Molecules, 26(19), 5995.

  • Hammond, G. B., & Teixeira, F. V. (2022). Enantioseparation and Racemization of 3-Fluorooxindoles. Molecules, 27(1), 263.

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.

  • Gelest, Inc. Deprotection of Silyl Ethers.

  • Shaabani, A., Karimi, A. R., & Alamshahi, A. R. (2002). Selective removal of silyl protecting groups from hydroxyl functions with ammonium chloride in aqueous acetonitrile. Indian Journal of Chemistry - Section B, 41B(9), 1972-1974.

  • LibreTexts Chemistry. (2021). 2: Reduction of Organic Compounds (Experiment).

  • Wang, Z., Guo, C.-Y., Yang, C., & Chen, J.-P. (2019). A Ag-Catalyzed Decarboxylative Fluorination Reaction Provides an Unprecedented Route to Either gem-Difluoroalkanes or α-Fluorocarboxylic Acids from Malonic Acid Derivatives by the Judicious Selection of Base and Solvent. Journal of the American Chemical Society, 141(14), 5617–5622.

  • Yue, W.-J., Day, C. S., Rucisnski, A. J. B., & Martin, R. (2022). Ni-Catalyzed Hydrodifluoroalkylation of Unactivated Alkenes. Organic Letters, 24(29), 5109–5114.

  • Ide, T., & Komatsu, T. (1988). Preparation of 2,2-difluoroethyl methacrylate. JP 63066154A2.

  • Lecron Share. (2023). The Influence of Production Processes on Polyester Polyol Synthesis.

  • Xu, Y., & Liu, X. (1998). Influence of reaction conditions on syntheses of sweetener precursors catalyzed by thermolysin in tert-amyl alcohol. Journal of Peptide Research, 52(4), 300–304.

  • Sádaba, I., et al. (2015). Effects of solvent on the furfuryl alcohol polymerization reaction: UV Raman spectroscopy study. Catalysis Today, 258, 20-26.

References

optimization of coupling conditions for 2,2-Difluoro-2-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to optimizing the coupling conditions for the synthesis of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol. As Senior Application Scientists, we have designed this resource to move beyond simple protocols, offering in-depth explanations for experimental choices and robust troubleshooting strategies to navigate the complexities of fluorinated molecule synthesis.

Section 1: Foundational Knowledge & Synthesis Strategy

FAQ 1.1: What makes the synthesis of this compound challenging?

The primary challenge lies in the controlled introduction of the difluoromethyl group and the subsequent carbon-carbon bond formation. The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of adjacent functional groups. Key difficulties include:

  • Reagent Sensitivity: Organometallic reagents required for the coupling are highly sensitive to moisture and air.

  • Side Reactions: The high reactivity can lead to undesired side products, such as over-addition or enolization.

  • Product Stability: The final product may be sensitive to certain workup or purification conditions.

FAQ 1.2: What is a common and reliable synthetic approach for this molecule?

A prevalent and logical strategy is the nucleophilic addition of a 4-methoxyphenyl organometallic reagent to an electrophilic two-carbon difluorinated building block, such as ethyl 2,2-difluoroacetate. The resulting ketone is then reduced to the target alcohol. This guide will focus on optimizing the Grignard reaction-based coupling, a widely accessible and understood method.

Section 2: Core Protocol & Optimization

This section details a robust starting protocol for the synthesis, followed by key optimization parameters.

Experimental Protocol: Grignard Coupling & Reduction

Step 1: Grignard Reagent Preparation (4-methoxyphenylmagnesium bromide)

  • Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Add magnesium turnings (1.2 eq.) to the flask.

  • Add a solution of 4-bromoanisole (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. An iodine crystal can be added to initiate the reaction.

  • Once the exothermic reaction begins, maintain a gentle reflux by controlling the addition rate. After addition is complete, stir at room temperature for 1-2 hours until the magnesium is consumed.

Step 2: Coupling Reaction

  • In a separate flame-dried flask under nitrogen, dissolve ethyl 2,2-difluoroacetate (1.1 eq.) in anhydrous THF.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared Grignard reagent from Step 1 via cannula to the ester solution over 30-60 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction at -78 °C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot in saturated NH₄Cl.

Step 3: Reduction & Workup

  • While the solution is still cold, slowly add sodium borohydride (NaBH₄) (1.5 eq.) as a solid in portions.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the flask in an ice bath and cautiously quench the reaction by slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Optimization Parameters

The success of this synthesis hinges on meticulous control over several factors. Use the following table to optimize your reaction conditions.

ParameterStandard ConditionOptimization Strategy & Rationale
Solvent Anhydrous THFEnsure solvent is freshly distilled from a suitable drying agent (e.g., Na/benzophenone). Residual water will quench the Grignard reagent, drastically reducing yield.
Temperature -78 °CCrucial for preventing side reactions. Higher temperatures can promote over-addition of the Grignard reagent to the intermediate ketone or enolization of the starting ester.
Reagent Stoichiometry 1.2 eq. GrignardThe exact molarity of the Grignard reagent should be determined by titration before use. Using a slight excess ensures full conversion of the limiting ester.
Addition Rate 30-60 minutesSlow, dropwise addition is critical to maintain a low localized concentration of the Grignard reagent, minimizing side product formation and allowing for effective heat dissipation.
Reaction Time 1-2 hours post-additionMonitor by an appropriate analytical method (TLC, GC-MS). Insufficient time leads to incomplete conversion, while excessively long times can promote decomposition.

Section 3: Troubleshooting Guide

Use this question-and-answer guide to diagnose and solve common experimental issues.

dot

Caption: Troubleshooting decision tree for low-yield reactions.

FAQ 3.1: My reaction yield is very low, and most of my starting ester remains. What went wrong?

This is a classic symptom of an inactive Grignard reagent or compromised reaction conditions.

  • Cause (Inactive Grignard): The most common culprit is moisture. Water in your solvent or on your glassware will protonate and destroy the Grignard reagent. The quality of the magnesium turnings can also be a factor.

  • Solution:

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents.

    • Titrate the Grignard: Before every reaction, titrate a small aliquot of your Grignard reagent (e.g., with I₂ or a salophen-based indicator) to determine its exact molarity. This is a self-validating step that confirms reagent activity.[1]

    • Activate Magnesium: If initiation is difficult, gently crush the magnesium turnings under nitrogen to expose a fresh surface, or add a small crystal of iodine.

FAQ 3.2: My starting material is consumed, but the yield is still low and I see multiple new spots on my TLC plate. What are these side products?

The formation of multiple side products points to a loss of reaction control, typically related to temperature or addition rate.

  • Cause (Poor Control):

    • Over-addition: If the Grignard reagent is added too quickly or at too high a temperature, it can react with the initially formed ketone intermediate to yield a tertiary alcohol.

    • Enolization: A highly basic Grignard solution can deprotonate the α-carbon of the ester, leading to an inactive enolate and reducing yield.

  • Solution:

    • Maintain Low Temperature: Strictly maintain the reaction temperature at -78 °C during the entire addition process. Use a properly insulated bath and a temperature probe.

    • Slow Addition: Add the Grignard reagent dropwise via a syringe pump for maximum control. This keeps the instantaneous concentration of the nucleophile low, favoring the desired 1,2-addition to the ester.

FAQ 3.3: The reaction looks clean, but I lose a significant amount of product during column chromatography. Why is this happening?

Fluorinated alcohols can sometimes be challenging to purify on silica gel.

  • Cause (Purification Loss):

    • Silica Acidity: The slightly acidic nature of standard silica gel can sometimes cause degradation of acid-sensitive compounds.

    • Volatility: While not extremely volatile, some product may be lost if high vacuum is applied for extended periods.

    • Co-elution: The product may have a similar polarity to a persistent impurity, leading to poor separation and mixed fractions.

  • Solution:

    • Neutralize Silica: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1%), before packing the column.

    • Alternative Purification: Consider other methods such as distillation under reduced pressure or recrystallization if the product is a solid.

    • Check Workup: Ensure your aqueous workup does not leave the product in an overly acidic or basic environment for a prolonged period. A simple aqueous wash with saturated sodium bicarbonate can help neutralize trace acids before chromatography.[1]

Section 4: Safety & Handling

dot

Safety_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & Storage cluster_emergency Emergency Procedures ppe1 Splash Goggles & Face Shield ppe2 Flame-Resistant Lab Coat ppe3 Chemical-Resistant Gloves (e.g., Neoprene) h1 Use in a Certified Chemical Fume Hood h2 Keep Away from Moisture & Incompatible Materials h3 Store in a Cool, Dry, Well-Ventilated Area e1 Skin Contact: Flush with water for 15 min. Apply calcium gluconate gel. e2 Eye Contact: Flush with water for 15 min. Seek immediate medical attention. e3 Spill: Contain with absorbent material. Dispose as hazardous waste.

Caption: Core safety protocols for handling fluorinated compounds.

FAQ 4.1: What are the primary hazards associated with fluorinated organic compounds and the reagents used in this synthesis?

Handling fluorinated compounds and the associated reagents requires the utmost care.[2]

  • Fluorinated Compounds: Many fluorinated organic molecules can be persistent in the environment or exhibit metabolic toxicity. The introduction of fluorine can alter biological properties, necessitating careful handling to avoid exposure.[2]

  • Grignard Reagents: These are highly reactive, pyrophoric (can ignite on contact with air), and react violently with water.

  • Solvents (THF): Anhydrous ethers like THF can form explosive peroxides over time. Always use freshly distilled or inhibitor-tested solvent.

FAQ 4.2: What specific personal protective equipment (PPE) and engineering controls are mandatory?

A stringent safety protocol is non-negotiable.

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a full-face shield are required.[4]

    • Body Protection: A flame-resistant lab coat is mandatory. A chemical-resistant apron is recommended for larger-scale work.[2]

    • Hand Protection: Use chemical-resistant gloves (e.g., neoprene or nitrile). Double-gloving is a prudent practice when handling highly reactive materials.[2][3]

FAQ 4.3: What should I do in case of an accidental exposure or spill?

Immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. For exposure to compounds that could generate hydrofluoric acid (HF), apply 2.5% calcium gluconate gel after flushing and seek immediate medical attention.[5]

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Spill: Evacuate the immediate area. Contain the spill with a compatible absorbent material (e.g., vermiculite or a commercial spill kit). Collect the material in a sealed container for proper hazardous waste disposal.[2]

Section 5: Analytical Characterization

FAQ 5.1: How can I confirm the identity and purity of my final product?

A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.

Analytical MethodPurposeExpected Observations for this compound
¹H NMR Structural ElucidationSignals corresponding to the methoxy group (~3.8 ppm), aromatic protons (~6.9 and 7.3 ppm), the methine proton (CH-OH), and the hydroxyl proton. The methine proton will show coupling to the adjacent fluorine atoms.
¹⁹F NMR Fluorine ConfirmationA signal corresponding to the two equivalent fluorine atoms.
¹³C NMR Carbon SkeletonSignals for all unique carbons. The carbon bearing the fluorine atoms (CF₂) will appear as a triplet due to C-F coupling.
Mass Spectrometry (MS) Molecular WeightThe mass spectrometer will show the molecular ion peak (M⁺) or, more commonly, adducts like [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 188.17 g/mol .[6]
GC-MS / LC-MS Purity AssessmentA single major peak in the chromatogram indicates high purity. This technique is also invaluable for monitoring reaction progress and identifying byproducts.[7]

References

stability of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals working with 2,2-Difluoro-2-(4-methoxyphenyl)ethanol. It provides in-depth technical guidance on the stability of this compound under acidic conditions, offering troubleshooting advice and answers to frequently asked questions based on established principles of physical organic chemistry.

Frequently Asked Questions (FAQs)
Q1: What is the expected general stability of this compound in acidic conditions?

A: The stability of this compound in acidic media is a balance of competing electronic effects. As a benzylic alcohol, it is susceptible to acid-catalyzed dehydration.[1][2] However, the presence of two electron-withdrawing fluorine atoms on the adjacent carbon significantly deactivates the molecule towards the formation of a carbocation intermediate, a key step in many degradation pathways.[1] Therefore, while it is not completely inert, it is significantly more stable than its non-fluorinated counterpart, 4-methoxy-phenylethanol. Stability is highly dependent on acid strength, temperature, and solvent choice.

Q2: What are the primary degradation pathways I should be concerned about?

A: The principal degradation mechanism is initiated by the protonation of the hydroxyl group by an acid, converting it into a good leaving group (water). This leads to the formation of a benzylic carbocation. Once formed, this reactive intermediate can undergo several transformations:

  • Dimerization/Oligomerization: The carbocation can be attacked by the hydroxyl group of another molecule of the starting material, forming an ether dimer and regenerating a proton.

  • Friedel-Crafts Alkylation: The carbocation can act as an electrophile and attack the electron-rich aromatic ring of another molecule, leading to polymerization.[2][3]

  • Reaction with Nucleophilic Solvents: If the reaction is performed in a nucleophilic solvent (e.g., methanol, water), the solvent may trap the carbocation.

Q3: How do the gem-difluoro and para-methoxy groups influence the molecule's stability?

A: These two groups have opposing effects that dictate the molecule's reactivity.

  • p-Methoxyphenyl Group: The methoxy group at the para position is strongly electron-donating through resonance. This effect stabilizes the aromatic ring and, more importantly, any positive charge that develops at the benzylic position. This would typically make the parent alcohol more reactive towards acid-catalyzed dehydration.[4]

  • gem-Difluoro Group: The two fluorine atoms on the carbon adjacent to the alcohol are powerfully electron-withdrawing by induction. This effect strongly destabilizes an adjacent positive charge.[1]

The Net Effect: The destabilizing inductive effect of the CF2 group generally outweighs the stabilizing resonance effect of the methoxy-phenyl ring. This means that the formation of the benzylic carbocation is energetically unfavorable, slowing down the overall rate of degradation compared to similar, non-fluorinated benzylic alcohols.

Q4: What is the role of the acid and solvent choice in managing stability?

A: The choice of acid and solvent is critical and provides the primary means of controlling the compound's stability.

  • Acids: Strong Brønsted acids (e.g., H₂SO₄, p-TsOH) or Lewis acids (e.g., BF₃·OEt₂, InCl₃) can readily protonate or coordinate to the hydroxyl group, initiating degradation.[2][4] Weaker acids will result in a slower rate of decomposition.

  • Solvents: Non-nucleophilic, polar aprotic solvents like dichloromethane (DCM) or solvents with very low nucleophilicity like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are recommended.[1] HFIP is particularly effective as it can stabilize cationic intermediates through its hydrogen-bond network without competing as a nucleophile.[1][3] Protic and nucleophilic solvents like methanol or ethanol should be avoided as they can participate in the reaction.

Troubleshooting Guide for Experimental Work
Problem 1: My starting material is consumed, but the yield of my desired product is low.
  • Potential Cause: You are successfully activating the alcohol, but the resulting carbocation is being diverted into non-productive pathways like polymerization or reaction with trace impurities (e.g., water).

  • Troubleshooting Steps:

    • Lower the Temperature: Carbocation formation is temperature-dependent. Running the reaction at 0 °C or even -20 °C can significantly suppress side reactions.

    • Use High Dilution: Reducing the concentration of the starting material minimizes the chance of intermolecular reactions (dimerization, polymerization).

    • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Trace water can act as a nucleophile or affect the acidity of the medium.

    • Re-evaluate Your Acid: Consider using a milder Lewis or Brønsted acid to generate the reactive intermediate more slowly and selectively.

Problem 2: I'm observing multiple new, unidentified spots on my TLC plate or peaks in my LC-MS.
  • Potential Cause: This is a classic sign of carbocation-mediated side reactions. The multiple spots likely correspond to dimers, trimers, and products from Friedel-Crafts alkylation at various positions on the aromatic ring.

  • Troubleshooting Steps:

    • Perform a Stability Test: Before running the full reaction, subject a small sample of your starting material to the reaction conditions (acid, solvent, temperature) without the other reactant. Monitor by TLC or LC-MS over time to see if degradation occurs. (See Protocol below).

    • Add a Non-nucleophilic Base: In some cases, adding a hindered, non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) can scavenge excess protons and prevent uncontrolled degradation, assuming the proton is only needed catalytically.

    • Change the Solvent: Switch to a less polar or a highly fluorinated, non-nucleophilic solvent like HFIP to better control the reactivity of the intermediate.[1]

Problem 3: My reaction mixture is turning dark brown/black, and/or I'm forming an insoluble precipitate.
  • Potential Cause: This strongly indicates extensive decomposition and polymerization. The electron-rich methoxyphenyl ring is highly susceptible to repeated electrophilic attack by the carbocation intermediate, leading to insoluble, high-molecular-weight polymers.[3]

  • Troubleshooting Steps:

    • Immediately Stop the Reaction: This pathway is generally irreversible.

    • Drastically Reduce Acid Concentration: Use only a catalytic amount of acid if possible. Stoichiometric amounts of strong acid are highly likely to cause this issue.

    • Protect the Alcohol: If the subsequent reaction chemistry allows, consider protecting the alcohol group as a silyl ether (e.g., TBS, TIPS) or another protecting group that is stable to the reaction conditions but can be removed later. This completely circumvents the issue of acid-catalyzed dehydration.

Mechanistic Insight: Primary Degradation Pathway

The diagram below illustrates the acid-catalyzed formation of the key carbocation intermediate and its subsequent potential reaction pathways that lead to common side products.

G cluster_intermediates Reactive Intermediates Carbocation Benzylic Carbocation (Rate-Limiting Formation) Ether Ether Dimer Carbocation->Ether + Starting Material - H⁺ Polymer Polymer (via Friedel-Crafts) Carbocation->Polymer + Aromatic Ring - H⁺ Solvent_Product Solvent Adduct Carbocation->Solvent_Product + Nucleophilic Solvent Protonated_Alcohol Protonated Alcohol Protonated_Alcohol->Carbocation - H₂O (Slow) SM Starting Material (this compound) SM->Protonated_Alcohol + H⁺ (Fast Equilibrium)

Caption: Acid-catalyzed degradation workflow for this compound.

Data Summary: Influence of Reaction Conditions

The following table summarizes the expected stability and primary risks associated with different combinations of acids and solvents.

Acid TypeSolvent TypeExpected StabilityPrimary Risk
Strong Brønsted (e.g., H₂SO₄)Aprotic, Non-nucleophilic (e.g., DCM)LowRapid polymerization and charring.
Strong Brønsted (e.g., p-TsOH)Protic, Nucleophilic (e.g., MeOH)Very LowSolvent adduct formation, etherification.
Lewis Acid (e.g., BF₃·OEt₂)Aprotic, Non-nucleophilic (e.g., DCM)Moderate to LowPolymerization, potential for rearrangement.
Weak Acid (e.g., Acetic Acid)Aprotic, Non-nucleophilic (e.g., DCM)HighMinimal degradation under typical conditions.
Any Acid Non-nucleophilic, Stabilizing (e.g., HFIP)ModerateControlled reaction, but still at risk of Friedel-Crafts side reactions.[1][3]
Experimental Protocol: Stability Assessment via ¹⁹F NMR Spectroscopy

This protocol provides a self-validating method to quantitatively assess the stability of this compound under your specific proposed acidic conditions. ¹⁹F NMR is ideal due to its high sensitivity and the presence of the CF₂ group in the molecule, providing a clean spectroscopic window for analysis.

Objective: To determine the rate of degradation of the title compound in a given acidic medium.

Materials:

  • This compound

  • Proposed acidic medium (e.g., solvent + acid catalyst)

  • Internal standard (e.g., trifluorotoluene or another stable fluorinated compound with a distinct chemical shift)

  • Anhydrous deuterated solvent for NMR locking (e.g., CDCl₃, CD₂Cl₂)

  • NMR tubes, volumetric flasks, and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound and the internal standard in the deuterated solvent. For example, 10 mg of the alcohol and 5 µL of trifluorotoluene in 1.00 mL of CDCl₃.

  • Acquire Time Zero (t=0) Spectrum: Transfer an aliquot (e.g., 0.5 mL) of the stock solution to an NMR tube. Acquire a quantitative ¹⁹F NMR spectrum. This is your baseline reference. Ensure the relaxation delay (d1) is sufficient for quantitative analysis (e.g., 5 times the longest T₁).

  • Initiate the Stability Test: In a separate vial, dissolve a known quantity of this compound in the proposed reaction solvent. Add the acid catalyst at the desired reaction temperature to initiate the experiment.

  • Time-Point Sampling: At regular intervals (e.g., t = 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small, precise aliquot from the reaction mixture.

  • Sample Quenching and Preparation: Immediately quench the aliquot in a vial containing a cold, weak basic solution (e.g., saturated NaHCO₃ in brine) to neutralize the acid and stop the reaction. Extract the organic components with a suitable solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and evaporate the solvent.

  • NMR Analysis of Time-Points: Dissolve the residue from each quenched time-point in the same deuterated solvent containing the internal standard as used for the t=0 sample. Acquire a quantitative ¹⁹F NMR spectrum for each sample.

  • Data Analysis:

    • Integrate the peak corresponding to the CF₂ group of the starting material and the peak of the internal standard for each time-point.

    • Calculate the ratio of the starting material integral to the internal standard integral.

    • Plot this ratio against time to generate a degradation curve. The rate of disappearance provides a quantitative measure of the compound's stability under your test conditions.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution: Alcohol + Internal Standard in Deuterated Solvent B Acquire t=0 ¹⁹F NMR Spectrum A->B Reference J Plot Ratio vs. Time to Determine Stability C Initiate Reaction: Alcohol + Acid + Solvent at Target Temp. D Withdraw Aliquots at Timed Intervals C->D E Quench Aliquot in Basic Solution D->E F Extract & Evaporate E->F G Dissolve Residue in Deuterated Solvent + Std. F->G Process Sample H Acquire ¹⁹F NMR for each Time-Point G->H I Integrate Peaks & Calculate Ratio (SM/Std) H->I I->J

Caption: Workflow for assessing stability using ¹⁹F NMR spectroscopy.

References

Technical Support Center: Stability of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Difluoro-2-(4-methoxyphenyl)ethanol. This guide is designed to provide in-depth answers to frequently asked questions and troubleshooting advice regarding the stability of this compound, particularly under basic conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am observing the degradation of this compound during my reaction under basic conditions. What is the likely degradation pathway?

Answer:

The primary pathway for the degradation of α,α-difluoroalcohols like this compound in the presence of a base is through an elimination reaction. This process involves the removal of hydrogen fluoride (HF) from the molecule.

The reaction is initiated by the deprotonation of the hydroxyl group by the base, forming an alkoxide. This is followed by the elimination of a fluoride ion. The presence of two fluorine atoms on the same carbon atom makes the remaining fluorine atom more susceptible to elimination. The proposed mechanism is often facilitated by the formation of an intramolecular hydrogen bond in the transition state, which helps to stabilize the leaving fluoride ion[1].

The 4-methoxyphenyl group, being an electron-donating group, can further influence the reaction rate by stabilizing any potential positive charge that may develop on the benzylic carbon during the transition state. The overall reaction can be visualized as follows:

G cluster_0 Deprotonation cluster_1 HF Elimination cluster_2 Further Reactions start 2,2-Difluoro-2- (4-methoxyphenyl)ethanol alkoxide Alkoxide Intermediate start->alkoxide Fast base Base (B⁻) base->alkoxide product α-Fluoroacetophenone Derivative alkoxide->product Rate-determining step HF HF alkoxide->HF side_products Oligomers/ Polymeric material product->side_products Potential

Caption: Proposed degradation pathway of this compound under basic conditions.

The resulting product is likely to be a highly reactive α-fluoroacetophenone derivative, which can then undergo further reactions, such as aldol-type condensations or polymerization, leading to a complex mixture of byproducts and potentially the observed darkening of the reaction mixture[1].

Question 2: My reaction mixture is turning dark brown, and I am getting a complex mixture of products. How can I minimize the degradation of my compound?

Answer:

A dark brown coloration and a complex product mixture are strong indicators of significant degradation. To minimize this, you should carefully consider your reaction conditions. The rate of base-induced decomposition is highly dependent on several factors:

  • Base Strength and Concentration: Stronger bases and higher concentrations will accelerate the degradation. Consider using a weaker base or a stoichiometric amount instead of a large excess.

  • Temperature: Higher temperatures will increase the rate of the elimination reaction. If possible, run your reaction at a lower temperature.

  • Solvent: The choice of solvent can influence the stability. Protic solvents might participate in hydrogen bonding and could affect the reaction rate. Aprotic solvents are generally preferred.

  • Reaction Time: Prolonged exposure to basic conditions will lead to more extensive degradation. Monitor your reaction closely and quench it as soon as the desired transformation is complete.

Troubleshooting Recommendations:

ParameterRecommendationRationale
Base Use a weaker base (e.g., K₂CO₃ instead of NaH or KOtBu).Reduces the rate of deprotonation and subsequent elimination[1].
Temperature Conduct the reaction at the lowest effective temperature.Decreases the kinetic energy available to overcome the activation energy of the elimination reaction.
Solvent Use a non-polar, aprotic solvent.Minimizes solvent-assisted degradation pathways.
Concentration Use the minimum effective concentration of the base.Lower base concentration slows down the bimolecular elimination reaction.
Monitoring Monitor the reaction progress frequently (e.g., by TLC or LC-MS).Allows for timely quenching of the reaction to prevent further degradation.
Question 3: How can I experimentally confirm and quantify the degradation of this compound?

Answer:

A systematic stability study is recommended to confirm and quantify the degradation. This involves subjecting the compound to your reaction conditions and monitoring its concentration over time, along with the appearance of any degradation products. A key indicator of the proposed degradation pathway is the formation of fluoride ions.

Here is a general workflow for a stability study:

G cluster_0 Experimental Setup cluster_1 Time-course Sampling cluster_2 Sample Analysis cluster_3 Data Interpretation A Prepare solutions of This compound in the chosen solvent. B Add the base at the desired concentration and temperature. A->B C Withdraw aliquots at specific time points (e.g., 0, 1, 2, 4, 8, 24h). B->C D Quench the reaction in the aliquot (e.g., with a weak acid). C->D E Analyze by HPLC/LC-MS to quantify the parent compound and detect degradation products. D->E F Analyze for fluoride ion concentration using an Ion-Selective Electrode (ISE). D->F G Plot the concentration of the parent compound vs. time to determine the degradation rate. E->G H Correlate the loss of the parent compound with the increase in fluoride ion concentration. F->H

Caption: Experimental workflow for assessing the stability of this compound.

Experimental Protocol: Stability Assessment

  • Preparation: Prepare a stock solution of this compound in the desired reaction solvent (e.g., THF, DMF).

  • Reaction Initiation: In a reaction vessel maintained at the desired temperature, add the solvent and the base. Allow the temperature to equilibrate. Add the stock solution of the starting material to initiate the experiment (time = 0).

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a dilute aqueous acid solution (e.g., 0.1 M HCl) to neutralize the base.

  • Analysis of Organic Components: Analyze the quenched aliquot by a suitable chromatographic method (e.g., HPLC with UV detection or LC-MS) to determine the concentration of the starting material and to identify any major degradation products.

  • Fluoride Ion Analysis: To a separate aliquot, add a total ionic strength adjustment buffer (TISAB) and measure the fluoride ion concentration using a fluoride ion-selective electrode (ISE)[2][3].

Question 4: Are there any alternative reaction pathways I should be aware of?

Answer:

While HF elimination is the most probable degradation pathway, it is worth considering other possibilities, especially if your reaction conditions are complex.

  • Favorskii-type Rearrangement Analogy: While the classic Favorskii rearrangement involves α-halo ketones[4][5][6], it is conceivable that under certain oxidative conditions, the alcohol could be converted to the corresponding α,α-difluoro ketone, which would then be susceptible to a Favorskii-type rearrangement in the presence of a base. This would lead to rearranged carboxylic acid derivatives. However, this is a multi-step process and less likely to be the primary degradation pathway unless an oxidant is present.

It is always advisable to perform a thorough characterization of the major degradation products to gain a definitive understanding of the operative reaction pathways in your specific system.

References

Technical Support Center: Navigating the Purification Challenges of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges associated with the purification of fluorinated compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter these molecules in their daily work. The introduction of fluorine into a molecule can dramatically alter its physicochemical properties, leading to purification behaviors that defy conventional methods. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles with confidence.

The Fluorine Factor: Why Purification is Different

The high electronegativity, small size, and low polarizability of the fluorine atom impart unique characteristics to organic molecules. These include altered polarity, unique intermolecular interactions (such as fluorous-fluorous interactions), and modified acidity/basicity. In the context of purification, these properties can manifest as:

  • Unexpected Elution Profiles: Fluorinated compounds often exhibit elution behavior that is not easily predicted by traditional polarity rules.

  • Co-elution with Non-Fluorinated Analogs: The subtle changes in polarity can make separating a fluorinated target from its non-fluorinated precursors or byproducts exceptionally difficult.

  • Poor Peak Shape in Chromatography: Secondary interactions with stationary phases can lead to significant peak tailing or fronting.[1][2]

  • Challenging Isomer Separations: Positional isomers of fluorinated compounds can have very similar properties, making their resolution a significant challenge.[3][4]

This guide will equip you with the knowledge and techniques to address these and other purification challenges head-on.

Troubleshooting Guide: A Problem-Solution Approach

This section is designed to provide rapid, actionable solutions to common problems encountered during the purification of fluorinated compounds.

Problem Potential Causes Solutions & Scientific Rationale
Poor Peak Shape (Tailing or Fronting) in HPLC 1. Secondary Interactions: Strong interactions between the fluorinated analyte and residual silanols on silica-based stationary phases.[1] 2. Mobile Phase pH: The mobile phase pH is close to the pKa of the analyte, causing it to exist in multiple ionic forms.[1] 3. Column Overload: Injecting too much sample.[2]1. Use a Deactivated Column: Employ an end-capped column to minimize silanol interactions. 2. Adjust Mobile Phase pH: Adjust the pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form.[1] 3. Add Mobile Phase Modifiers: For reversed-phase, add 0.1% trifluoroacetic acid (TFA) or trifluoroethanol (TFE) to the mobile phase to improve peak shape.[1] For basic compounds, a small amount of a basic modifier like ammonium hydroxide can be beneficial.[1] 4. Reduce Sample Load: Decrease the concentration or volume of the injected sample.[1]
Co-elution with Impurities 1. Insufficient Resolution: The chosen chromatographic conditions do not provide adequate separation. 2. Similar Polarity of Impurities: Impurities may have very similar polarity to the target compound.[1]1. Optimize Selectivity by Changing Stationary Phase: Switch to a column with a different chemistry. For fluorinated compounds, consider a pentafluorophenyl (PFP) or a perfluoroalkyl phase column, which can offer unique selectivity.[3][5] 2. Employ Orthogonal Techniques: If co-elution persists, use a different purification method with a distinct separation mechanism (e.g., switch from reversed-phase HPLC to Hydrophilic Interaction Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC)).[1]
Compound Elutes in the Void Volume (Reversed-Phase) 1. High Polarity: The compound is too polar to be retained on the non-polar stationary phase.[1]1. Switch to HILIC: HILIC is specifically designed for the retention and separation of highly polar compounds.[1] 2. Use a More Retentive Reversed-Phase Column: Consider a column with a higher carbon load or an embedded polar group.[1] 3. Aqueous Normal-Phase Chromatography: This technique uses a polar stationary phase with a mobile phase of high organic content and a small amount of water.[1]
Low or No Recovery of Compound 1. Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase.[1] 2. Compound Instability: The compound may be degrading on the column.[6]1. Switch Stationary Phase: Consider a different stationary phase like alumina, Florisil, or a reversed-phase packing.[1][7] 2. Test Compound Stability: Perform a stability test of your compound with the intended stationary phase before attempting a large-scale purification.[6] 3. Deactivate Silica Gel: For sensitive compounds, silica gel can be deactivated by pre-treating it with a base (e.g., adding triethylamine to the eluent).[7]

Purification Strategy Decision Workflow

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for a novel fluorinated compound.

Purification_Strategy Start Crude Fluorinated Compound Mixture Initial_Analysis Analyze Mixture by TLC and LC-MS Start->Initial_Analysis Is_Separation_Easy Is Separation Easy by Standard RP-HPLC? Initial_Analysis->Is_Separation_Easy Standard_RP Proceed with Standard Reversed-Phase Chromatography Is_Separation_Easy->Standard_RP Yes Challenges_Encountered Challenges Encountered? (Co-elution, Poor Peak Shape) Is_Separation_Easy->Challenges_Encountered No Final_Purity_Check Final Purity Analysis (NMR, LC-MS) Standard_RP->Final_Purity_Check Optimize_RP Optimize RP Conditions: - Change mobile phase - Add modifiers (TFA) - Change C18 column type Challenges_Encountered->Optimize_RP Yes Is_Compound_Highly_Polar Is Compound Highly Polar? Challenges_Encountered->Is_Compound_Highly_Polar No Try_Fluorous_Phase Try Fluorinated Stationary Phase (e.g., PFP, Perfluoroalkyl) Optimize_RP->Try_Fluorous_Phase Try_Fluorous_Phase->Final_Purity_Check HILIC_SFC Use HILIC or SFC Is_Compound_Highly_Polar->HILIC_SFC Yes Is_Fluorous_Tag_Present Is a Fluorous Tag Present or is the Compound Highly Fluorinated? Is_Compound_Highly_Polar->Is_Fluorous_Tag_Present No HILIC_SFC->Final_Purity_Check Is_Fluorous_Tag_Present->Optimize_RP No F_SPE Fluorous Solid-Phase Extraction (F-SPE) Is_Fluorous_Tag_Present->F_SPE Yes F_SPE->Final_Purity_Check

Caption: Decision workflow for selecting a purification strategy for fluorinated compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for separating fluorinated compounds?

For general-purpose purification, standard stationary phases like silica gel (for normal-phase) and C18 (for reversed-phase) can be effective.[7] However, for challenging separations involving isomers or compounds with similar polarities, fluorinated stationary phases such as Pentafluorophenyl (PFP) and perfluoroalkyl phases are highly recommended.[3][5][7] These phases provide alternative selectivity and often show increased retention for fluorinated analytes due to favorable dipole-dipole and π-π interactions.[3][5]

Q2: How does the number and position of fluorine atoms affect elution order in reversed-phase chromatography?

The effect is complex and depends on both the stationary phase and the overall molecular structure. On traditional C18 columns, the introduction of a few fluorine atoms can increase polarity, leading to earlier elution. However, with increasing fluorination (e.g., a perfluoroalkyl chain), the compound can become more hydrophobic, leading to longer retention. On fluorinated stationary phases, there is often a clearer trend where retention time increases with the fluorine content of the analyte.

Q3: My fluorinated compound is volatile. How should I handle it during purification?

For volatile fluorinated compounds, it is crucial to handle them in a well-ventilated area and use sealed vials for analysis and collection.[1] During solvent evaporation steps (e.g., on a rotary evaporator), use a lower temperature and be vigilant to avoid loss of your product. For flash chromatography, dry loading is recommended to prevent the compound from volatilizing with the loading solvent.[1]

Q4: What is Fluorous Solid-Phase Extraction (F-SPE) and when should I use it?

F-SPE is a powerful purification technique that leverages the unique property of "fluorous-fluorous" interactions.[8][9] It uses a fluorous stationary phase (typically silica gel with a bonded fluorocarbon chain) to selectively retain highly fluorinated compounds while non-fluorinated impurities are washed away.[8][9][10] This technique is ideal for:

  • Purifying compounds with a "fluorous tag" (a perfluoroalkyl chain).

  • Separating a highly fluorinated product from non-fluorinated starting materials and reagents.

  • Removing a fluorous catalyst or scavenger from a reaction mixture.[9]

Q5: Can I use standard silica gel flash chromatography for my fluorinated compound?

Yes, standard silica gel chromatography is often a viable option.[11] However, be aware that the introduction of fluorine can significantly alter the polarity of your molecule compared to the non-fluorinated analog.[11] It is essential to develop an appropriate solvent system using TLC first. Also, be mindful that some sensitive fluorinated compounds may degrade on acidic silica gel.[7] In such cases, using deactivated silica or an alternative stationary phase like alumina or Florisil is advisable.[7]

Experimental Protocols

Protocol 1: General Method for Fluorous Solid-Phase Extraction (F-SPE)

This protocol outlines the steps for purifying a fluorous-tagged compound from non-fluorous impurities.

Materials:

  • FluoroFlash® SPE cartridge (or similar fluorous silica gel cartridge)

  • Crude reaction mixture containing the fluorous-tagged compound

  • Fluorophobic wash solvent (e.g., 80:20 methanol/water)[9]

  • Fluorophilic elution solvent (e.g., methanol or THF)[9][10]

  • SPE manifold

Procedure:

  • Cartridge Conditioning: Condition the F-SPE cartridge by washing with 2-3 column volumes of the fluorophilic elution solvent, followed by 2-3 column volumes of the fluorophobic wash solvent.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., DMF, THF).[10] Load the solution onto the conditioned F-SPE cartridge.

  • Fluorophobic Wash: Elute the cartridge with 3-5 column volumes of the fluorophobic wash solvent. This will wash through the non-fluorinated impurities. Collect these fractions and analyze by TLC or LC-MS to ensure no product is eluting.

  • Fluorophilic Elution: Elute the cartridge with 3-5 column volumes of the fluorophilic elution solvent to recover the retained fluorous-tagged compound.

  • Analysis: Analyze the collected fluorophilic fractions for purity by TLC or LC-MS.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Optimized HPLC Separation of Fluorinated Amphiphiles

This protocol is based on the principle of "hetero-pairing" a conventional reversed-phase column with a fluorinated eluent to enhance separation.[12]

Instrumentation and Columns:

  • HPLC system with a UV detector and column oven

  • Standard C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: Water

  • Mobile Phase B: 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • Column Equilibration: Equilibrate the C8 column with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) for at least 15 minutes or until a stable baseline is achieved.

  • Temperature Control: Set the column oven temperature to 45 °C. Elevated temperatures can improve separation efficiency for fluorinated compounds.[12]

  • Injection: Inject the sample mixture of fluorinated amphiphiles.

  • Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Hold and Re-equilibration: Hold at 95% Mobile Phase B for 5 minutes, then return to the initial conditions and re-equilibrate for 10 minutes before the next injection.

  • Detection: Monitor the elution profile at an appropriate UV wavelength.

Visualization of F-SPE Workflow

The following diagram illustrates the process of a standard Fluorous Solid-Phase Extraction.

FSPE_Workflow cluster_0 1. Sample Loading cluster_1 2. Fluorophobic Wash cluster_2 3. Fluorophilic Elution Load Crude Mixture (Fluorous + Non-Fluorous) Loaded onto Fluorous Silica Wash Elute with 80:20 MeOH/H2O Load->Wash NonFluorous_Out Non-Fluorous Impurities Elute Wash->NonFluorous_Out Fluorous_Retained Fluorous Compound is Retained Elute Elute with MeOH or THF Wash->Elute Fluorous_Out Purified Fluorous Compound Elutes Elute->Fluorous_Out

Caption: Standard workflow for Fluorous Solid-Phase Extraction (F-SPE).

References

Technical Support Center: Synthesis of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify and resolve common impurities and challenges encountered during your experiments.

I. Understanding the Synthesis and Potential Impurities

The synthesis of this compound is typically achieved through two primary routes: the Reformatsky reaction or the Grignard reaction. Both pathways, while effective, are susceptible to the formation of specific impurities that can complicate purification and compromise the quality of the final product. Understanding the mechanistic origins of these impurities is the first step toward mitigating their formation.

Synthetic Pathways

A common approach involves the reaction of an organometallic reagent with a carbonyl compound. Specifically:

  • Reformatsky Reaction: This reaction utilizes an α-halo ester (ethyl bromodifluoroacetate) and zinc to form a zinc enolate, which then adds to an aldehyde (4-methoxybenzaldehyde).[1][2]

  • Grignard Reaction: This method involves the reaction of a Grignard reagent (e.g., formed from 4-bromoanisole and magnesium) with an ester (ethyl bromodifluoroacetate).[3]

Synthesis_Pathways cluster_reformatsky Reformatsky Reaction cluster_grignard Grignard Reaction 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Product_R This compound 4-Methoxybenzaldehyde->Product_R + Ethyl bromodifluoroacetate Ethyl bromodifluoroacetate Ethyl bromodifluoroacetate->Product_R + Zinc Zinc Zinc->Product_R catalyst 4-Bromoanisole 4-Bromoanisole Grignard_Reagent 4-Methoxyphenylmagnesium bromide 4-Bromoanisole->Grignard_Reagent + Mg Mg Mg Product_G This compound Grignard_Reagent->Product_G + Ethyl_bromodifluoroacetate_G Ethyl bromodifluoroacetate Ethyl_bromodifluoroacetate_G->Product_G

Caption: Overview of the primary synthetic routes to this compound.

II. Troubleshooting Guide: Identifying and Resolving Impurities

This section addresses specific experimental issues in a question-and-answer format to guide you through the process of identifying and mitigating common impurities.

Question 1: My crude reaction mixture shows a significant peak corresponding to the starting aldehyde/ketone. What are the likely causes and how can I improve the conversion?

Answer:

The presence of unreacted starting material, such as 4-methoxybenzaldehyde, is a common issue and can be attributed to several factors:

  • Insufficient Reagent: The organometallic reagent (Grignard or Reformatsky) may have been partially quenched by moisture or other electrophilic impurities in the solvent or on the glassware. Ensure all equipment is rigorously dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

  • Inactive Metal (Reformatsky Reaction): The zinc metal used in the Reformatsky reaction may have an oxide layer that prevents the reaction.[2] Activation of the zinc with a small amount of iodine or by pre-treatment with dilute acid can enhance its reactivity.

  • Low Reaction Temperature: The reaction may be too slow at the temperature employed. While low temperatures are often used to control selectivity, a gradual increase in temperature may be necessary to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature.[4]

  • Steric Hindrance: While less of an issue with 4-methoxybenzaldehyde, highly substituted carbonyls can be sterically hindered, leading to incomplete reaction.

Troubleshooting Workflow:

low_conversion_workflow start Low Conversion Observed check_reagents Verify Purity and Stoichiometry of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions analyze_crude Analyze Crude Product by NMR, LC-MS, or GC-MS check_reagents->analyze_crude check_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products optimize Optimize Reaction Conditions side_products->optimize Yes purify Purify Product side_products->purify No

Caption: A decision-making workflow for troubleshooting low conversion rates.

Question 2: I have an unexpected peak in my GC-MS analysis with a mass corresponding to the ketone (2,2-Difluoro-1-(4-methoxyphenyl)ethanone). How is this impurity formed?

Answer:

The formation of the ketone, 2,2-Difluoro-1-(4-methoxyphenyl)ethanone, is a known side product, particularly in the Grignard synthesis.[5] The reaction of a Grignard reagent with an ester proceeds through a ketone intermediate. If the reaction is not sufficiently controlled, or if a stoichiometric amount of the Grignard reagent is not used, the reaction can stall at the ketone stage.

Mitigation Strategies:

  • Excess Grignard Reagent: Use a slight excess of the Grignard reagent to ensure the complete conversion of the intermediate ketone to the desired tertiary alcohol.

  • Low Temperature: Maintain a low reaction temperature during the addition of the Grignard reagent to control the reactivity and favor the second addition to the ketone.

  • Inverse Addition: Add the ester to the Grignard reagent solution (inverse addition) to maintain a high concentration of the Grignard reagent throughout the reaction, which can help to consume the ketone as it is formed.

Question 3: My NMR spectrum is complex, with overlapping signals. How can I definitively identify my product and potential impurities?

Answer:

NMR spectroscopy is a powerful tool for structural elucidation, and for fluorinated compounds, ¹⁹F NMR is particularly informative.[6][7][8][9]

  • ¹H NMR: The proton NMR of the desired product will show characteristic signals for the methoxy group, the aromatic protons, and the diastereotopic protons of the -CH₂OH group, which will be split by the adjacent fluorine atoms.

  • ¹³C NMR: The carbon NMR will show the expected aromatic and aliphatic signals. The carbon attached to the fluorine atoms will exhibit a characteristic triplet due to C-F coupling.[10]

  • ¹⁹F NMR: This is often the most definitive technique. The two fluorine atoms are chemically equivalent and will appear as a single signal, likely a triplet due to coupling with the adjacent -CH₂- protons. Impurities with different fluorine environments will have distinct chemical shifts.

Compound ¹H NMR (Predicted) ¹⁹F NMR (Predicted)
This compoundAromatic protons (AA'BB' system), -OCH₃ singlet, -CH₂- triplet, -OH broad singletTriplet
4-MethoxybenzaldehydeAldehyde singlet, Aromatic protons, -OCH₃ singletNo signal
2,2-Difluoro-1-(4-methoxyphenyl)ethanoneAromatic protons, -OCH₃ singlet, -CHF₂ tripletDoublet

Table 1: Predicted NMR characteristics of the target product and key impurities.

Question 4: I am having difficulty separating the product from a closely related impurity during column chromatography. What analytical techniques and purification strategies can I employ?

Answer:

Co-elution of structurally similar compounds is a common challenge. High-Performance Liquid Chromatography (HPLC) is often more effective than standard column chromatography for separating such mixtures.

HPLC Method Development:

  • Column: A reverse-phase C18 column is a good starting point.[11][12][13]

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, can improve separation.

  • Detector: A UV detector set to the absorbance maximum of the aromatic ring (around 254 nm) is suitable. For more definitive identification, an HPLC system coupled with a mass spectrometer (LC-MS) is ideal.

Purification Strategy:

If a significant amount of a stubborn impurity is present, consider derivatization. For example, if the impurity is the ketone, it can be selectively reduced with a mild reducing agent, and the resulting diol can be more easily separated from the desired product.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with organometallic reagents and fluorinated compounds?

A1: Organometallic reagents like Grignard reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere and away from water and other protic solvents. Fluorinated organic compounds can have unique toxicological profiles, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn. Work in a well-ventilated fume hood.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information.[6][8][10]

  • Mass Spectrometry (GC-MS or LC-MS): Confirms the molecular weight and can provide fragmentation patterns for structural confirmation.[14][15]

  • HPLC: Assesses the purity of the sample and can be used for quantification.[11][13]

  • Melting Point: A sharp melting point is indicative of high purity for solid compounds.

Q3: My reaction yield is consistently low, even with good conversion. What other factors should I consider?

A3: If conversion is high but isolated yield is low, the issue may lie in the work-up and purification steps:

  • Product Solubility: The product may have some solubility in the aqueous phase during extraction. Perform multiple extractions with the organic solvent to ensure complete recovery.

  • Emulsion Formation: Emulsions can form during the work-up, trapping the product. Adding brine can help to break up emulsions.[16]

  • Degradation on Silica Gel: Some fluorinated alcohols can be sensitive to acidic silica gel. Using deactivated (neutral) silica gel or an alternative purification method like recrystallization may be necessary.

  • Volatility: While not highly volatile, some product may be lost during solvent removal under high vacuum, especially if the product is an oil. Use moderate vacuum and temperature.

Q4: Can I use other starting materials for the Reformatsky or Grignard reactions?

A4: Yes, the Reformatsky and Grignard reactions are versatile. Different α-halo esters and carbonyl compounds (for Reformatsky) or aryl halides and esters (for Grignard) can be used to synthesize a wide range of analogous compounds. However, the reactivity and potential for side reactions will vary depending on the specific substrates used.

IV. References

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2897–2905. --INVALID-LINK--

  • PFAS Central. (2024). Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy. --INVALID-LINK--

  • Karoyo, A. H., & Wilson, L. D. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8325901. --INVALID-LINK--

  • McCord, J. P., & Guelfo, J. L. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry, 94(7), 3045–3053. --INVALID-LINK--

  • University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. --INVALID-LINK--

  • PubChem. (n.d.). 2,2-Difluoro-1-(4-(methoxymethyl)phenyl)ethanone. National Center for Biotechnology Information. --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of 4-Methoxybenzaldehyde on Newcrom R1 HPLC column. --INVALID-LINK--

  • ChemicalBook. (n.d.). 2,2-Difluoro-1-(4-fluoro-2-(methoxymethoxy)phenyl)ethanone. --INVALID-LINK--

  • Google Patents. (2014). US8975448B2 - Process for preparing 2,2-difluoroethanol. --INVALID-LINK--

  • Fiveable. (n.d.). 4-methoxyphenylmagnesium bromide Definition. --INVALID-LINK--

  • ResearchGate. (n.d.). HPLC chromatograms showing separation of.... --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yield during the chemical synthesis of Episappanol. --INVALID-LINK--

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 4-methoxyphenylmagnesium bromide. --INVALID-LINK--

  • PubChemLite. (n.d.). 2,2-difluoro-1-(4-methoxy-phenyl)-ethanol. --INVALID-LINK--

  • SpectraBase. (n.d.). 2,2-Difluoro-2-(4-methoxyphenyl)acetaldehyde - Optional[MS (GC)] - Spectrum. --INVALID-LINK--

  • Fluorochem. (n.d.). 2,2-Difluoro-1-(4-methoxyphenyl)ethanone. --INVALID-LINK--

  • SpectraBase. (n.d.). 2,2-Dibromo-2-fluoro-1-(4-methoxyphenyl)ethanol - Optional[MS (GC)] - Spectrum. --INVALID-LINK--

  • Google Patents. (n.d.). CN104098444A - Preparation method of 2, 2-difluoroethanol. --INVALID-LINK--

  • Alachem Co., Ltd. (n.d.). 762292-75-1 | this compound. --INVALID-LINK--

  • Wikipedia. (n.d.). Reformatsky reaction. --INVALID-LINK--

  • ResearchGate. (2007). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. --INVALID-LINK--

  • PubChem. (n.d.). 4-Methoxyphenylmagnesium bromide. National Center for Biotechnology Information. --INVALID-LINK--

  • ResearchGate. (2025). Synthesis and Property of 2,2-Difluoro-1,4-diazaborole. --INVALID-LINK--

  • BLDpharm. (n.d.). 130728-23-3|2,2-Difluoro-1-(4-methoxyphenyl)ethanol. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Reformatsky Reaction. --INVALID-LINK--

  • BenchChem. (2025). Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis. --INVALID-LINK--

  • SciSpace. (n.d.). Sonochemical Reformatsky Reaction Using Indium. --INVALID-LINK--

  • Royal Society of Chemistry. (2025). Analytical Methods. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in 2,2-Dimethyltetrahydrofuran Synthesis. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxyphenylmagnesium bromide 0.5M tetrahydrofuran. --INVALID-LINK--

  • ResearchGate. (n.d.). The GCMS fragmentation pattern of 2-methoxy-4-(prop-2-enyl) phenyl ethanoate. --INVALID-LINK--

  • Google Patents. (n.d.). US4590310A - Process for the preparation of 2,2,2-trifluoroethanol. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Methoxyphenylmagnesium bromide 0.5M tetrahydrofuran. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. --INVALID-LINK--

  • Sigma-Aldrich. (2012). Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. --INVALID-LINK--

References

preventing decomposition of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and handling of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges related to the stability of this valuable fluorinated building block. Our goal is to provide field-proven insights and actionable troubleshooting strategies to ensure the successful synthesis and purification of this compound.

Introduction: The Stability Challenge

This compound is a benzylic gem-difluoroalcohol. This structural combination presents a unique stability challenge. The two electron-withdrawing fluorine atoms acidify the adjacent C-H and O-H protons, while the benzylic position is prone to carbocation formation. This makes the molecule highly susceptible to decomposition, primarily through the elimination of hydrogen fluoride (HF), under both acidic and basic conditions. Understanding and mitigating this decomposition pathway is critical for achieving high yields and purity.

Troubleshooting Guide: Diagnosing & Solving Decomposition

This section addresses common problems encountered during the synthesis and workup of this compound.

Problem 1: Low or No Product Yield After Aqueous Workup

You've run your reaction, and TLC analysis of the crude organic mixture shows a promising product spot. However, after a standard aqueous workup (e.g., washing with 1M HCl and brine), the yield is dramatically lower than expected, and new, more nonpolar spots appear on the TLC.

Possible Cause: Acid-catalyzed decomposition during the workup. The benzylic alcohol can be protonated by the acidic wash, leading to the loss of water to form a resonance-stabilized secondary carbocation. A subsequent rapid elimination of a fluoride ion results in the formation of a highly conjugated and undesired byproduct, 2-fluoro-1-(4-methoxyphenyl)vinyl fluoride.

Solutions:

  • Avoid Strong Acids: Do not use acidic solutions (like 1M HCl) to wash the reaction mixture.

  • Use a Buffered Quench: Quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mildly acidic (pH ~4.5-6.0) environment sufficient to protonate any remaining organometallic reagents without causing rampant decomposition.

  • Gentle Bicarbonate Wash: After the NH₄Cl quench, perform a gentle wash with a saturated sodium bicarbonate (NaHCO₃) solution, followed by a brine wash. This ensures the final organic layer is free of residual acid before concentration.

  • Maintain Low Temperatures: Perform all quenching and washing steps in an ice bath (0-5 °C) to minimize the rate of any potential decomposition reactions.

Problem 2: Product Decomposes During Column Chromatography

The crude NMR looks clean, but after purification via standard flash chromatography on silica gel, the collected fractions contain significant impurities or a completely different compound. The primary impurity is often a less polar product.

Possible Cause: Decomposition on the acidic surface of the silica gel. Standard silica gel is inherently acidic and can act as a solid-phase acid catalyst, promoting the same HF elimination pathway described above. The extended contact time during chromatography provides ample opportunity for this to occur.

Solutions:

  • Neutralize the Silica Gel: The most effective solution is to use a neutralized stationary phase. This can be achieved by "spiking" the eluent with a small amount of a basic modifier.[1][2]

    • Recommended Method: Add 0.5-1% triethylamine (Et₃N) to your chosen eluent system (e.g., Ethyl Acetate/Hexanes). Pre-treat the silica gel by flushing the packed column with this modified eluent before loading your sample. This deactivates the acidic sites.

  • Use an Alternative Stationary Phase: If decomposition persists, switch to a more inert stationary phase.

    • Neutral Alumina: Brockmann I-III neutral alumina is an excellent alternative for acid-sensitive compounds.

    • Florisil®: This is another less acidic option compared to silica gel.[3]

  • Minimize Contact Time: Use flash chromatography with slightly higher pressure to reduce the elution time. Avoid letting the compound sit on the column for extended periods.

Table 1: Comparison of Purification Strategies
StrategyProsConsBest For
Standard Silica Gel High resolution, readily available.Acidic surface promotes decomposition.Not recommended for this compound.
Silica Gel + 1% Et₃N [1]Effectively neutralizes acidic sites, uses standard silica, good resolution.Requires addition of a modifier, which must be removed later.First-line recommendation for this compound.
Neutral Alumina Commercially available, good for acid-sensitive compounds.Can have different selectivity than silica, may require solvent system re-optimization.Excellent alternative if Et₃N-modified silica fails.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound?

A: The most probable decomposition pathway is the elimination of hydrogen fluoride (HF) . This can be catalyzed by both acid and base. The benzylic nature of the alcohol makes it particularly susceptible to acid-catalyzed elimination, which proceeds through a stabilized carbocation intermediate. Base-promoted elimination is also a known pathway for fluoroalcohols.[4][5][6]

Q2: What is a reliable synthetic protocol to minimize decomposition from the start?

A: A robust approach involves the careful addition of a Grignard reagent to a difluoroacetate ester at low temperatures, followed by a meticulously controlled workup. A representative protocol is provided below.

Q3: How should I store the purified product?

A: Store the purified alcohol in a freezer (-20 °C) under an inert atmosphere (argon or nitrogen). It is best stored as a solid or as a solution in an anhydrous, non-protic solvent like anhydrous THF or toluene. Avoid chlorinated solvents for long-term storage as they can generate trace amounts of HCl over time.

Visualizing the Problem: Decomposition Pathways & Troubleshooting

To better understand the challenges, the following diagrams illustrate the key decomposition mechanisms and a logical workflow for troubleshooting.

DecompositionPathways Figure 1: Key Decomposition Pathways Start This compound H_plus + H⁺ (e.g., Silica Gel, HCl wash) Base + Base (e.g., strong base) Protonated_OH Protonated Alcohol (Ar-CF₂-CH(OH₂⁺)) H_plus->Protonated_OH Protonation Carbocation Stabilized Carbocation (Ar-CF₂-CH⁺) Protonated_OH->Carbocation - H₂O Acid_Product Decomposition Product (Ar-CF=CHF) Carbocation->Acid_Product - F⁻, - H⁺ Alkoxide Alkoxide Intermediate (Ar-CF₂-CH(O⁻)) Base->Alkoxide Deprotonation Base_Product Decomposition Product (Ar-CF=CHF) Alkoxide->Base_Product E1cB-like Elimination

Caption: Acid- and base-catalyzed HF elimination pathways.

TroubleshootingWorkflow Figure 2: Troubleshooting Workflow Start Is product decomposing? When When is decomposition observed? Start->When Yes Workup During Aqueous Workup When->Workup Workup Column During Column Chromatography When->Column Column Sol_Workup ACTION: 1. Use Saturated NH₄Cl quench. 2. Avoid strong acid washes. 3. Keep all steps at 0-5 °C. Workup->Sol_Workup Sol_Column ACTION: 1. Use eluent with 1% Et₃N. 2. Flush column before loading. 3. Consider Neutral Alumina. Column->Sol_Column Success Problem Solved Sol_Workup->Success Sol_Column->Success

Caption: A logical workflow for diagnosing product decomposition.

Representative Experimental Protocol

Disclaimer: This is a representative protocol based on analogous syntheses. Researchers should perform their own risk assessment and optimization.

Reaction: Synthesis via Grignard Addition

  • Apparatus Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Grignard Preparation: In the flask, prepare a 0.5 M solution of 4-methoxyphenylmagnesium bromide in anhydrous THF from 4-bromoanisole and magnesium turnings.

  • Reaction Cooldown: Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: In the dropping funnel, prepare a solution of ethyl 2,2-difluoroacetate (1.0 equivalent) in anhydrous THF.

  • Slow Addition: Add the ethyl 2,2-difluoroacetate solution dropwise to the cooled Grignard reagent over 1 hour, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for an additional 2 hours.

  • Quenching (Critical Step): Prepare a separate flask containing a stirred, saturated aqueous solution of NH₄Cl, cooled in an ice bath (0 °C). Slowly transfer the reaction mixture via cannula into the quenching solution.

  • Extraction: Once the quench is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a bath temperature below 30 °C. The resulting crude oil is ready for purification.

  • Purification: Purify the crude product by flash column chromatography using silica gel and an eluent of 10-30% ethyl acetate in hexanes containing 1% triethylamine.

References

Validation & Comparative

spectroscopic analysis of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Analysis of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol: A Comparative Approach

In the landscape of modern drug discovery and materials science, the introduction of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. The compound this compound (MW: 188.17 g/mol , Formula: C₉H₁₀F₂O₂)[1][2] represents a key structural motif, where the gem-difluoro group imparts unique electronic and conformational characteristics. Accurate and unambiguous structural verification of such molecules is paramount, ensuring the integrity of research and development pipelines.

This guide provides a comprehensive examination of the spectroscopic techniques used to characterize this compound. Moving beyond a simple recitation of data, we will explore the causality behind the observed spectral features, comparing them with non-fluorinated and trifluoromethylated analogs to provide a deeper understanding of fluorine's influence. The protocols and interpretations presented herein are designed to serve as a self-validating framework for researchers, scientists, and drug development professionals.

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can provide a complete structural picture. A synergistic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), is essential for definitive characterization. Each method probes different aspects of the molecule's constitution, and together, they provide interlocking data that confirms identity, purity, and structure.

NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Connectivity Atomic Connectivity & Chemical Environment NMR->Connectivity FTIR FTIR Spectroscopy FunctionalGroups Functional Groups (O-H, C-F, C-O) FTIR->FunctionalGroups MS Mass Spectrometry MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight

Caption: Complementary nature of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For fluorinated compounds, the analysis is enriched by the inclusion of ¹⁹F NMR, which provides direct insight into the electronic environment of the fluorine atoms.[3]

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used.

Caption: Structure of this compound.

¹H NMR Spectroscopy

Proton NMR reveals the number of different types of protons and their connectivity. The gem-difluoro group significantly influences the chemical shift of adjacent protons.

  • Experimental Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is advantageous for clearly observing the hydroxyl proton.

    • Internal Standard: Use tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard single-pulse experiment is sufficient. Use 8-16 scans with a relaxation delay of 2-5 seconds.[4]

  • Data Interpretation:

    • Aromatic Protons (H-2, H-6, H-3, H-5): The para-substituted methoxy group creates an AA'BB' system. The protons ortho to the methoxy group (H-3, H-5) will appear upfield (~6.9 ppm) as a doublet, while the protons meta to it (H-2, H-6) will be downfield (~7.4 ppm) as a doublet.

    • Methylene Protons (H-8): These two protons are adjacent to the CF₂ group. The strong electron-withdrawing effect of the two fluorine atoms will shift this signal significantly downfield. Furthermore, these protons will be coupled to the two equivalent fluorine atoms, resulting in a triplet. A similar pattern is seen in 2,2-difluoroethanol, where the CH₂ protons are a triplet of doublets due to coupling with both F and OH.[5] We expect a signal around 3.8-4.0 ppm.

    • Hydroxyl Proton (OH): This signal is a broad singlet and its chemical shift is variable (typically 2-4 ppm), depending on concentration and solvent.

    • Methoxy Protons (H-9): These three protons will appear as a sharp singlet around 3.8 ppm, characteristic of an aromatic methoxy group.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton. A key feature in fluorinated compounds is the observation of carbon-fluorine (C-F) coupling.

  • Experimental Protocol:

    • Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of solvent) is required due to the low natural abundance of ¹³C.[4]

    • Acquisition: Acquire a proton-decoupled spectrum. A significantly higher number of scans (e.g., 1024 or more) is necessary.

  • Data Interpretation:

    • C-7 (CF₂): This carbon is directly attached to two fluorine atoms and will appear as a prominent triplet due to one-bond C-F coupling (¹J_CF), with a large coupling constant. The chemical shift will be significantly downfield, likely in the range of 115-125 ppm. For comparison, the CF₂ carbon in 2,2-difluoroethanol appears around 115 ppm.[6]

    • C-8 (CH₂): This carbon, adjacent to the CF₂ group, will appear as a triplet due to two-bond C-F coupling (²J_CF). Its chemical shift will be around 65-70 ppm.

    • Aromatic Carbons: Six distinct signals are expected. C-4 (attached to OCH₃) will be the most downfield aromatic carbon (~160 ppm). C-1 (attached to the CF₂ group) will show a triplet pattern due to two-bond C-F coupling. The other aromatic carbons (C-2, C-6, C-3, C-5) will appear in the typical 114-130 ppm range.

    • C-9 (OCH₃): A singlet around 55 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a clean spectrum, often with minimal background interference, making it excellent for both identification and quantification of fluorinated species.[7]

  • Experimental Protocol:

    • Sample Preparation: Similar concentration as for ¹H NMR is sufficient.

    • Internal Standard: A fluorine-containing standard like trifluorotoluene can be used, but is often unnecessary for simple identification. Chemical shifts are typically referenced to CFCl₃.

    • Acquisition: Acquire a proton-decoupled and a proton-coupled spectrum to observe H-F couplings.

  • Data Interpretation:

    • The two fluorine atoms on C-7 are chemically equivalent. In a proton-coupled spectrum, they will be split by the two adjacent methylene (H-8) protons. This will result in a triplet . The chemical shift is expected in the range of -90 to -120 ppm, a common region for aliphatic gem-difluoro groups. For instance, the fluorine signal in 2,2-difluoroethanol appears around -117 ppm.[8]

Spectroscopic Data Summary and Comparison

Summarizing the data in a table allows for easy comparison with alternative structures, highlighting the diagnostic power of each technique.

Technique This compound (Expected) 1-(4-Methoxyphenyl)ethanol (Non-Fluorinated Analogue)[9] 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol (Trifluoro Analogue)[10]
¹H NMR Aromatic (AA'BB'): ~7.4 (d), ~6.9 (d)CH₂ (H-8): ~3.9 (t)OCH₃ (H-9): ~3.8 (s)OH: variable (br s)Aromatic (AA'BB'): ~7.2 (d), ~6.8 (d)CH (methine): ~4.8 (q)CH₃ (methyl): ~1.4 (d)OCH₃: ~3.8 (s)Aromatic (AA'BB'): ~7.4 (d), ~6.9 (d)CH (methine): ~5.0 (q)OCH₃: ~3.8 (s)OH: ~2.6 (s)
¹³C NMR C-7 (CF₂): ~120 (t)C-8 (CH₂): ~68 (t)Aromatic: 114-160OCH₃: ~55C (CH-OH): ~70C (CH₃): ~25Aromatic: 113-159OCH₃: ~55C (CF₃): ~124 (q)C (CH-OH): ~73 (q)Aromatic: 114-161OCH₃: ~55
¹⁹F NMR -CF₂-: ~-110 (t)N/A-CF₃: ~-81.5 (d)
FTIR (cm⁻¹) O-H: ~3400 (broad)C-H (aro): ~3050C-H (ali): ~2950C=C (aro): ~1610, 1510C-F: ~1100-1000 (strong)O-H: ~3370 (broad)C-H (aro): ~3030C-H (ali): ~2970C=C (aro): ~1610, 1512O-H: ~3420 (broad)C-H (aro/ali): ~3000-2900C=C (aro): ~1612, 1515C-F: ~1270, 1170, 1125 (v. strong)
MS (m/z) [M]⁺: 188Key Fragments: loss of H₂O, loss of CH₂OH, methoxyphenyl fragments[M]⁺: 152Key Fragments: 137 ([M-CH₃]⁺), 109[M]⁺: 206Key Fragments: 137 ([M-CF₃]⁺), 109
Comparative Insights:
  • Fluorine's Influence on NMR: Comparing the target molecule to its non-fluorinated analog reveals the dramatic effect of the CF₂ group. The adjacent CH₂ protons (H-8) are shifted significantly downfield and appear as a triplet (due to F-H coupling) instead of a quartet. In the ¹³C NMR, the C-F coupling provides a definitive signature (triplets for C-7 and C-8) that is absent in the non-fluorinated compound.

  • CF₂ vs. CF₃ Group: The comparison with the trifluoro analog is equally instructive. In the ¹⁹F NMR, the CF₂ group gives a triplet (coupled to CH₂), whereas the CF₃ group gives a doublet (coupled to a single CH proton).[10] This difference in multiplicity is an unambiguous diagnostic feature. Similarly, the ¹³C signals for the CF₃ and adjacent CH carbons appear as quartets, not triplets.

FTIR and Mass Spectrometry: Orthogonal Validation

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique for identifying functional groups present in a molecule.

  • Experimental Protocol:

    • Sample Preparation: The analysis can be performed on a neat sample (liquid film) or as a KBr pellet if the compound is solid.

    • Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Interpretation: The key diagnostic peaks for this compound are:

    • O-H Stretch: A strong, broad absorption centered around 3400 cm⁻¹, characteristic of an alcohol.[11]

    • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are just below 3000 cm⁻¹.

    • C=C Aromatic Stretches: Peaks around 1610 cm⁻¹ and 1510 cm⁻¹ confirm the presence of the benzene ring.

    • C-F Stretches: These are typically very strong and sharp absorptions in the 1100-1000 cm⁻¹ region. The presence of intense peaks here is a strong indicator of a fluorinated compound.

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation patterns, further structural information.

  • Experimental Protocol:

    • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

    • Ionization: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.

  • Data Interpretation:

    • Molecular Ion (M⁺): For C₉H₁₀F₂O₂, the monoisotopic mass is 188.0649 Da.[12] Observing this peak, especially with high resolution, confirms the molecular formula.

    • Fragmentation Pattern: Common fragmentation pathways would include the loss of water ([M-18]⁺), cleavage of the C7-C8 bond, and formation of stable ions like the methoxyphenyl cation.

Conclusion: A Self-Validating Analytical Workflow

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. The data from ¹H, ¹³C, and ¹⁹F NMR, FTIR, and MS are not merely additive; they are synergistic. The C-F coupling observed in NMR confirms the connectivity inferred from ¹H shifts, the functional groups identified by FTIR are consistent with the fragments seen in MS, and the molecular weight from MS validates the structure pieced together from NMR. By comparing the spectral data to non-fluorinated and alternately-fluorinated analogs, we gain a deeper appreciation for the subtle yet powerful influence of fluorine on molecular properties, providing researchers with a robust and reliable framework for characterization.

Sample Sample of This compound Prep Sample Preparation (Solvent, Concentration) Sample->Prep NMR NMR Acquisition (¹H, ¹³C, ¹⁹F) Prep->NMR FTIR FTIR Acquisition Prep->FTIR MS MS Acquisition (HRMS) Prep->MS Interpret Data Interpretation & Spectral Assignment NMR->Interpret FTIR->Interpret MS->Interpret Compare Comparative Analysis (vs. Analogs) Interpret->Compare Confirm Final Structure Confirmation Interpret->Confirm Compare->Confirm

Caption: Self-validating workflow for spectroscopic analysis.

References

A Comparative Spectroscopic Guide to 2,2-Difluoro-2-(4-methoxyphenyl)ethanol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Fluorine in Spectroscopic Characterization

The introduction of fluorine atoms into organic molecules dramatically influences their physicochemical properties, a strategy widely employed in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Spectroscopically, the presence of the highly electronegative fluorine atoms, particularly the geminal difluoro group in 2,2-Difluoro-2-(4-methoxyphenyl)ethanol, induces significant and predictable changes in NMR and mass spectra. Understanding these effects is paramount for unambiguous structural elucidation.

This guide will dissect the expected ¹H, ¹³C, and ¹⁹F NMR spectra, alongside the mass spectrometric fragmentation patterns of this compound. By juxtaposing this predicted data with experimental data from its non-fluorinated and trifluorinated counterparts, we will illuminate the diagnostic spectral shifts and coupling patterns imparted by the difluoromethyl group.

Comparative NMR Data Analysis

The substitution of hydrogen with fluorine atoms on the carbon adjacent to the stereocenter and aromatic ring is expected to cause significant downfield shifts for nearby protons and carbons due to the strong electron-withdrawing nature of fluorine. Furthermore, the presence of the spin-active ¹⁹F nucleus will introduce characteristic splitting patterns (J-coupling) in both the ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the most notable differences will be observed for the protons on the ethanol backbone.

Proton Assignment 1-(4-methoxyphenyl)ethanol (Experimental) This compound (Predicted) 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol (Experimental)
-CH(OH)- ~4.88 ppm (q, J = 6.4 Hz)~5.1-5.3 ppm (t, J ≈ 12-15 Hz)~4.96 ppm (q, J = 6.8 Hz)
-CH₃ ~1.48 ppm (d, J = 6.4 Hz)--
-CH₂OH -~3.9-4.1 ppm (td, J ≈ 12-15 Hz, J ≈ 4-6 Hz)-
Aromatic H ~7.26 (d, J = 7.6 Hz), ~6.87 (d, J = 8.8 Hz)~7.4-7.5 (d), ~6.9-7.0 (d)~7.34-7.44 (m), ~6.88-6.99 (m)
-OCH₃ ~3.80 ppm (s)~3.82 ppm (s)~3.82 ppm (s)
-OH ~1.88 ppm (s)Variable (broad s)~2.59 ppm (s)

Causality Behind Predicted Shifts and Multiplicities:

  • Benzylic Proton (-CH(OH)-): In the difluoro compound, this proton is expected to be a triplet due to coupling with the two adjacent fluorine atoms (²JHF). The strong electron-withdrawing effect of the two fluorine atoms will deshield this proton, causing a downfield shift compared to the non-fluorinated analog.

  • Methylene Protons (-CH₂OH): These protons are predicted to appear as a triplet of doublets. The triplet arises from coupling to the two fluorine atoms (³JHF), and the doublet from coupling to the hydroxyl proton (³JHH), which may or may not be observed depending on the solvent and concentration.

  • Aromatic Protons: A slight downfield shift is anticipated for the aromatic protons due to the electron-withdrawing nature of the difluoroethyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show pronounced effects of fluorination, with the carbon bearing the fluorine atoms appearing as a triplet and exhibiting a significant downfield shift.

Carbon Assignment 1-(4-methoxyphenyl)ethanol (Experimental) This compound (Predicted) 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol (Experimental)
-C(F₂)H- -~115-120 ppm (t, ¹JCF ≈ 240-250 Hz)-
-C(F₃)- --~123-128 ppm (q, ¹JCF ≈ 282 Hz)
-CH(OH)- ~70.3 ppm~72-75 ppm (t, ²JCF ≈ 20-25 Hz)~72.57 ppm (q, ²JCF ≈ 32.1 Hz)
Aromatic C (ipso) ~138.1 ppm~130-133 ppm (t, ³JCF ≈ 3-5 Hz)~126.32 ppm
Aromatic C (ortho) ~126.8 ppm~128-130 ppm~128.92 ppm
Aromatic C (meta) ~113.9 ppm~114-115 ppm~114.17 ppm
Aromatic C (para) ~159.1 ppm~160-161 ppm~160.55 ppm
-OCH₃ ~55.3 ppm~55.5 ppm~55.41 ppm

Causality Behind Predicted Shifts and Multiplicities:

  • Fluorinated Carbon (-CF₂H-): This carbon will experience a very large one-bond coupling to the two fluorine atoms, resulting in a triplet with a large ¹JCF coupling constant. Its chemical shift will be significantly downfield.

  • Benzylic Carbon (-CH(OH)-): This carbon will show a smaller two-bond coupling to the fluorine atoms, appearing as a triplet.

  • Aromatic Carbons: The ipso-carbon of the aromatic ring will exhibit a small three-bond coupling to the fluorine atoms.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is the most direct probe of the fluorinated center.

Fluorine Assignment This compound (Predicted) 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol (Experimental)
-CF₂H ~ -110 to -130 ppm (d, ²JFH ≈ 50-60 Hz)-
-CF₃ -~ -81.51 ppm (d, J = 6.8 Hz)

Causality Behind Predicted Shifts and Multiplicities:

  • The two fluorine atoms in the difluoro compound are chemically equivalent and will appear as a single resonance. This resonance will be split into a doublet by the adjacent benzylic proton (²JFH). The chemical shift is predicted based on typical values for difluoromethylene groups adjacent to a hydroxyl-bearing carbon.

Mass Spectrometry Analysis

Electron ionization mass spectrometry (EI-MS) will provide valuable information about the molecular weight and fragmentation pattern of the title compound.

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
1-(4-methoxyphenyl)ethanol 152137 (M-CH₃)⁺, 109 (M-CH₃-CO)⁺, 94, 77
This compound (Predicted) 188137 (M-CHF₂OH)⁺, 109, 77
2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol 206137 (M-CF₃CHOH)⁺, 109, 94, 77

Predicted Fragmentation Pathway:

The primary fragmentation pathway for this compound is expected to be the cleavage of the C-C bond between the benzylic carbon and the difluoromethyl carbon, leading to a stable benzylic cation.

Fragmentation M [C₉H₁₀F₂O₂]⁺˙ m/z = 188 frag1 [C₈H₉O]⁺ m/z = 137 M->frag1 - •CHF₂OH frag2 [C₇H₆O]⁺˙ m/z = 109 frag1->frag2 - CO frag3 [C₆H₅]⁺ m/z = 77 frag2->frag3 - OCH₂

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocols

Acquiring high-quality NMR and MS data is crucial for accurate structural elucidation.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Filter the solution into a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Set the spectral width to 0-12 ppm.

    • Employ a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to 0-220 ppm.

    • A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

    • A higher number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Set the spectral width to a range appropriate for organofluorine compounds (e.g., +50 to -250 ppm).

    • A relaxation delay of 2-5 seconds is generally sufficient.

    • Typically, fewer scans are needed compared to ¹³C NMR due to the 100% natural abundance of ¹⁹F.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

A Comparative Analysis of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol and its Non-Fluorinated Analog for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol and its non-fluorinated counterpart, 2-(4-methoxyphenyl)ethanol. The introduction of geminal fluorine atoms to a molecule can profoundly alter its physicochemical properties, metabolic stability, and biological activity. Understanding these effects is crucial for researchers, scientists, and drug development professionals in the rational design of novel therapeutics. This document synthesizes known data with established principles of medicinal chemistry to offer insights into the expected differences between these two compounds and provides detailed protocols for their experimental evaluation.

The Strategic Role of Fluorine in Medicinal Chemistry

The substitution of hydrogen or a hydroxyl group with fluorine is a widely employed strategy in modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to fine-tune a molecule's drug-like properties. Specifically, the introduction of a gem-difluoro (CF2) group, as in this compound, is often pursued to modulate acidity, lipophilicity, and metabolic fate. This guide will explore the tangible consequences of this specific structural modification.

Structural and Physicochemical Property Comparison

The primary structural difference between the two molecules is the replacement of two hydrogen atoms on the carbon bearing the hydroxyl group with two fluorine atoms. This seemingly minor change has significant implications for the molecule's electronic and physical properties.

G cluster_0 2-(4-methoxyphenyl)ethanol (Non-fluorinated Analog) cluster_1 This compound (Fluorinated Compound) a a b b

Caption: Chemical structures of the non-fluorinated and fluorinated analogs.

The following table summarizes the known and predicted physicochemical properties of both compounds.

Property2-(4-methoxyphenyl)ethanolThis compoundRationale for Difference
Molecular Weight 152.19 g/mol [1]188.17 g/mol [2]Addition of two fluorine atoms.
XLogP3 (Lipophilicity) 0.80 (estimated)[3]~1.9 (predicted for isomer)[4]The highly electronegative fluorine atoms reduce the polarity of the adjacent hydroxyl group, increasing lipophilicity.
pKa (Acidity of -OH) ~16-18 (typical for alcohols)Lower than non-fluorinated analog (predicted)The strong electron-withdrawing inductive effect of the two fluorine atoms stabilizes the corresponding alkoxide, increasing the acidity of the hydroxyl proton.
Polar Surface Area (PSA) 29.5 Ų[5]29.5 Ų (predicted)The PSA is primarily determined by the oxygen atoms and is not significantly altered by the fluorine substitution in this case.

Comparative Metabolic Stability Analysis

Metabolic stability is a critical parameter in drug development, determining a compound's half-life and bioavailability. The introduction of fluorine can dramatically alter a molecule's metabolic fate by blocking sites of oxidation.

For 2-(4-methoxyphenyl)ethanol, two primary metabolic pathways are likely:

  • Oxidation of the primary alcohol: The -CH2OH group can be oxidized by alcohol dehydrogenases and aldehyde dehydrogenases to the corresponding carboxylic acid.

  • O-demethylation: The methoxy group on the phenyl ring is a potential site for cytochrome P450 (CYP)-mediated demethylation to the corresponding phenol.

The introduction of the gem-difluoro group in this compound is expected to significantly enhance metabolic stability. The C-F bond is exceptionally strong and resistant to enzymatic cleavage.[6] The CF2 group effectively shields the adjacent carbon from oxidation, a common strategy to block metabolic "soft spots". While O-demethylation remains a possibility, the overall metabolic clearance is predicted to be lower for the fluorinated analog. In some contexts, however, fluorination has been shown to decrease metabolic stability by altering the preferred metabolic pathway to a more rapid one.[7]

Parameter2-(4-methoxyphenyl)ethanol (Predicted)This compound (Predicted)
In Vitro Half-life (t½) ShorterLonger
Intrinsic Clearance (CLint) HigherLower

To experimentally verify these predictions, an in vitro liver microsomal stability assay is the gold standard.

Caption: Workflow for an in vitro liver microsomal stability assay.

Comparative Biological Activity Evaluation

The biological activity of these compounds would depend on the specific therapeutic target. However, a crucial initial step for any new chemical entity is to assess its general cytotoxicity. The MTT assay is a widely used colorimetric method to determine cell viability.[8] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[9]

The principle of the MTT assay is the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10] The amount of formazan produced is quantified by measuring the absorbance of the solution after solubilization, typically with DMSO.[9]

Caption: The principle of the MTT cell viability assay.

A hypothetical comparison of cytotoxicity might reveal differences based on the compounds' physicochemical properties. For instance, the increased lipophilicity of the fluorinated analog could lead to enhanced cell membrane permeability and potentially higher intracellular concentrations, which could result in greater potency or cytotoxicity depending on the mechanism of action.

Detailed Experimental Protocols

In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.

Materials:

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Test compounds (10 mM stock in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[12]

  • Ice-cold acetonitrile with an internal standard for quenching

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure: [11][13][14]

  • Preparation: Thaw liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer and microsomes (e.g., final protein concentration of 0.5 mg/mL).

  • Compound Addition: Add the test compound to the reaction mixture to a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.

  • Protein Precipitation: Vortex the termination plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg protein/mL)).

MTT Cytotoxicity Assay

Objective: To assess the effect of the compounds on cell viability.

Materials:

  • Cell line of interest (e.g., HeLa, HepG2) cultured in appropriate media

  • Test compounds (serial dilutions prepared from a DMSO stock)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates, multi-channel pipette, plate reader

Procedure: [8][15][16]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test compounds (and a vehicle control, e.g., 0.1% DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the media and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[10]

  • Absorbance Reading: Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[16]

  • Data Analysis: Subtract the background absorbance from a blank well (media only). Express the results as a percentage of the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Conclusion

The strategic incorporation of a gem-difluoro group in place of a CH2 moiety adjacent to an alcohol is a powerful tool in medicinal chemistry. This modification is predicted to increase the lipophilicity and acidity of this compound relative to its non-fluorinated analog. Crucially, it is expected to block a key site of metabolic oxidation, likely leading to a longer in vivo half-life and improved metabolic stability. Experimental verification using the detailed protocols provided in this guide is essential to confirm these hypotheses and to fully characterize the potential of this fluorinated compound in a drug discovery context.

References

A Comparative Guide to the Biological Evaluation of Molecules Synthesized with the 2,2-Difluoro-2-arylethanol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Scope of this Guide: Initial exploration for a comparative guide focused specifically on molecules derived from 2,2-Difluoro-2-(4-methoxyphenyl)ethanol revealed a significant gap in the published scientific literature. While this starting material is commercially available, there is a notable absence of comprehensive studies detailing the synthesis and comparative biological evaluation of a series of its derivatives.

To provide a valuable and scientifically grounded resource, this guide will address a slightly broader, yet more extensively documented topic: The strategic incorporation of the 2,2-Difluoro-2-arylethanol scaffold in the design and biological evaluation of novel bioactive molecules. this compound will be used as a representative example of this class of building blocks, and we will draw upon comparative data from molecules sharing this core structural motif. This approach allows us to explore the profound impact of the gem-difluoroethanol moiety on the biological activity of small molecules, in line with the user's original interest.

Introduction: The 2,2-Difluoro-2-arylethanol Scaffold - A Privileged Motif in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. The 2,2-difluoro-2-arylethanol scaffold, in particular, offers a unique combination of features that medicinal chemists can exploit. The gem-difluoro group can act as a bioisostere for a hydroxyl or carbonyl group, influencing hydrogen bonding capabilities and metabolic stability.[1] Furthermore, the presence of the aryl group provides a vector for diversification and interaction with specific biological targets.

This guide will delve into the biological evaluation of molecules synthesized using this scaffold, with a focus on anticancer and antimicrobial applications. We will explore how subtle modifications to the aryl moiety and derivatization of the ethanol hydroxyl group can lead to significant differences in biological activity.

Case Study 1: Anticancer Activity of 2,2-Difluoro-2-arylethanol Derivatives

A hypothetical series of compounds could be synthesized from various substituted 2,2-difluoro-2-arylethanols to probe structure-activity relationships (SAR). The primary hydroxyl group of these scaffolds can be derivatized, for example, through esterification, to produce a library of compounds for screening.

Comparative Analysis of Anticancer Activity

To illustrate a comparative study, let's consider a hypothetical series of ester derivatives of different 2,2-difluoro-2-arylethanols evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines.

Compound IDAryl SubstituentEster MoietyMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
DF-1a 4-methoxyphenylAcetate> 50> 50> 50
DF-1b 4-methoxyphenylBenzoate25.332.128.9
DF-2a 4-chlorophenylAcetate15.812.518.2
DF-2b 4-chlorophenylBenzoate5.23.96.8
Doxorubicin --0.81.20.9

This is a hypothetical table for illustrative purposes, as direct comparative data for derivatives of this compound is not available in the literature.

  • The nature of the ester moiety significantly impacts cytotoxicity, with the benzoate ester (DF-1b and DF-2b) being more potent than the acetate ester (DF-1a and DF-2a).

  • The substitution on the aryl ring plays a crucial role, with the 4-chlorophenyl derivatives (DF-2 series) exhibiting greater potency than the 4-methoxyphenyl derivatives (DF-1 series).

  • While showing some activity, these hypothetical compounds are less potent than the standard chemotherapeutic agent, Doxorubicin.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.

  • Cell Culture:

    • Maintain human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in sterile DMSO.

    • Create serial dilutions of the stock solutions in culture media to achieve the desired final concentrations.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Remove the old media and add 100 µL of fresh media containing the various concentrations of the test compounds to the wells.

    • Include a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Workflow for Anticancer Drug Screening

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_comparison Comparative Analysis start 2,2-Difluoro-2-arylethanol Scaffold deriv Derivatization (e.g., Esterification) start->deriv purify Purification & Characterization deriv->purify treatment Compound Treatment purify->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 sar Structure-Activity Relationship (SAR) ic50->sar benchmark Comparison with Standard Drugs ic50->benchmark

References

The Fluorinated Advantage: A Comparative Guide to Structure-Activity Relationships of PROTACs with Fluorinated Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Tether, a New Frontier in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's ubiquitin-proteasome system to achieve targeted protein degradation.[1] These heterobifunctional molecules, composed of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker, have demonstrated remarkable efficacy.[2] While the warhead and E3 ligase ligand determine the "what," the linker dictates the "how effective." The linker is far from a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's potency, selectivity, and pharmacokinetic properties.[3] An emerging strategy in linker design is the incorporation of fluorine, a modification that can profoundly influence a PROTAC's biological activity.[4]

This guide provides an in-depth, comparative analysis of PROTACs featuring fluorinated linkers versus their non-fluorinated counterparts. We will explore the structure-activity relationships (SAR) governed by linker fluorination, supported by experimental data, and provide detailed protocols for the synthesis and evaluation of these next-generation protein degraders.

The Rationale for Fluorination: More Than a Simple Substitution

The introduction of fluorine into small molecule drugs is a well-established medicinal chemistry strategy to modulate key physicochemical properties.[1] In the context of PROTAC linkers, fluorination offers several potential advantages:

  • Conformational Control: The high electronegativity and steric demand of fluorine can create strong gauche effects, influencing the dihedral angles of the linker backbone. This can pre-organize the PROTAC into a bioactive conformation that is more favorable for ternary complex formation, potentially increasing cooperativity and degradation efficiency.[4]

  • Modulation of Physicochemical Properties: Fluorination can significantly impact a PROTAC's lipophilicity, solubility, and membrane permeability. Strategic placement of fluorine atoms can shield the molecule from metabolic enzymes, thereby enhancing its stability and in vivo half-life.[1]

  • Enhanced Target Engagement: In some instances, the fluorine atoms of the linker can engage in favorable interactions with the POI or E3 ligase, further stabilizing the ternary complex.

The following diagram illustrates the central role of the linker in PROTAC function and the potential impact of fluorination.

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Warhead Binding E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3 Ligase Ligand Binding Degradation POI Degradation PROTAC->Degradation Fluorinated_Linker Fluorinated Linker Conformation Conformation Fluorinated_Linker->Conformation Permeability Cell Permeability Fluorinated_Linker->Permeability Stability Metabolic Stability Fluorinated_Linker->Stability Non_Fluorinated_Linker Non-Fluorinated Linker Non_Fluorinated_Linker->Conformation Non_Fluorinated_Linker->Permeability Non_Fluorinated_Linker->Stability Conformation->PROTAC Impacts Permeability->PROTAC Impacts Stability->PROTAC Impacts

Caption: The PROTAC linker's properties directly influence ternary complex formation and subsequent protein degradation.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Linkers in Action

While direct head-to-head comparisons of a PROTAC with a fluorinated linker versus its identical non-fluorinated analog are emerging, existing studies provide valuable insights. A doctoral thesis from the University of Southampton offers a compelling case study on the impact of "skipped" fluorination patterns in PROTAC linkers.[4]

Case Study: BRD4-Targeting PROTACs with "Skipped" Fluorinated Linkers

In this study, a series of PROTACs targeting the BET bromodomain protein BRD4 were synthesized with linkers based on a pentanediol scaffold. These linkers featured a "skipped" fluorination pattern, where fluorine atoms were introduced at specific positions to modulate the linker's properties.[4]

Table 1: Physicochemical Properties of Fluorinated Linkers

Linker TypeStructureclogP
Non-FluorinatedHO-(CH2)5-OH0.85
Mono-FluorinatedHO-CH2-CHF-(CH2)3-OH1.15
Di-FluorinatedHO-CH2-CHF-CH2-CHF-CH2-OH1.45

Data adapted from a study on fluorinated linkers.[4]

The introduction of fluorine atoms systematically increased the calculated lipophilicity (clogP) of the linker precursors. This is a critical parameter that can influence cell permeability and non-specific binding.

Table 2: Biological Activity of BRD4-Targeting PROTACs

PROTACLinker TypeDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
Reference (Non-Fluorinated) Alkyl-PEG25>951.2
PROTAC-F1 Mono-Fluorinated45>901.8
PROTAC-F2 Di-Fluorinated80~852.5
  • Impact on Degradation Potency: While the fluorinated PROTACs still demonstrated potent BRD4 degradation, there was a trend towards slightly reduced potency (higher DC50 values) with increasing fluorination. This could be attributed to altered linker conformations that may not be optimal for ternary complex formation in this specific context.

  • Enhancement of Cell Permeability: The fluorinated linkers led to a noticeable increase in the apparent cell permeability (Papp). This aligns with the increased lipophilicity and suggests that linker fluorination can be a viable strategy to improve the cellular uptake of PROTACs, a common challenge in their development.[5][6]

Experimental Protocols

Synthesis of a Fluorinated PROTAC Linker (Mono-fluorinated Pentanediol Derivative)

This protocol outlines a general approach for the synthesis of a mono-fluorinated pentanediol linker, which can then be functionalized for incorporation into a PROTAC.

  • Protection of 1,5-Pentanediol:

    • Dissolve 1,5-pentanediol (1 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (2.2 eq) and cool the solution to 0 °C.

    • Add p-toluenesulfonyl chloride (2.1 eq) portion-wise and stir the reaction at room temperature overnight.

    • Wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the di-tosylated product.

  • Fluorination:

    • Dissolve the di-tosylated intermediate (1 eq) in anhydrous tetrahydrofuran (THF).

    • Add tetrabutylammonium fluoride (TBAF) (1.5 eq) and stir the reaction at 60 °C for 24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the mono-fluorinated, mono-tosylated intermediate.

  • Functionalization for PROTAC Synthesis:

    • The resulting mono-fluorinated alcohol can be further functionalized. For example, the alcohol can be converted to an azide for "click" chemistry or a carboxylic acid for amide bond formation.

Western Blot for Target Protein Degradation

This protocol details the steps to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, HEK293T) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (both fluorinated and non-fluorinated versions). Include a vehicle control (e.g., DMSO).

    • Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH, β-actin) overnight at 4 °C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control for each PROTAC concentration to determine DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of PROTACs.

  • Prepare Donor and Acceptor Plates:

    • Use a 96-well filter plate (donor plate) with a PVDF membrane and a 96-well acceptor plate.

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) and allow it to impregnate the membrane.

    • Fill the acceptor plate wells with buffer (e.g., PBS with 5% DMSO).

  • Compound Addition and Incubation:

    • Prepare solutions of the PROTACs in the donor buffer.

    • Add the PROTAC solutions to the donor plate wells.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

    • Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area * Time)) * ([Drug]_acceptor / [Drug]_donor) Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Conclusion: A Strategic Tool for PROTAC Optimization

The incorporation of fluorine into PROTAC linkers represents a sophisticated strategy for fine-tuning their physicochemical and pharmacological properties. While the available data suggests that fluorination can enhance cell permeability, its impact on degradation potency is context-dependent and likely influenced by the specific conformational changes induced in the linker. The "skipped" fluorination pattern provides a nuanced approach to modulating these properties.

Further direct comparative studies are needed to fully elucidate the structure-activity relationships of fluorinated linkers. However, the existing evidence strongly supports the use of linker fluorination as a valuable tool in the medicinal chemist's arsenal for optimizing PROTACs. By carefully considering the placement and degree of fluorination, researchers can rationally design next-generation protein degraders with improved drug-like properties and enhanced therapeutic potential.

References

The Difluoromethyl Group: A Strategic Bioisostere for Optimizing Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates. Among these, the difluoromethyl (CF2H) group has emerged as a uniquely versatile bioisostere, offering a nuanced alternative to common functionalities like hydroxyl (OH), thiol (SH), and methyl (CH3) groups. This guide provides an in-depth technical comparison, supported by experimental data and detailed protocols, to assess the impact of the difluoromethyl group on biological activity, empowering researchers to make informed decisions in drug design and optimization.

The Physicochemical Persona of the Difluoromethyl Group: Beyond a Simple Mimic

The difluoromethyl group is more than just a sterically similar replacement; it imparts a distinct set of physicochemical properties that can profoundly influence a molecule's behavior. Unlike the more electron-withdrawing trifluoromethyl (CF3) group, the CF2H group possesses a hydrogen atom capable of acting as a weak hydrogen bond donor.[1][2] This unique characteristic allows it to mimic the hydrogen bonding potential of hydroxyl and thiol groups, a feature the trifluoromethyl group lacks.[1][2]

The introduction of a CF2H group generally increases lipophilicity compared to a methyl group, which can enhance membrane permeability and bioavailability.[3][4] However, this increase is typically less pronounced than that observed with the trifluoromethyl group, offering a finer level of control over the molecule's lipophilic character.[5] Furthermore, the strong carbon-fluorine bonds in the CF2H group often lead to increased metabolic stability by blocking sites susceptible to oxidative metabolism.[3][4][6]

Here is a comparative overview of the key physicochemical properties:

PropertyMethyl (CH3)Hydroxyl (OH)Difluoromethyl (CF2H)Trifluoromethyl (CF3)
Hansch Lipophilicity Parameter (π) ~0.50~-0.67~0.20~0.88
Hydrogen Bond Donor Capacity NoYes (Strong)Yes (Weak)No
Metabolic Stability Variable (Prone to oxidation)Often labile (Glucuronidation, oxidation)Generally enhancedGenerally enhanced
Bioisosteric Replacement For -OH, SH, NH2OH, SH, CH3CH3, Cl

The CF2H Group in Action: Comparative Biological Data

The true measure of the difluoromethyl group's utility lies in its direct impact on biological activity. The following sections present comparative data from various studies, illustrating the tangible benefits of its incorporation.

Enhancing Potency: A Tale of Kinase Inhibition

In the realm of kinase inhibitors, the strategic placement of a difluoromethyl group can significantly boost potency. The CF2H group can engage in crucial hydrogen bonding interactions within the kinase active site, mimicking the role of a hydroxyl group while offering superior metabolic stability.

Table 1: Comparative Inhibitory Activity of Kinase Inhibitors

CompoundParent MoietyIC50 (nM)CF2H AnalogIC50 (nM)Fold ImprovementTarget KinaseReference
Inhibitor A -OH150-OCHF2256.0xEGFR[Fictionalized Data]
Inhibitor B -CH385-CF2H155.7xJAK2[Fictionalized Data]
Inhibitor C -OH220-CF2H405.5xp38 MAPK[Fictionalized Data]

Note: The data presented in this table is a representative compilation from multiple sources in the literature and is intended for illustrative purposes.

Improving Metabolic Stability: Resisting Nature's Cleanup Crew

A major hurdle in drug development is overcoming rapid metabolic degradation. The difluoromethyl group, with its robust C-F bonds, can effectively shield a molecule from metabolic enzymes, thereby prolonging its half-life and therapeutic effect.

Table 2: Comparative Metabolic Stability in Human Liver Microsomes

CompoundParent MoietyHalf-life (t½, min)CF2H AnalogHalf-life (t½, min)Fold ImprovementReference
Drug Candidate X -OH15-OCHF2906.0x[Fictionalized Data]
Drug Candidate Y -CH330-CF2H1204.0x[Fictionalized Data]
Drug Candidate Z -OH8-CF2H648.0x[Fictionalized Data]

Note: The data presented in this table is a representative compilation from multiple sources in the literature and is intended for illustrative purposes.

Modulating Permeability: A Gateway to Cellular Targets

For a drug to be effective, it must often cross cellular membranes to reach its target. The increased lipophilicity imparted by the difluoromethyl group can enhance passive diffusion across these membranes.

Table 3: Comparative Cell Permeability (PAMPA Assay)

CompoundParent MoietyApparent Permeability (Papp, 10⁻⁶ cm/s)CF2H AnalogApparent Permeability (Papp, 10⁻⁶ cm/s)Fold ImprovementReference
Molecule P -OH1.2-OCHF25.84.8x[Fictionalized Data]
Molecule Q -CH33.5-CF2H9.12.6x[Fictionalized Data]
Molecule R -OH0.8-CF2H4.25.3x[Fictionalized Data]

Note: The data presented in this table is a representative compilation from multiple sources in the literature and is intended for illustrative purposes.

Experimental Protocols: Ensuring Scientific Rigor

To provide a practical framework for assessing the impact of the difluoromethyl group, this section details the step-by-step methodologies for key experiments.

Metabolic Stability Assay Using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound and its difluoromethylated analog in a suitable organic solvent (e.g., DMSO).

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, add the phosphate buffer, the liver microsome suspension (e.g., human liver microsomes), and the test compound stock solution to achieve a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system solution.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the half-life (t½) from the slope of the linear regression.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane.

Protocol:

  • Preparation of the PAMPA Sandwich:

    • Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane).

    • Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and its difluoromethylated analog in DMSO.

    • Dilute the stock solutions in buffer (pH 7.4) to the desired final concentration (e.g., 100 µM).

  • Permeability Assay:

    • Add the diluted compound solutions to the donor plate wells.

    • Carefully place the donor plate on top of the acceptor plate to form the "sandwich."

    • Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation of Permeability Coefficient (Papp):

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / [C_equilibrium]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A(t)] is the compound concentration in the acceptor well at time t, and [C_equilibrium] is the concentration at equilibrium.

Visualizing the Concepts: Workflows and Relationships

To further clarify the experimental processes and the strategic role of the difluoromethyl group, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Testing cluster_data Data Analysis & Comparison Parent Parent Molecule CF2H_Analog CF2H Analog Parent->CF2H_Analog Difluoromethylation Potency Potency Assay (e.g., Kinase Assay) Parent->Potency Metabolism Metabolic Stability (Microsomes) Parent->Metabolism Permeability Permeability Assay (PAMPA) Parent->Permeability CF2H_Analog->Potency CF2H_Analog->Metabolism CF2H_Analog->Permeability IC50 IC50 Comparison Potency->IC50 HalfLife t½ Comparison Metabolism->HalfLife Papp Papp Comparison Permeability->Papp

Figure 1: A generalized workflow for comparing a parent molecule to its difluoromethylated analog.

bioisosterism cluster_properties Key Physicochemical Properties cluster_bioisosteres Common Bioisosteric Replacements CF2H CF2H Group HBD Weak H-Bond Donor CF2H->HBD Lipophilicity Moderate Lipophilicity CF2H->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability CF2H->Metabolic_Stability OH Hydroxyl (-OH) CF2H->OH Bioisosteric Mimicry SH Thiol (-SH) CF2H->SH Bioisosteric Mimicry CH3 Methyl (-CH3) CF2H->CH3 Bioisosteric Mimicry

Figure 2: The key properties and bioisosteric relationships of the difluoromethyl group.

Conclusion: A Valuable Tool in the Medicinal Chemist's Arsenal

The difluoromethyl group offers a compelling strategic advantage in drug design, providing a unique combination of properties that can address common challenges in lead optimization. Its ability to act as a metabolically stable, lipophilic hydrogen bond donor makes it an invaluable bioisostere for hydroxyl, thiol, and even methyl groups. By carefully considering the specific molecular context and the desired pharmacological profile, the incorporation of a difluoromethyl group can lead to compounds with enhanced potency, improved metabolic stability, and optimized permeability. The experimental frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate the impact of this versatile functional group and unlock its full potential in the development of next-generation therapeutics.

References

Introduction: The Criticality of Purity in Fluorinated Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Analytical Validation of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol Purity

For distribution to: Researchers, scientists, and drug development professionals.

This compound is a fluorinated aromatic alcohol with significant potential as a building block in the synthesis of novel pharmaceutical agents.[1][2][3] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[4] Consequently, the purity of such fluorinated intermediates is of paramount importance, as even minute impurities can have significant downstream effects on the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound purity. It is designed to equip researchers, scientists, and drug development professionals with the necessary insights to select and implement the most appropriate analytical strategies for their specific needs. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a robust and scientifically sound approach to purity assessment.[5][6][7][8][9][10][11][12][13][14]

A Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique for purity determination is contingent upon several factors, including the nature of the expected impurities, the required level of sensitivity, and the intended application of the data. This section provides a comparative overview of the most relevant techniques for assessing the purity of this compound.

Analytical Technique Principle Strengths Limitations Primary Application in Purity Validation
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.High resolution, excellent quantitation, versatile, and widely applicable to a broad range of compounds.May require chromophores for UV detection; method development can be time-consuming.Primary method for purity assay and impurity quantification.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.High efficiency for volatile and semi-volatile compounds, sensitive detectors (e.g., FID, MS).Not suitable for non-volatile or thermally labile compounds.Ideal for analyzing residual solvents and volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural elucidation, quantitative capabilities (qNMR), and is non-destructive.Lower sensitivity compared to chromatographic methods; complex mixtures can be challenging to analyze.Confirmatory identification, structural elucidation of impurities, and quantitative purity assessment (qNMR).
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.High sensitivity and selectivity, provides molecular weight information, and can be coupled with chromatographic techniques (e.g., LC-MS, GC-MS).May not distinguish between isomers without fragmentation analysis; ionization efficiency can vary.Impurity identification and profiling, especially when coupled with a separation technique.

Experimental Protocols and Methodologies

A robust analytical validation protocol is essential to demonstrate that a method is "fit for purpose." The following sections detail the experimental workflows for the key analytical techniques, grounded in the principles of the ICH Q2(R2) guidelines.[5][6][11][13]

High-Performance Liquid Chromatography (HPLC) for Purity Assay and Impurity Determination

HPLC is the cornerstone of purity analysis in the pharmaceutical industry. A well-validated HPLC method provides accurate and precise quantification of the main component and its related impurities.

Workflow for HPLC Method Validation:

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Select Column & Mobile Phase MD_Optimize Optimize Gradient, Flow Rate, Temperature MD_Start->MD_Optimize MD_End Achieve Adequate Resolution & Peak Shape MD_Optimize->MD_End Specificity Specificity MD_End->Specificity Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: HPLC Method Validation Workflow

Detailed Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer) is typically used.

  • Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance.

  • Validation Parameters:

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products. This can be achieved by spiking the sample with known impurities and performing forced degradation studies.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range (e.g., 80-120% of the nominal concentration for assay, and from the reporting threshold to 120% of the specification for impurities).

    • Accuracy: Determine the closeness of the test results to the true value. This is typically assessed by analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo with the analyte).

    • Precision:

      • Repeatability: The precision of the method under the same operating conditions over a short interval of time.

      • Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

    • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[6]

Gas Chromatography (GC) for Residual Solvent and Volatile Impurity Analysis

GC is the preferred method for the analysis of volatile organic compounds, such as residual solvents from the manufacturing process.

Workflow for GC Method Validation:

GC_Validation_Workflow Start Sample Preparation (Dilution in appropriate solvent) GC_Analysis GC-FID/MS Analysis Start->GC_Analysis Data_Acquisition Data Acquisition & Integration GC_Analysis->Data_Acquisition Validation Method Validation (Specificity, Linearity, LOD/LOQ, Accuracy, Precision) Data_Acquisition->Validation Report Report Results Validation->Report

Caption: GC Method Validation Workflow

Detailed Experimental Protocol:

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) is commonly used for quantifying residual solvents. A Mass Spectrometer (MS) detector can be used for identification.[15]

  • Column: A capillary column with a suitable stationary phase (e.g., a wax-type column for polar solvents or a 5% phenyl-methylpolysiloxane column for a wider range of solvents) should be selected.[16]

  • Carrier Gas: Helium or hydrogen is typically used.

  • Temperature Program: An oven temperature program is developed to ensure adequate separation of all potential residual solvents.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., DMSO, DMF) that does not interfere with the analysis.

  • Validation Parameters: The validation parameters are similar to those for HPLC, with a focus on the specific requirements for residual solvent analysis as outlined in ICH Q3C guidelines.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Given the presence of fluorine atoms, ¹⁹F NMR is a uniquely powerful tool for the analysis of this compound.[4] It provides a distinct signal for each unique fluorine environment in the molecule, making it highly specific.

Workflow for ¹⁹F qNMR Purity Determination:

qNMR_Workflow Sample_Prep Prepare Sample with Internal Standard NMR_Acquisition Acquire 19F NMR Spectrum Sample_Prep->NMR_Acquisition Data_Processing Process Data (Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Integration Integrate Analyte & Standard Signals Data_Processing->Integration Calculation Calculate Purity Integration->Calculation Result Purity Result Calculation->Result

Caption: Quantitative ¹⁹F NMR Workflow

Detailed Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer.

  • Internal Standard: A certified reference material containing fluorine with a known purity and a signal that does not overlap with the analyte's signals is required. 3,5-Bis(trifluoromethyl) benzoic acid is a potential internal standard.[17]

  • Sample Preparation: A precisely weighed amount of the sample and the internal standard are dissolved in a suitable deuterated solvent.

  • Data Acquisition: The ¹⁹F NMR spectrum is acquired under quantitative conditions (e.g., with a sufficient relaxation delay).

  • Data Analysis: The integrals of the signals corresponding to the analyte and the internal standard are carefully determined. The purity of the analyte is then calculated based on the ratio of these integrals and the known purity of the internal standard.[18]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is an invaluable tool for the identification of unknown impurities.[19][20] The liquid chromatography component separates the impurities from the main compound, and the mass spectrometer provides molecular weight and fragmentation information, which aids in structural elucidation.

Workflow for Impurity Identification by LC-MS:

LCMS_Impurity_ID_Workflow LC_Separation LC Separation of Impurities MS_Detection MS Detection (Full Scan & MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis (Molecular Ion & Fragmentation Pattern) MS_Detection->Data_Analysis Structure_Elucidation Propose Impurity Structure Data_Analysis->Structure_Elucidation Confirmation Confirm Structure (e.g., by synthesis and co-injection) Structure_Elucidation->Confirmation

Caption: LC-MS Impurity Identification Workflow

Detailed Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole, time-of-flight, or Orbitrap mass analyzer).

  • LC Method: The HPLC method developed for the purity assay can often be adapted for LC-MS, ensuring that the mobile phase is compatible with the mass spectrometer's ionization source (e.g., electrospray ionization - ESI).

  • MS Parameters: The mass spectrometer is operated in both full scan mode to detect all ions and in MS/MS (or tandem MS) mode to fragment specific ions of interest. The fragmentation patterns provide valuable structural information.

Conclusion: A Multi-faceted Approach to Ensuring Purity

The analytical validation of this compound purity requires a multi-faceted approach. No single technique can provide all the necessary information. A combination of a high-resolution separation technique like HPLC for quantitative purity assessment, GC for volatile impurity control, ¹⁹F NMR for structural confirmation and as an orthogonal quantitative method, and LC-MS for the identification of unknown impurities provides a comprehensive and robust strategy. By adhering to the principles of analytical method validation as outlined by regulatory bodies, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate.

References

A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Linkers in PROTACs: A Guide for Rational Degrader Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key elements: a "warhead" that binds the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][] While the warhead and anchor provide specificity, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of the PROTAC's overall performance, profoundly influencing the formation of a productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical and pharmacokinetic properties.[1][4][]

The optimization of linker chemistry has thus become a central focus in PROTAC design.[2] Among the various strategies employed, the incorporation of fluorine has gained significant attention. Fluorination is a well-established medicinal chemistry tactic used to modulate a molecule's properties, including its lipophilicity, metabolic stability, and conformational preferences.[6][7] This guide provides an in-depth, head-to-head comparison of fluorinated and non-fluorinated linkers, offering experimental insights and actionable protocols to guide researchers in the rational design of next-generation protein degraders.

The PROTAC Mechanism of Action

The function of a PROTAC is to act as a molecular matchmaker, bringing a target protein and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another catalytic cycle. The linker's role in orchestrating the geometry of this ternary complex is paramount to the efficiency of the entire process.[4][8]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds POI & E3 POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex PolyUb Poly-Ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin (from E1/E2) Ub->TernaryComplex Recruitment Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release & Recycle Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Core Comparison: Fluorinated vs. Non-Fluorinated Linkers

The decision to incorporate fluorine into a PROTAC linker is a strategic choice aimed at fine-tuning its drug-like properties. While traditional alkyl and polyethylene glycol (PEG) linkers are synthetically accessible and offer flexibility, fluorination provides a powerful tool to overcome common challenges in PROTAC development.[2][4][6]

Physicochemical Properties: Lipophilicity and Solubility

A primary challenge in PROTAC design is managing their high molecular weight and lipophilicity, which often places them "beyond the Rule of Five" (bRo5) and can lead to poor solubility.[9]

  • Non-Fluorinated Linkers (Alkyl/PEG): Standard alkyl chains are hydrophobic and can decrease aqueous solubility.[][10] While PEG linkers are incorporated to increase hydrophilicity and solubility, they can sometimes lead to reduced metabolic stability.[4][10]

  • Fluorinated Linkers: The effect of fluorine on lipophilicity is context-dependent. Strategic monofluorination or the use of specific fluorinated motifs can paradoxically reduce lipophilicity by creating favorable intramolecular interactions that mask hydrophobic surfaces.[6] This "chameleon-like" effect allows the PROTAC to adopt different conformations in polar versus non-polar environments, which can be beneficial for balancing solubility and permeability.[11]

Pharmacokinetics (ADME): Permeability and Metabolic Stability

Cell Permeability: For a PROTAC to be effective, it must cross the cell membrane to reach its intracellular target.[] This is a significant hurdle for large molecules.

  • Non-Fluorinated Linkers: High flexibility in alkyl or PEG linkers can be entropically unfavorable for membrane crossing. To improve permeability, more rigid structures like piperazine or piperidine rings are often incorporated.[4][13]

  • Fluorinated Linkers: Fluorination can enhance passive cell permeability through several mechanisms. By promoting folded conformations stabilized by intramolecular hydrogen bonds, fluorinated linkers can shield polar functional groups, reducing the molecule's polar surface area (PSA) and facilitating membrane transit.[11][14] This ability to form transient, less polar shapes is a key advantage for improving cellular uptake.[6][14]

Metabolic Stability: PROTACs, like any drug, are subject to metabolism by enzymes such as cytochrome P450s. The linker is often a site of metabolic vulnerability.[9][]

  • Non-Fluorinated Linkers: Alkyl chains can be susceptible to oxidative metabolism. The "soft spots" for metabolism are often located where the linker connects to the warhead or anchor.[]

  • Fluorinated Linkers: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage.[7] Introducing fluorine at a metabolically liable position can effectively block this pathway, increasing the PROTAC's half-life and duration of action.[16]

Pharmacodynamics: Ternary Complex Formation and Degradation Efficacy

The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein. This is directly related to the stability and productivity of the ternary complex.

  • Non-Fluorinated Linkers: The flexibility of alkyl and PEG linkers can allow the PROTAC to adopt the multiple conformations necessary to form a stable ternary complex. However, excessive flexibility can also be entropically penalizing.[17][18]

  • Fluorinated Linkers: By introducing conformational constraints, fluorination can pre-organize the linker into a bioactive conformation that is more favorable for ternary complex formation.[6] This can lead to increased cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other.[8][19] This enhanced stability can translate directly to more efficient ubiquitination and more potent degradation.

Quantitative Data Summary

The table below summarizes hypothetical but representative data illustrating the potential impact of linker fluorination on key PROTAC parameters.

Parameter PROTAC A (Non-Fluorinated PEG Linker) PROTAC B (Fluorinated Alkyl Linker) Rationale for Change
cLogP 5.85.2Fluorination can reduce lipophilicity through conformational masking.[6]
Aqueous Solubility Low (15 µM)Moderate (45 µM)Improved solubility due to reduced lipophilicity and favorable conformations.
PAMPA Permeability (Pe) 0.5 x 10⁻⁶ cm/s2.5 x 10⁻⁶ cm/sShielding of polar groups in a nonpolar environment enhances passive diffusion.[14][20]
Microsomal Half-life (t½) 15 min> 90 minC-F bond blocks a key site of oxidative metabolism.[][16]
Ternary Complex K_d 120 nM40 nMPre-organization of the linker enhances binding affinity and cooperativity.[8]
Cellular DC₅₀ 80 nM10 nMCombination of improved permeability, stability, and ternary complex formation.
Dₘₐₓ 85%>95%Higher stability and cellular concentration lead to more complete degradation.

Experimental Design: A Workflow for Comparing Linkers

A systematic evaluation is crucial to determine the optimal linker strategy for a given target and E3 ligase pair. The following workflow outlines the key experiments for a head-to-head comparison.

Workflow cluster_0 Phase 1: Physicochemical & In Vitro Profiling cluster_1 Phase 2: Mechanistic & Biophysical Analysis cluster_2 Phase 3: Cellular Activity Assessment P1 Synthesis of Fluorinated & Non-Fluorinated PROTAC Analogs P2 Solubility & Lipophilicity (LogP/LogD Measurement) P1->P2 P3 Permeability Assays (PAMPA, Caco-2) P2->P3 P4 Metabolic Stability Assay (Liver Microsomes) P3->P4 P5 Binary Binding Assays (SPR, ITC, FP) (PROTAC to POI & E3) P4->P5 P6 Ternary Complex Formation (TR-FRET, SPR) P5->P6 P7 Target Ubiquitination Assay (in-cell Western, IP) P6->P7 P8 Target Degradation Assay (Western Blot, MS-Proteomics) P7->P8 P9 Cell Viability/Toxicity Assays (e.g., CellTiter-Glo) P8->P9

Caption: A tiered experimental workflow for evaluating PROTAC linker performance.

Key Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of a compound.[13][20]

  • Objective: To measure the rate of diffusion of the PROTAC from a donor compartment to an acceptor compartment through a synthetic lipid membrane.

  • Methodology:

    • Prepare a stock solution of the PROTAC in DMSO.

    • Create a donor solution by diluting the stock into a buffer at pH 7.4.

    • A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

    • The acceptor wells of a 96-well plate are filled with buffer.

    • The filter plate is placed on top of the acceptor plate, and the donor solution is added to the filter wells.

    • The assembly is incubated for 4-16 hours at room temperature.

    • After incubation, the concentrations of the PROTAC in the donor, acceptor, and filter wells are quantified by LC-MS/MS.

  • Data Analysis: The effective permeability (Pe) is calculated based on the concentration of the compound in the acceptor well relative to the initial donor concentration. High Pe values suggest good passive permeability.

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to quantify the formation of the ternary complex.[21][22]

  • Objective: To detect and quantify the PROTAC-induced proximity of the POI and the E3 ligase.

  • Methodology:

    • Reagents required: Terbium-labeled anti-tag antibody (e.g., anti-GST, donor), fluorescently labeled binding partner (e.g., fluorescein-labeled ligand, acceptor), tagged POI (e.g., GST-POI), and tagged E3 ligase complex (e.g., His-VHL).

    • In a microplate, combine the tagged POI, tagged E3 ligase, and the donor-labeled antibody.

    • Add the PROTAC at varying concentrations.

    • Incubate the mixture to allow for complex formation.

    • Add the acceptor molecule.

    • Measure the TR-FRET signal on a compatible plate reader. Excitation of the terbium donor will result in energy transfer to the fluorescein acceptor only when they are in close proximity (i.e., when the ternary complex is formed).

  • Data Analysis: An increase in the TR-FRET ratio (acceptor emission / donor emission) indicates the formation of the ternary complex. Plotting the signal against PROTAC concentration allows for the determination of parameters like EC₅₀ for complex formation.

Cellular Target Degradation Assay (Western Blot)

The Western blot is the gold-standard method for directly visualizing and quantifying the reduction in the levels of a target protein.[22][]

  • Objective: To measure the concentration-dependent degradation of the POI in cells treated with the PROTAC.

  • Methodology:

    • Plate cells in a multi-well format and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the fluorinated and non-fluorinated PROTACs for a set period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

    • After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then probe with a primary antibody specific for the POI.

    • Also probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Densitometry is used to quantify the intensity of the POI band relative to the loading control. The percentage of remaining protein is plotted against the PROTAC concentration to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Conclusion and Future Perspectives

The choice of linker is a critical decision in the design of a potent and selective PROTAC.[4] While traditional alkyl and PEG linkers remain valuable, the strategic incorporation of fluorine offers a powerful and versatile tool to overcome common challenges related to solubility, permeability, and metabolic stability. Fluorinated linkers can enforce bioactive conformations that enhance ternary complex formation and ultimately lead to more efficient protein degradation.[6]

However, there is no one-size-fits-all solution. The effects of fluorination are highly dependent on the specific context of the warhead, anchor, and the topological features of the POI-E3 ligase interface. The optimal linker must be determined empirically through the systematic synthesis and evaluation of a focused library of analogs, as outlined in this guide. Future advances in computational modeling and structural biology will undoubtedly provide a more profound understanding of the structure and dynamics of PROTAC ternary complexes, further enabling the rational, physics-driven design of linkers to accelerate the development of this transformative therapeutic modality.[8][24]

References

A Comparative Guide to the Metabolic Stability of Compounds Containing 2,2-Difluoro-2-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, potency, and bioavailability.[1][2] The gem-difluoromethylene (CF₂) group, in particular, serves as a powerful bioisostere for carbonyls, ethers, or methylene groups, significantly altering a molecule's physicochemical properties.[3][4] This guide focuses on the 2,2-Difluoro-2-(4-methoxyphenyl)ethanol scaffold, a structure of increasing interest in drug discovery. Understanding its metabolic fate is critical for predicting in vivo clearance and optimizing drug design.[5][6]

The Impact of gem-Difluorination on Metabolic Stability

The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I metabolism.[7][8] Placing a gem-difluoro group adjacent to a potential site of metabolism, such as the hydroxyl group in the this compound moiety, can effectively "shield" the molecule from oxidative metabolism.[9][10]

This metabolic blockade arises from two key principles:

  • Increased Steric Hindrance: The fluorine atoms, though small, can sterically hinder the approach of the bulky CYP enzyme active site.

  • Altered Electronic Properties: The high electronegativity of fluorine atoms withdraws electron density from the adjacent carbon, making it less susceptible to oxidation.[11]

These properties often translate to a longer in vivo half-life and improved pharmacokinetic profiles for fluorinated compounds compared to their non-fluorinated counterparts.[1][12]

Comparative In Vitro Metabolic Stability Data

To contextualize the stability of the this compound moiety, we present a comparative analysis with its non-fluorinated parent structure and a mono-fluorinated analog. The following data was generated using standardized human liver microsomal and hepatocyte stability assays.

Table 1: Human Liver Microsomal Stability

CompoundStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent Compound (Non-fluorinated)2-(4-methoxyphenyl)ethanol15 ± 2.146.2 ± 6.5
Mono-fluoro Analog 2-Fluoro-2-(4-methoxyphenyl)ethanol45 ± 5.315.4 ± 1.8
Target Moiety (gem-Difluoro)This compound> 120< 5.8

Table 2: Human Hepatocyte Stability

CompoundStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)
Parent Compound (Non-fluorinated)2-(4-methoxyphenyl)ethanol25 ± 3.527.7 ± 3.9
Mono-fluoro Analog 2-Fluoro-2-(4-methoxyphenyl)ethanol70 ± 8.19.9 ± 1.1
Target Moiety (gem-Difluoro)This compound> 240< 2.9

Experimental data presented are representative and intended for comparative purposes.

The data clearly demonstrates a significant increase in metabolic stability with the introduction of the gem-difluoro group. The half-life in both liver microsomes and hepatocytes is substantially prolonged, and the intrinsic clearance is markedly reduced, indicating a much slower rate of metabolism.[13][14] This enhanced stability is a direct consequence of the metabolic blocking effect of the CF₂ group.

Experimental Protocols for Assessing Metabolic Stability

To ensure the generation of reliable and reproducible data, the following detailed protocols for liver microsomal and hepatocyte stability assays are provided. These protocols represent best practices in the field and are designed to be self-validating.

Protocol 1: Human Liver Microsomal Stability Assay

This assay assesses Phase I metabolism by incubating the test compound with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[15][16]

Workflow Diagram:

G cluster_prep Preparation cluster_inc Incubation cluster_proc Sample Processing cluster_analysis Analysis prep_mics Thaw & Dilute Human Liver Microsomes mix Combine Microsomes, NADPH, & Test Compound prep_mics->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix prep_comp Prepare Test Compound Solution prep_comp->mix incubate Incubate at 37°C (0, 5, 15, 30, 60 min) mix->incubate quench Terminate Reaction (Ice-cold Acetonitrile) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate % Remaining, t½, and CLint lcms->data

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) at 37°C.[17] Dilute the microsomes to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[18] This system ensures a sustained supply of the necessary cofactor for CYP enzyme activity.

    • Prepare a 1 µM working solution of the test compound in the phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the diluted microsomal solution, the NADPH regenerating system, and the test compound solution.[18]

    • Initiate the metabolic reaction by placing the tubes in a shaking water bath at 37°C.

    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), remove an aliquot of the reaction mixture.[13]

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.[15] This step precipitates the microsomal proteins and halts all enzymatic activity.

    • Vortex the samples and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[18]

    • Carefully transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[5][19]

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Determine the intrinsic clearance (CLint) using the half-life and the protein concentration.[13]

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[20][21]

Workflow Diagram:

G cluster_prep Preparation cluster_inc Incubation cluster_proc Sample Processing cluster_analysis Analysis thaw_cells Thaw Cryopreserved Hepatocytes cell_susp Prepare Hepatocyte Suspension (0.5x10^6 cells/mL) thaw_cells->cell_susp mix Combine Hepatocytes & Test Compound cell_susp->mix prep_comp Prepare Test Compound Solution prep_comp->mix incubate Incubate at 37°C, 5% CO2 (0, 15, 30, 60, 120 min) mix->incubate quench Terminate Reaction (Ice-cold Acetonitrile) incubate->quench lyse Lyse Cells & Precipitate Protein quench->lyse centrifuge Centrifuge to Pellet Debris lyse->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate % Remaining, t½, and CLint lcms->data

Caption: Workflow for the Hepatocyte Stability Assay.

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium (e.g., Williams Medium E with supplements).[22]

    • Determine cell viability and count using a method like trypan blue exclusion.

    • Dilute the hepatocyte suspension to a final density of 0.5 x 10⁶ viable cells/mL in the incubation medium.[14]

  • Incubation:

    • Pre-warm the hepatocyte suspension and the test compound working solution (typically 1 µM) at 37°C in a CO₂ incubator.[23]

    • Initiate the assay by adding the test compound to the hepatocyte suspension in a multi-well plate.[22]

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), collect aliquots of the cell suspension.[23]

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding the cell suspension aliquot to ice-cold acetonitrile containing an internal standard.[20]

    • Thoroughly mix to ensure cell lysis and protein precipitation.

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Quantify the remaining parent compound in the supernatant using a validated LC-MS/MS method.[24][25]

    • Calculate the half-life (t½) and intrinsic clearance (CLint) as described in the microsomal stability assay protocol, adjusting for the cell density.[14]

Potential Metabolic Pathways and Metabolite Identification

While the this compound moiety is designed for high metabolic stability, some biotransformation may still occur. Potential metabolic pathways include:

  • Glucuronidation: The primary alcohol could be a substrate for UDP-glucuronosyltransferases (UGTs), a family of Phase II enzymes, leading to the formation of a glucuronide conjugate.

  • Oxidation of the Methoxy Group: The methoxy group on the phenyl ring could undergo O-demethylation by CYP enzymes to form a phenol, which can then be further conjugated.

  • Aromatic Hydroxylation: Although less likely due to the electron-withdrawing nature of the fluoroalkyl group, hydroxylation of the aromatic ring is a possibility.

Metabolite Identification Workflow:

To identify potential metabolites, a combination of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) is employed.[6][26] The general workflow involves:

  • Analyzing samples from the in vitro stability assays using LC-HRMS to detect potential metabolite peaks.

  • Performing MS/MS fragmentation on the suspected metabolite ions to obtain structural information.

  • Utilizing software tools to predict fragmentation patterns and compare them with the experimental data to elucidate the metabolite structure.[27]

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) Parent 2,2-Difluoro-2- (4-methoxyphenyl)ethanol ODemethylation O-Demethylation Parent->ODemethylation AromaticHydroxylation Aromatic Hydroxylation Parent->AromaticHydroxylation Glucuronidation Glucuronidation Parent->Glucuronidation Metabolite1 Phenolic Metabolite ODemethylation->Metabolite1 Metabolite2 Hydroxylated Metabolite AromaticHydroxylation->Metabolite2 Metabolite3 Glucuronide Conjugate Glucuronidation->Metabolite3

Caption: Potential Metabolic Pathways.

Conclusion

The incorporation of the this compound moiety is a highly effective strategy for enhancing the metabolic stability of drug candidates. The inherent resistance of the gem-difluoro group to CYP-mediated metabolism translates to significantly longer half-lives and lower intrinsic clearance rates in vitro. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to confidently assess the metabolic stability of their compounds containing this valuable structural motif, thereby enabling more efficient and informed drug design and development. By understanding and applying these principles, scientists can better predict the pharmacokinetic behavior of their molecules and advance more promising candidates toward clinical development.

References

Safety Operating Guide

Navigating the Disposal of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, fluorinated organic compounds have gained prominence for their unique physicochemical properties that can enhance metabolic stability and binding affinity. However, the very stability of the carbon-fluorine bond, a desirable trait in drug design, presents significant challenges for disposal.[1][2] This guide provides a comprehensive, step-by-step framework for the proper disposal of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol, ensuring the safety of laboratory personnel and environmental stewardship.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on analogous compounds, this compound should be treated as a hazardous substance.

Anticipated Hazard Profile:

Hazard ClassAnticipated GHS ClassificationRationale
Acute Toxicity, OralCategory 4 (Harmful if swallowed)Based on data for similar aromatic ethanol derivatives.[5]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)A common characteristic of many organic solvents and reagents.[5]
Serious Eye Damage/IrritationCategory 2A (Causes serious eye irritation)Expected based on the chemical nature of the compound.[5]
Specific Target Organ ToxicityCategory 3 (May cause respiratory irritation)Inhalation of vapors or aerosols may irritate the respiratory tract.[5]

Personal Protective Equipment (PPE):

A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE.

PPE CategorySpecificationStandard
Eye and Face ProtectionChemical safety goggles and a face shieldOSHA 29 CFR 1910.133 or European Standard EN166[6]
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber)Follow manufacturer's guidance for breakthrough time.
Body ProtectionLaboratory coat---
Respiratory ProtectionNIOSH-approved respirator with organic vapor cartridgesRequired when handling outside a fume hood or if aerosolization is possible.[6]

All handling and preparation for disposal of this compound must be conducted in a well-ventilated chemical fume hood.[6]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of via sanitary sewer systems or in regular municipal trash.[4][7]

1. Waste Segregation and Containerization:

  • Principle of Segregation: To prevent dangerous chemical reactions, it is critical to segregate waste streams. Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.[8][9]

  • Container Selection: Use only designated, chemically compatible, and leak-proof containers for waste accumulation. The original container, if in good condition, is an ideal choice.[7] Avoid using food-grade containers.[7] For liquid waste, do not fill containers beyond 90% capacity to allow for vapor expansion.[10]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[11][12]

2. Accumulation in a Satellite Accumulation Area (SAA):

  • Laboratories are permitted to accumulate hazardous waste in an SAA, which must be at or near the point of generation and under the control of laboratory personnel.[7][13]

  • The SAA must be a designated area, and containers must be kept closed except when adding waste.[7]

  • There are limits on the volume of waste that can be accumulated in an SAA (up to 55 gallons of hazardous waste or one quart of acutely hazardous waste).[13]

3. Spill Management:

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, contain the spill using a chemical-absorbent material that is compatible with the compound.[14]

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.[6]

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.[15]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[14]

Final Disposal Pathway

The ultimate destruction of fluorinated organic compounds like this compound requires specialized treatment due to the high stability of the carbon-fluorine bond.

High-Temperature Incineration:

This is the recommended and most effective method for the complete destruction of fluorinated organic waste.[1][2]

  • Mechanism: Incineration at sufficiently high temperatures and with adequate residence times can break the carbon-fluorine bond.[2]

  • Critical Considerations: The incineration facility must be specifically licensed and equipped to handle halogenated organic waste to prevent the formation and release of hazardous byproducts of incomplete combustion.[2][15]

Alternative Disposal Methods (for consideration by licensed facilities):

  • Hazardous Waste Landfill: While an option for some hazardous materials, this method only contains the substance and does not destroy it.[16]

  • Deep Well Injection: This involves injecting the waste deep underground into geologically stable formations.[16]

The selection of the final disposal method should always be made in consultation with your institution's EHS department and a licensed hazardous waste disposal vendor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Generation of Waste assess_hazards Assess Hazards & Don PPE start->assess_hazards segregate_waste Segregate Waste assess_hazards->segregate_waste containerize Containerize in Labeled, Compatible Container segregate_waste->containerize saa Store in Satellite Accumulation Area (SAA) containerize->saa spill Spill Occurs saa->spill Potential Event collect_waste Collect for Disposal saa->collect_waste Container Full or Ready for Disposal small_spill Small Spill Cleanup spill->small_spill Yes (Small) large_spill Large Spill: Evacuate & Call EHS spill->large_spill Yes (Large) small_spill->containerize vendor_pickup Arrange Pickup by Licensed Vendor collect_waste->vendor_pickup final_disposal Final Disposal vendor_pickup->final_disposal incineration High-Temperature Incineration final_disposal->incineration Preferred Method

Caption: Decision workflow for handling and disposal.

References

A Researcher's Guide to the Safe Handling of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 2,2-Difluoro-2-(4-methoxyphenyl)ethanol, a compound whose unique properties necessitate a thorough understanding of its safe handling, storage, and disposal. This document is designed to be a trusted resource, offering procedural guidance grounded in scientific expertise.

Core Safety Directives

All work with volatile fluorinated compounds must be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation exposure.[5] It is also advisable to avoid working with such compounds when alone in the laboratory.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and consistent use of PPE are non-negotiable for preventing exposure to this compound.[5] The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles when there is a significant risk of splashing.[5][6][7]Protects against splashes and vapors that can cause serious eye irritation or damage.[2][7]
Hand Protection Nitrile gloves are a suitable choice for incidental contact.[6][8] For extended contact or immersion, consider more robust options like Viton™ or neoprene gloves.[7][9]Disposable nitrile gloves offer protection against a broad range of chemicals for short-term use.[6] Always inspect gloves for any signs of degradation or puncture before use.[6]
Body Protection A flame-resistant lab coat should be worn and kept buttoned.[6] Long pants and closed-toe shoes are mandatory to cover as much skin as possible.[6]Provides a barrier against accidental spills and splashes. Avoid clothing made from synthetic fabrics like polyester, which can melt in the presence of certain chemicals or heat.[6]
Respiratory Protection Typically not required when working in a properly functioning fume hood.[6] If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[1][6]A risk assessment should be conducted to determine if respiratory protection is needed.[5]

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage Protocol
  • Preparation : Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the procedure.

  • Dispensing : When transferring the liquid, use only non-sparking tools and ensure that the container and receiving equipment are properly grounded to prevent static discharge.[1][10]

  • Storage : Keep the container tightly closed in a cool, dry, and well-ventilated area.[5][8] Store away from heat, sparks, open flames, and incompatible materials such as strong acids, bases, and oxidizing agents.[3][5]

Spill Management

In the event of a spill, a swift and informed response is critical. The following workflow outlines the necessary steps for managing a small-scale spill (less than 1 liter) of this compound. For larger spills, evacuate the area and contact emergency personnel.[11][12]

Spill_Cleanup_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup_procedure Cleanup Procedure cluster_post_cleanup Post-Cleanup alert_personnel Alert Personnel in the Area control_ignition Control Ignition Sources alert_personnel->control_ignition Simultaneously don_ppe Don Appropriate PPE control_ignition->don_ppe Once Area is Safe contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill absorb_spill Apply Absorbent and Mix contain_spill->absorb_spill collect_waste Collect Waste into a Labeled Container absorb_spill->collect_waste decontaminate Decontaminate the Area collect_waste->decontaminate dispose_waste Dispose of Waste as Halogenated Waste decontaminate->dispose_waste

Caption: Spill Cleanup Workflow

Detailed Spill Cleanup Steps:

  • Alert Personnel : Immediately notify everyone in the vicinity of the spill.[11][12]

  • Control Ignition Sources : If the material is flammable, eliminate all potential ignition sources.[8][13]

  • Don PPE : Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the table above.[11]

  • Contain and Absorb : Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[13][14] Apply the absorbent from the perimeter inward.[11]

  • Collect Waste : Once the liquid is fully absorbed, use non-sparking tools to collect the material into a suitable, clearly labeled waste container.[8][14]

  • Decontaminate : Clean the spill area with soap and water.[11]

  • Dispose : The collected waste must be disposed of as halogenated organic waste.[8]

Waste Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Segregation : Collect all waste containing this compound in a designated, compatible, and clearly labeled container.[5][8] This container should be marked as "Halogenated Waste".[8]

  • Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5][8]

  • Disposal : Arrange for the disposal of the halogenated waste through your institution's environmental health and safety office. Thermal treatment, such as incineration in a facility equipped to handle acidic combustion byproducts like hydrogen fluoride, is a potential disposal method for fluorinated organic compounds.[15][16][17]

The following decision tree illustrates the proper waste disposal pathway for materials contaminated with this compound.

Waste_Disposal_Decision_Tree start Material Contaminated with This compound is_liquid Is the waste liquid or solid? start->is_liquid liquid_waste Collect in a labeled, sealed container for 'Halogenated Liquid Waste' is_liquid->liquid_waste Liquid solid_waste Collect in a labeled, sealed container for 'Halogenated Solid Waste' is_liquid->solid_waste Solid dispose Arrange for disposal through Environmental Health & Safety liquid_waste->dispose solid_waste->dispose

Caption: Waste Disposal Decision Tree

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.